2,15-Hexadecanedione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
hexadecane-2,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(2)18/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOHLAYDIMKILU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCCCCCCCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332468 | |
| Record name | 2,15-Hexadecanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18650-13-0 | |
| Record name | 2,15-Hexadecanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 2,15-Hexadecanedione
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2,15-hexadecanedione, a long-chain aliphatic diketone with significant potential in synthetic chemistry and materials science. As a key precursor in the synthesis of valuable macrocyclic compounds such as muscone, a thorough understanding of its characteristics is paramount for researchers, scientists, and drug development professionals.[1] This document delineates the structural and fundamental properties of this compound, offers detailed experimental protocols for its characterization, and discusses the analytical methodologies essential for its purification and identification. The synthesis of this diketone is also briefly reviewed, providing context for its application. This guide is structured to provide both foundational knowledge and practical, field-proven insights to facilitate its effective use in a laboratory setting.
Introduction
This compound (CAS No. 18650-13-0) is a C16 linear aliphatic diketone featuring carbonyl groups at the second and fifteenth positions.[2] Its long hydrocarbon chain imparts significant lipophilicity, while the two ketone functionalities offer reactive sites for a variety of chemical transformations. This unique bifunctional nature makes it a valuable intermediate in organic synthesis, most notably as a precursor to the macrocyclic musk, muscone.[1] The strategic placement of the ketone groups allows for intramolecular cyclization reactions, a key step in the formation of large ring structures.
The study of long-chain ketones is a growing field, with applications ranging from biomarker discovery to the development of novel materials.[3] Understanding the physicochemical properties of molecules like this compound is crucial for optimizing reaction conditions, developing purification strategies, and predicting their behavior in various chemical and biological systems. This guide will systematically explore these properties, providing a robust framework for its scientific application.
Core Physicochemical Properties
A summary of the core physicochemical properties of this compound is presented in the table below. These values are essential for a foundational understanding of the compound's behavior.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₀O₂ | [2] |
| Molecular Weight | 254.41 g/mol | [2][4] |
| CAS Number | 18650-13-0 | [2] |
| IUPAC Name | hexadecane-2,15-dione | [5] |
| SMILES | CC(=O)CCCCCCCCCCCCC(=O)C | [2][5] |
| InChIKey | ANOHLAYDIMKILU-UHFFFAOYSA-N | [4] |
| Melting Point | 80 °C | [4][6] |
| XLogP3 (Predicted) | 4.6 | [5] |
Synthesis Overview
Several synthetic routes for this compound have been reported in the literature. A common and effective method involves the hydrogenation of hexadeca-5,11-diene-2,15-dione.[4][6] This process typically utilizes a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethyl acetate.[4][6] Another notable synthesis starts from butadiene, which undergoes a series of palladium-catalyzed reactions to form 1,6,10,15-hexadecatetraene, followed by selective oxidation of the terminal double bonds and subsequent hydrogenation to yield the desired diketone.[7] A biomimetic approach has also been explored, using an imidazolium salt and a di-Grignard reagent.[1]
Illustrative Synthetic Workflow: Hydrogenation Route
Caption: A simplified workflow for the synthesis of this compound via hydrogenation.
Experimental Determination of Physicochemical Properties
Due to the limited availability of experimental data for some properties of this compound, this section focuses on the established methodologies for their determination. These protocols are designed to be self-validating and are grounded in standard laboratory practices.
Solubility Assessment
The long aliphatic chain of this compound suggests poor solubility in aqueous media and good solubility in non-polar organic solvents. A systematic solubility assessment is crucial for applications in drug delivery and formulation.[8]
Two primary types of solubility tests are employed in research: kinetic and thermodynamic.[9]
-
Kinetic Solubility: This high-throughput method is ideal for early-stage screening and involves adding a concentrated solution of the compound (typically in DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs, often by nephelometry or UV spectroscopy.[8][9]
-
Thermodynamic (Equilibrium) Solubility: Considered the "gold standard," this method measures the true equilibrium solubility.[8][10] An excess of the solid compound is agitated in the solvent system over an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is quantified, typically by HPLC or LC-MS/MS.[8]
-
Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone, hexane).
-
Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, visually confirm the presence of undissolved solid. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid.
-
Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC-UV or LC-MS method.
-
Data Analysis: Calculate the solubility in each solvent based on the measured concentration and the dilution factor.
Caption: Workflow for determining equilibrium solubility.
Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development. For a highly lipophilic compound like this compound, the shake-flask method is a standard approach.
-
System Preparation: Prepare a biphasic system of n-octanol and water (or a relevant buffer). Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.
-
Compound Addition: Dissolve a known amount of this compound in the n-octanol phase.
-
Partitioning: Combine the n-octanol solution with the aqueous phase in a separatory funnel. Shake vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of this compound in each phase using a suitable analytical technique like GC-MS or HPLC-UV.
-
Calculation: Calculate the LogP value as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Acidity Constant (pKa)
The pKa of the α-protons in ketones is an important parameter influencing their reactivity in base-catalyzed reactions. For diketones, the pKa can be significantly lower than for monoketones due to the electron-withdrawing effect of the second carbonyl group and the stabilization of the resulting enolate. However, given the long aliphatic chain separating the two carbonyls in this compound, they are expected to behave largely independently, with pKa values similar to that of a simple methyl ketone (around 18-20).[11]
Predictive models, such as those based on quantum chemical calculations or data-driven approaches, are often used for pKa estimation, especially for complex molecules.[12][13][14] Experimental determination can be challenging due to the compound's low aqueous solubility. Potentiometric or spectrophotometric titration in a co-solvent system (e.g., water-methanol) may be employed.[15]
Analytical Characterization
A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound.[3]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons on carbons adjacent to a carbonyl group (α-protons) are deshielded and typically appear in the 2.1–2.6 ppm range.[16][17] For this compound, one would expect a characteristic singlet or triplet for the methyl protons at C1 and C16, and multiplets for the methylene protons at C3 and C14 in this region. The long chain of methylene protons in the middle of the molecule would appear as a broad multiplet further upfield.
-
¹³C NMR: The carbonyl carbons of ketones are highly deshielded and resonate in the 190–220 ppm range.[17][18] The spectrum of this compound should show a distinct peak in this region corresponding to C2 and C15. The α-carbons (C1, C3, C14, C16) would appear around 30-50 ppm.[17]
-
-
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and semi-volatile compounds like long-chain ketones.[3][19] Under electron ionization (EI), long-chain ketones typically undergo characteristic fragmentation patterns.[3]
-
α-Cleavage: The primary fragmentation pathway for aliphatic ketones is α-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group.[3][20][21] This results in the formation of stable acylium ions. For this compound, this would lead to characteristic fragment ions.
-
Chromatographic Analysis
-
Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis, which is essential for assessing its purity and for quantification.[22][23] The choice of the stationary phase is critical for achieving good separation, especially from structurally similar impurities.[24]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of less volatile compounds and is particularly useful for solubility studies. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) would be appropriate for the analysis of this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[25][27][28]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.[27]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[25]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a molecule of significant synthetic utility, and a detailed understanding of its physicochemical properties is fundamental to its successful application. This guide has provided a comprehensive overview of its known characteristics, detailed methodologies for determining key parameters such as solubility and LogP, and outlined the essential analytical techniques for its characterization. By integrating this technical knowledge, researchers can more effectively harness the potential of this versatile long-chain diketone in their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. This compound | C16H30O2 | CID 458096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Solubility Test | AxisPharm [axispharm.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. m.youtube.com [m.youtube.com]
- 12. Aqueous pKa prediction for tautomerizable compounds using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. How to Predict pKa | Rowan [rowansci.com]
- 15. researchgate.net [researchgate.net]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. Ketones | OpenOChem Learn [learn.openochem.org]
- 18. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 19. benchchem.com [benchchem.com]
- 20. connectsci.au [connectsci.au]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. nj.gov [nj.gov]
- 26. nj.gov [nj.gov]
- 27. cdhfinechemical.com [cdhfinechemical.com]
- 28. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2,15-Hexadecanedione (CAS: 18650-13-0): Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,15-Hexadecanedione, with the CAS number 18650-13-0, is a long-chain aliphatic diketone. While not extensively studied for its own biological activities, it holds significant importance as a key synthetic intermediate in the production of valuable compounds, most notably muscone, a macrocyclic ketone prized for its musky fragrance in the perfume industry. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthesis protocols, its critical role in the synthesis of muscone, and analytical methodologies for its characterization. The current landscape of its biological and pharmacological assessment, which appears to be an area ripe for future investigation, will also be addressed.
Physicochemical Properties
This compound is a C16 linear-chain diketone with carbonyl groups at the 2 and 15 positions. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 18650-13-0 | [1] |
| Molecular Formula | C₁₆H₃₀O₂ | [1] |
| Molecular Weight | 254.41 g/mol | [1] |
| IUPAC Name | hexadecane-2,15-dione | [1] |
| SMILES | CC(=O)CCCCCCCCCCCCC(=O)C | [1] |
| Melting Point | 84-88 °C | [] |
| Boiling Point | 353.1 °C at 760 mmHg (Predicted) | [] |
| InChI Key | ANOHLAYDIMKILU-UHFFFAOYSA-N | [1] |
Synthesis Methodologies
The synthesis of this compound has been approached through various routes, often tailored to the availability of starting materials and desired scale. Below are two distinct, detailed protocols for its preparation.
Protocol 1: Synthesis from 10-Undecenoic Acid
This two-step method provides a straightforward route to this compound from a commercially available fatty acid.[3]
Step 1: Synthesis of 1,12-Dibromododecane
-
Materials: 10-Undecenoic acid, thionyl chloride, N-bromosuccinimide (NBS), benzoyl peroxide, carbon tetrachloride.
-
Procedure:
-
Convert 10-undecenoic acid to its acid chloride by reacting with an excess of thionyl chloride.
-
Purify the resulting undecenoyl chloride by distillation.
-
In a flask equipped with a reflux condenser, dissolve the undecenoyl chloride in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture until the reaction is complete, monitored by the consumption of NBS.
-
Cool the reaction mixture, filter off the succinimide, and remove the solvent under reduced pressure.
-
Purify the crude 1,12-dibromododecane by vacuum distillation.
-
Step 2: Synthesis of this compound
-
Materials: 1,12-Dibromododecane, ethyl acetoacetate, sodium ethoxide, ethanol, diethyl ether, hydrochloric acid, sodium hydroxide.
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Slowly add ethyl acetoacetate to the sodium ethoxide solution with stirring.
-
To the resulting solution of the ethyl acetoacetate anion, add 1,12-dibromododecane dropwise.
-
Reflux the mixture for several hours to facilitate the dialkylation of ethyl acetoacetate.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add diethyl ether to the residue and wash with water to remove any remaining salts.
-
Hydrolyze the ester by refluxing with an aqueous solution of sodium hydroxide.
-
Acidify the reaction mixture with hydrochloric acid to induce decarboxylation of the resulting β-keto acid.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude this compound by recrystallization or column chromatography.
-
Protocol 2: Synthesis from Butadiene
This method utilizes butadiene as a readily available starting material to construct the C16 backbone.
-
Materials: Butadiene, acetic acid, palladium catalyst, 1-chloro-2,7-octadiene, iron powder, dimethylformamide (DMF), palladium chloride, cuprous chloride, hydrogen gas.
-
Procedure:
-
Perform a palladium-catalyzed dimerization of butadiene in acetic acid to obtain 1-acetoxy-2,7-octadiene.
-
Convert the 1-acetoxy-2,7-octadiene to 1-chloro-2,7-octadiene.
-
Couple the 1-chloro-2,7-octadiene using iron powder in DMF to yield 1,6,10,15-hexadecatetraene.
-
Selectively oxidize the terminal double bonds of the tetraene to methyl ketones using a palladium chloride and cuprous chloride catalyst system.
-
Hydrogenate the resulting diketene in the presence of a suitable catalyst (e.g., palladium on carbon) to yield this compound.
-
Application in the Synthesis of Muscone
The primary and most well-documented application of this compound is its role as a direct precursor to (±)-muscone. This transformation is achieved through an intramolecular aldol condensation reaction.
Mechanism of Intramolecular Aldol Condensation
The conversion of the linear this compound to the 15-membered ring of muscone is a classic example of an intramolecular aldol condensation. The long carbon chain allows for the molecule to fold back on itself, enabling an intramolecular reaction.
-
Enolate Formation: In the presence of a base, a proton is abstracted from one of the α-carbons (e.g., C3 or C14) to form an enolate ion.
-
Intramolecular Attack: The nucleophilic enolate then attacks the carbonyl carbon at the other end of the molecule. This ring-closing step forms a new carbon-carbon bond, creating a 15-membered ring with a β-hydroxy ketone.
-
Dehydration: Under the reaction conditions, the β-hydroxy ketone readily undergoes dehydration to form an α,β-unsaturated ketone.
-
Reduction: The double bond in the α,β-unsaturated ketone is subsequently reduced to yield muscone.
Analytical Methods for Characterization
The purity and identity of this compound are crucial for its successful application in synthesis. Several analytical techniques can be employed for its characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It allows for the separation of the compound from potential impurities and provides mass spectral data for confirmation of its identity.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the purity assessment of this compound. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile) and UV detection would be a typical starting point for method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound, confirming the presence of the carbonyl groups and the long aliphatic chain.
Biological Activity and Drug Development Potential: An Area for Future Research
A thorough review of the current scientific literature reveals a significant gap in the understanding of the biological and pharmacological properties of this compound itself. While its role as a synthetic precursor is well-established, there is a notable absence of studies investigating its potential bioactivity, metabolic fate, or toxicological profile.
This lack of data presents an opportunity for future research. Given its long aliphatic chain and two ketone functionalities, it is plausible that this compound could interact with biological systems. Potential areas of investigation could include:
-
Antimicrobial Activity: Long-chain ketones have been explored for their antimicrobial properties.
-
Cytotoxicity Studies: Assessing its effect on various cell lines could reveal potential anti-cancer or other cytotoxic effects.
-
Metabolic Studies: Understanding how this compound is metabolized in biological systems is crucial for any potential therapeutic application.
-
Biomarker Potential: Investigating its presence in biological samples as a potential biomarker for metabolic disorders or other diseases.
For professionals in drug development, this compound currently represents a versatile building block for the synthesis of more complex molecules rather than a direct therapeutic agent. Its value lies in its potential to be chemically modified to create novel compounds with desired pharmacological properties.
Conclusion
This compound is a chemically significant molecule, primarily valued for its role as a key intermediate in the synthesis of muscone. Its chemical properties are well-defined, and several synthetic routes have been established. While its application in fragrance chemistry is clear, its biological and pharmacological profiles remain largely unexplored. This presents a compelling opportunity for researchers in the life sciences and drug development to investigate the potential of this long-chain diketone, potentially uncovering novel biological activities and therapeutic applications.
References
An In-depth Technical Guide to 2,15-Hexadecanedione: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2,15-hexadecanedione, a long-chain aliphatic diketone of significant interest in synthetic organic chemistry. The document delineates the molecule's structural and physicochemical properties, grounded in its formal IUPAC nomenclature. The core of this guide is a detailed exploration of established and novel synthetic methodologies, complete with step-by-step protocols and mechanistic insights. Key applications, particularly its role as a crucial precursor in the synthesis of high-value macrocyclic compounds like muscone, are discussed. This guide is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who require a thorough understanding of this versatile chemical intermediate.
Introduction and Nomenclature
This compound is a symmetrical long-chain aliphatic diketone. Its structure is characterized by a sixteen-carbon backbone with carbonyl groups located at the second and fifteenth positions. This arrangement makes it a valuable precursor for intramolecular cyclization reactions, which are fundamental to the synthesis of macrocyclic molecules. One of the most notable applications is in the preparation of muscone, a highly prized fragrance compound.[1][2] The study of such long-chain diketones provides a foundational platform for developing synthetic routes to complex cyclic systems.
IUPAC Nomenclature Deconstructed
The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is hexadecane-2,15-dione .[3] This name is systematically derived as follows:
-
Hexadecane : This root indicates the longest continuous carbon chain in the molecule contains 16 carbon atoms.
-
-dione : This suffix signifies the presence of two ketone (carbonyl, C=O) functional groups.
-
2,15- : These numerical locants specify the positions of the two carbonyl groups along the 16-carbon chain.
The structure can be unambiguously represented by this name, which is crucial for clear scientific communication.
Caption: Chemical structure of this compound.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its handling, purification, and use in subsequent reactions. The long aliphatic chain confers significant nonpolar character, while the two ketone groups provide sites for chemical reactivity.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₀O₂ | [3] |
| Molecular Weight | 254.41 g/mol | [3][4] |
| Melting Point | 80 - 88 °C | [4][5][] |
| Boiling Point | 353.1 °C at 760 mmHg (Predicted) | [] |
| Density | 0.887 g/cm³ (Predicted) | [] |
| InChI Key | ANOHLAYDIMKILU-UHFFFAOYSA-N | [3][4] |
| CAS Number | 18650-13-0 | [3] |
Synthesis Methodologies
Several synthetic routes to this compound have been developed, reflecting its importance as a synthetic intermediate. The choice of method often depends on the availability of starting materials, desired scale, and economic feasibility. Two prominent methods are detailed below.
Method 1: Catalytic Hydrogenation of an Unsaturated Precursor
This is a straightforward and high-yielding method that relies on the synthesis of an unsaturated diketone precursor, followed by catalytic hydrogenation to saturate the carbon-carbon double bonds.
Reaction Scheme:
Caption: Workflow for the synthesis of this compound via hydrogenation.
-
Dissolution: Dissolve 38 g (0.152 mol) of hexadeca-5,11-diene-2,15-dione in 200 mL of ethyl acetate in a suitable hydrogenation vessel.
-
Catalyst Addition: Add 1.9 g of 10% Palladium on Carbon (Pd/C) catalyst to the solution. Causality Note: Pd/C is a highly efficient heterogeneous catalyst for the hydrogenation of alkenes. It provides a surface for the adsorption of both hydrogen gas and the unsaturated substrate, facilitating the reduction.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to standard hydrogenation pressure and heat to 50°C with vigorous stirring. The reaction is monitored by hydrogen uptake.
-
Filtration: Once the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Ensure it remains wet with solvent during filtration and handling.
-
Concentration: Remove the ethyl acetate solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting solid residue from petroleum ether. This step removes unreacted starting material and byproducts.
-
Isolation: Collect the purified crystals of this compound by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.
This protocol reportedly yields approximately 25.8 g (66% of theoretical yield) of the desired product with a melting point of 80°C.[4][5]
Method 2: Synthesis from Butadiene
A multi-step synthesis starting from the simple and inexpensive feedstock, butadiene, provides an alternative route. This pathway involves dimerization, coupling, selective oxidation, and finally, hydrogenation.[2]
Reaction Scheme:
Caption: Multi-step synthesis pathway starting from butadiene.
Mechanistic Insights:
-
Step 1 & 2 (Dimerization & Coupling): Butadiene is first dimerized in the presence of a palladium catalyst to form an eight-carbon diene, which is then converted to an allylic chloride.[2] Coupling of this chloride using iron powder yields the 16-carbon tetraene backbone, 1,6,10,15-hexadecatetraene.
-
Step 3 (Selective Oxidation): The key step is the selective oxidation of the terminal double bonds of the tetraene to methyl ketone groups. This is achieved using a Wacker-type oxidation system with palladium chloride (PdCl₂) and a co-catalyst like cuprous chloride (CuCl) in an oxygen atmosphere. The internal double bonds remain largely unaffected under these conditions.
-
Step 4 (Hydrogenation): The remaining internal double bonds are then saturated via catalytic hydrogenation, similar to the final step in Method 1, to yield the final product, this compound.[2]
Applications in Organic Synthesis
The primary application of this compound is as a strategic precursor for the synthesis of (R,S)-Muscone. Muscone is the principal odorant of natural musk and is a macrocyclic ketone (3-methylcyclopentadecanone) highly valued in the fragrance industry.
The synthesis involves an intramolecular aldol condensation/dehydration followed by reduction, which transforms the linear diketone into the 15-membered macrocyclic ring system characteristic of muscone. The presence of the two ketone groups at a 1,14-distance relationship is perfectly suited for this type of ring-closing reaction.[1][2][7]
Conclusion
This compound is a synthetically valuable long-chain diketone with well-defined properties and established synthesis routes. Its structure is ideally suited for the construction of large-ring systems, cementing its role as a key intermediate in the fragrance industry, particularly for the production of muscone. The methodologies detailed in this guide, from catalytic hydrogenation to multi-step syntheses from simple feedstocks, provide researchers and process chemists with a robust toolkit for accessing this important compound. Future research may focus on developing even more efficient and sustainable catalytic systems for its synthesis.
References
An In-Depth Technical Guide to the Molecular Structure of Hexadecane-2,15-dione
Abstract
Hexadecane-2,15-dione (CAS 18650-13-0) is a long-chain aliphatic diketone of significant interest, primarily as a key precursor in the synthesis of muscone, a valuable compound in the fragrance industry. An exhaustive understanding of its molecular structure is paramount for optimizing synthetic routes, predicting reactivity, and exploring new applications in materials science and drug development. This guide provides a comprehensive analysis of the molecular architecture of hexadecane-2,15-dione, synthesizing data on its physicochemical properties, synthesis, and detailed spectroscopic characterization. By integrating established analytical principles with predictive methodologies, this document serves as a technical resource for researchers, chemists, and professionals in drug discovery and chemical synthesis.
Molecular Identity and Physicochemical Properties
Hexadecane-2,15-dione is a symmetrical 16-carbon chain featuring two ketone functional groups at the C2 and C15 positions. This structure imparts a unique combination of hydrophobic (the long alkyl chain) and polar (the carbonyl groups) characteristics.
1.1 Core Identifiers
The fundamental identifiers for hexadecane-2,15-dione are crucial for unambiguous reference in research and regulatory contexts.
| Identifier | Value | Source(s) |
| IUPAC Name | hexadecane-2,15-dione | --INVALID-LINK--[1] |
| CAS Number | 18650-13-0 | --INVALID-LINK--, --INVALID-LINK--[2] |
| Molecular Formula | C₁₆H₃₀O₂ | --INVALID-LINK--[1], --INVALID-LINK--[3] |
| SMILES | CC(=O)CCCCCCCCCCCCC(=O)C | --INVALID-LINK--[1], --INVALID-LINK-- |
| InChIKey | ANOHLAYDIMKILU-UHFFFAOYSA-N | --INVALID-LINK--[1] |
1.2 Physicochemical Data
The physical properties of the molecule are dictated by its long aliphatic chain, leading to its solid-state nature at room temperature and low solubility in polar solvents.
| Property | Value | Source(s) |
| Molecular Weight | 254.41 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[3] |
| Melting Point | 84-88 °C | --INVALID-LINK--[2] |
| Boiling Point | 353.1 °C at 760 mmHg (Predicted) | --INVALID-LINK--[4] |
| Topological Polar Surface Area | 34.14 Ų | --INVALID-LINK--[3] |
| XLogP3 | 4.6 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1] |
| Rotatable Bond Count | 13 | --INVALID-LINK--[1] |
Synthesis and Chemical Reactivity
The synthesis of hexadecane-2,15-dione is a critical step in the production of synthetic muscone. The primary methods involve the transformation of unsaturated precursors.
2.1 Synthesis via Hydrogenation
A well-documented and efficient method is the catalytic hydrogenation of a di-unsaturated diketone precursor. This approach is favored for its high yield and purity of the final product.
Protocol: Catalytic Hydrogenation of Hexadeca-5,11-diene-2,15-dione
-
Dissolution: Dissolve 38 g (0.152 mol) of hexadeca-5,11-diene-2,15-dione in 200 mL of ethyl acetate in a suitable hydrogenation vessel.
-
Catalyst Addition: Add 1.9 g of 10% Palladium on Carbon (Pd/C) to the solution. The catalyst facilitates the addition of hydrogen across the double bonds.
-
Hydrogenation: Seal the vessel and conduct the hydrogenation at 50°C under standard hydrogen pressure until hydrogen uptake ceases.
-
Filtration: Once the reaction is complete, cool the mixture and carefully filter it through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from petroleum ether to yield pure hexadecane-2,15-dione. A typical yield is approximately 66% of the theoretical value.
Caption: Workflow for the synthesis of hexadecane-2,15-dione.
Spectroscopic and Structural Elucidation
The molecular structure of hexadecane-2,15-dione is confirmed through a combination of spectroscopic techniques. Each method provides unique insights into the molecule's functional groups and atomic arrangement.
3.1 Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. For hexadecane-2,15-dione, the most prominent feature is the carbonyl (C=O) group of the two ketones.
-
Carbonyl (C=O) Stretch: As a saturated aliphatic ketone, a very strong and sharp absorption band is expected around 1715 cm⁻¹ .[5][6] This characteristic peak is one of the most definitive indicators of a ketone functional group.[7]
-
C-H Stretch: Absorptions corresponding to the stretching of C-H bonds in the long alkyl chain will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.
-
C-H Bend: Methylene (CH₂) and methyl (CH₃) bending vibrations will be visible in the fingerprint region, typically around 1465 cm⁻¹ and 1375 cm⁻¹ .
Caption: Predicted key regions in the IR spectrum.
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Due to the molecule's symmetry, the number of unique signals is halved, simplifying the spectra.
Predicted ¹H NMR Spectrum: The protons are labeled alphabetically from the end of the chain inwards.
CH₃(a)-C(=O)-CH₂(b)-CH₂(c)-CH₂(d)-CH₂(e)-CH₂(f)-CH₂(g)-CH₂(h)-...
-
Hₐ (singlet, ~2.1 ppm): These six protons on the two terminal methyl groups are adjacent to a carbonyl group, causing them to be deshielded. They will appear as a sharp singlet as there are no adjacent protons.
-
Hₑ (triplet, ~2.4 ppm): These four protons on the two CH₂ groups alpha to the carbonyls (C3 and C14) are deshielded and will appear as a triplet, split by the neighboring Hc protons. Protons alpha to a ketone typically resonate in the 2.1–2.6 ppm range.[8]
-
Hₑ-Hₕ (multiplets, ~1.2-1.6 ppm): The remaining 20 protons of the long methylene chain (C4-C13) will overlap in a complex multiplet, characteristic of a long alkyl chain, typically resonating in the 1.2-1.8 ppm range.[8]
Predicted ¹³C NMR Spectrum: Due to symmetry, only 8 distinct carbon signals are expected.
-
C=O (ketone, ~209 ppm): The carbonyl carbons are highly deshielded and appear far downfield.[8]
-
C1/C16 (methyl, ~30 ppm): The terminal methyl carbons.
-
C3/C14 (methylene, ~43 ppm): The methylene carbons alpha to the carbonyls.
-
C4-C8 (methylenes, ~23-32 ppm): The remaining methylene carbons in the aliphatic chain will have closely spaced chemical shifts.[8]
3.3 Mass Spectrometry (MS)
In electron ionization mass spectrometry, hexadecane-2,15-dione (MW = 254.41) will fragment in predictable ways, primarily driven by the carbonyl groups.
-
Molecular Ion (M⁺˙): A peak at m/z = 254 corresponding to the intact molecule is expected, though its intensity may be low.
-
α-Cleavage: The most common fragmentation for ketones is cleavage of the bond adjacent to the carbonyl group.[7][9] This will lead to the formation of a stable acylium ion.
-
Loss of the methyl group (CH₃•) results in a fragment at m/z = 239 .
-
Loss of the C₁₃H₂₇• chain results in the base peak at m/z = 43 (CH₃CO⁺).[7]
-
-
McLafferty Rearrangement: This characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond.[10][11][12] This would result in a fragment at m/z = 58 .
Caption: Predicted fragmentation pathways in mass spectrometry.
Conformational Analysis and 3D Structure
The three-dimensional structure of hexadecane-2,15-dione is dominated by the flexibility of its long, 12-carbon methylene bridge. With 13 rotatable single bonds, the molecule can adopt a vast number of conformations in solution or in the gas phase.[1] In the solid state, it is expected to adopt a more ordered, linear-like conformation to maximize packing efficiency. The two terminal methyl-ketone groups are relatively unhindered, allowing for free rotation. To date, no public crystal structure data is available for this specific molecule. Computational modeling, such as Density Functional Theory (DFT), would be the ideal approach to investigate the lowest energy conformers and understand its spatial arrangement.
Applications in Research and Development
The primary application of hexadecane-2,15-dione is as a crucial intermediate in the total synthesis of (±)-Muscone, a macrocyclic ketone that is the principal odorant of natural musk. The long, functionalized carbon chain is perfectly suited for intramolecular cyclization reactions to form the 15-membered ring of muscone. Its stability and well-defined reactive sites (the two ketone groups) make it a reliable building block in complex organic synthesis, with potential applications in the development of macrocyclic drugs or novel polymers.
Conclusion
Hexadecane-2,15-dione is a structurally well-defined long-chain diketone. Its molecular architecture is characterized by a C₁₆ symmetric aliphatic backbone functionalized with terminal ketone groups. This structure has been unequivocally confirmed by a combination of synthesis and spectroscopic analysis. While IR spectroscopy confirms the key functional groups and mass spectrometry reveals predictable fragmentation, a full NMR analysis highlights the molecule's symmetry. The inherent flexibility of the alkyl chain and the reactivity of the ketone moieties are the core drivers of its utility, particularly as a high-value precursor in fragrance synthesis. This guide provides the foundational structural knowledge necessary for scientists to effectively utilize and innovate with this versatile molecule.
References
- 1. 2,15-Hexadecanedione | C16H30O2 | CID 458096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 18650-13-0 | CAS DataBase [m.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. hexadecane-2,15-dione18650-13-0,Purity98%_Hangzhou J&H Chemical Co., Ltd. [molbase.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ketones | OpenOChem Learn [learn.openochem.org]
- 9. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
The Strategic Versatility of 2,15-Hexadecanedione: A Cornerstone in Macrocyclic and Acyclic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain aliphatic diketones are a pivotal class of compounds in organic synthesis, serving as versatile building blocks for a myriad of complex molecular architectures. Among these, 2,15-hexadecanedione stands out as a particularly valuable precursor, most notably in the synthesis of macrocyclic compounds such as the prized fragrance, muscone. This technical guide provides a comprehensive overview of this compound, delving into its synthesis, key physical and chemical properties, and its strategic applications in modern organic chemistry. The narrative emphasizes the causality behind experimental choices and provides detailed, validated protocols for its synthesis and subsequent transformations, including its critical intramolecular aldol condensation. This document is intended to serve as a practical and insightful resource for researchers leveraging this important diketone in their synthetic endeavors.
Introduction: The Significance of a Linear Diketone
This compound, a 16-carbon linear aliphatic chain functionalized with ketone groups at the second and penultimate positions, possesses a unique molecular framework that makes it an ideal substrate for a range of chemical transformations. Its symmetrical nature and the strategic placement of its carbonyl groups allow for controlled and predictable reactivity, making it a cornerstone in the construction of both macrocyclic and complex acyclic systems. The primary impetus for the extensive study of this diketone has been its role as a key intermediate in the synthesis of muscone (3-methylcyclopentadecanone), a highly sought-after macrocyclic musk.[1] The intramolecular cyclization of this compound provides a direct and efficient route to the 15-membered carbocyclic core of muscone and its derivatives.
This guide will first explore the common synthetic routes to access this compound, followed by a detailed examination of its most significant application: the intramolecular aldol condensation to form dehydromuscone. The underlying principles of this crucial cyclization will be discussed, supported by detailed experimental protocols and mechanistic insights.
Synthesis of this compound: Establishing the Foundation
The efficient synthesis of this compound is paramount for its utility as a building block. Several synthetic strategies have been developed, with the choice of route often depending on the availability of starting materials and the desired scale of the reaction.
Hydrogenation of Hexadeca-5,11-diene-2,15-dione
A prevalent and robust method for the preparation of this compound involves the catalytic hydrogenation of a diene precursor, hexadeca-5,11-diene-2,15-dione. This approach is advantageous due to the relative accessibility of the diene starting material and the high efficiency of the hydrogenation step.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice for this transformation. Palladium is highly effective in catalyzing the hydrogenation of carbon-carbon double bonds under mild conditions, ensuring the selective reduction of the alkenes without affecting the ketone functionalities. The carbon support provides a high surface area for the catalyst, enhancing its activity and allowing for easy filtration upon reaction completion.
-
Solvent: Ethyl acetate is a commonly used solvent for this reaction. It is relatively inert under hydrogenation conditions, effectively dissolves the starting material, and has a boiling point that facilitates its removal during workup.
-
Temperature: The reaction is typically carried out at a slightly elevated temperature (e.g., 50 °C) to increase the reaction rate without promoting side reactions.[2]
-
Purification: Recrystallization from a non-polar solvent like petroleum ether is an effective method for purifying the solid product, leveraging the difference in solubility of the desired diketone and any potential impurities at different temperatures.
Experimental Protocol: Synthesis of this compound via Hydrogenation [2]
-
Dissolution: In a suitable hydrogenation vessel, dissolve 38 g (0.152 mol) of hexadeca-5,11-diene-2,15-dione in 200 ml of ethyl acetate.
-
Catalyst Addition: Add 1.9 g of 10% Pd/C to the solution.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to standard conditions and heat the mixture to 50 °C with vigorous stirring. Monitor the reaction progress by hydrogen uptake or by analytical techniques such as TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen atmosphere. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethyl acetate.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize the solid from petroleum ether to afford this compound as a crystalline solid.
| Parameter | Value | Reference |
| Starting Material | Hexadeca-5,11-diene-2,15-dione | [2] |
| Catalyst | 10% Pd/C | [2] |
| Solvent | Ethyl acetate | [2] |
| Temperature | 50 °C | [2] |
| Yield | 66% | [2] |
| Melting Point | 80 °C | [2] |
Diagram: Synthetic Workflow for this compound
Caption: Workflow for the synthesis of this compound.
Other Synthetic Approaches
Other notable methods for synthesizing this compound include a biomimetic approach utilizing an imidazolium salt and a di-Grignard reagent, which models the function of the tetrahydrofolate coenzyme.[3] Another route starts from butadiene, which undergoes a series of transformations including palladium-catalyzed dimerization, conversion to an allylic chloride, coupling, selective oxidation, and finally hydrogenation to yield the target diketone.
The Cornerstone Application: Intramolecular Aldol Condensation to Dehydromuscone
The most significant application of this compound is its use as a precursor for the synthesis of muscone via an intramolecular aldol condensation. This reaction forms the 15-membered ring, a key structural feature of muscone and other macrocyclic musks. The initial product of this cyclization is dehydromuscone (3-methyl-cyclopentadecenone), which can then be hydrogenated to afford muscone.
Causality Behind Experimental Choices:
-
Reaction Type: The intramolecular aldol condensation is an ideal strategy for forming the macrocyclic ring from this compound. The reaction involves the formation of an enolate from one of the ketone groups, which then acts as a nucleophile, attacking the other carbonyl group within the same molecule.[1][4] This process is thermodynamically driven by the formation of a stable five- or six-membered ring in the transition state, although in this case, a larger, less strained macrocycle is formed.
-
Base/Catalyst: The choice of base or catalyst is critical for promoting the cyclization while minimizing intermolecular side reactions. Both liquid-phase and gas-phase protocols have been developed.
-
Liquid-Phase: A Grignard reagent derived from N-methylaniline has been reported for this cyclization.[5] The magnesium cation can act as a Lewis acid, coordinating to the carbonyl oxygen and facilitating the intramolecular attack.
-
Gas-Phase: A patented method describes the use of Group 2 metal oxides, such as magnesium oxide, calcium oxide, or zinc oxide, as catalysts in a gas-phase reaction.[6] This approach can offer advantages in terms of catalyst recovery and continuous processing.
-
-
Reaction Conditions: High dilution is often a key principle in macrocyclization reactions to favor the intramolecular pathway over intermolecular polymerization. However, some industrial processes have been optimized to run at higher concentrations.[7] The temperature is also a crucial parameter, with gas-phase reactions requiring significantly higher temperatures (300-450 °C) compared to liquid-phase methods.[6]
Mechanism of Intramolecular Aldol Condensation
-
Enolate Formation: A base abstracts an acidic α-proton from one of the methyl ketone groups to form a resonance-stabilized enolate.
-
Intramolecular Attack: The enolate attacks the carbonyl carbon of the other ketone group within the same molecule, forming a new carbon-carbon bond and a cyclic alkoxide intermediate.
-
Protonation: The alkoxide is protonated by a proton source (e.g., the conjugate acid of the base or a protic workup) to give a β-hydroxy ketone (the aldol addition product).
-
Dehydration: Under the reaction conditions (often with heating), the β-hydroxy ketone readily undergoes dehydration to form a more stable α,β-unsaturated ketone, dehydromuscone.
Diagram: Mechanism of Intramolecular Aldol Condensation
Caption: Mechanism of intramolecular aldol condensation.
Experimental Protocol: Gas-Phase Synthesis of 3-Methyl-cyclopentadecenone [6]
-
Catalyst Preparation: Pack a reaction tube with a catalyst selected from magnesium oxide, calcium oxide, or zinc oxide.
-
Reaction Setup: Heat the reaction tube to a temperature between 300 °C and 450 °C.
-
Reactant Introduction: Introduce this compound into the reaction tube in a gaseous state. This can be achieved by heating the diketone and carrying it with an inert gas stream.
-
Condensation: The intramolecular condensation occurs as the gaseous reactant passes over the heated catalyst bed.
-
Product Collection: The product, 3-methyl-cyclopentadecenone, is collected from the output of the reactor, typically by condensation at a lower temperature.
-
Purification: The crude product can be purified by precision distillation.
| Parameter | Value | Reference |
| Starting Material | This compound | [6] |
| Catalyst | Group 2 Metal Oxide (e.g., MgO, CaO, ZnO) | [6] |
| Phase | Gas Phase | [6] |
| Temperature | 300 - 450 °C | [6] |
| Product | 3-Methyl-cyclopentadecenone | [6] |
Characterization of this compound
Thorough characterization of this compound is essential to confirm its purity and identity before its use in subsequent reactions.
Physical and Chemical Properties [8]
| Property | Value |
| Molecular Formula | C₁₆H₃₀O₂ |
| Molecular Weight | 254.41 g/mol |
| Appearance | Solid |
| Melting Point | 80 °C[2] |
| CAS Number | 18650-13-0 |
Spectroscopic Data
-
¹³C NMR: The ¹³C NMR spectrum of this compound is characterized by the presence of a carbonyl carbon signal and several signals corresponding to the aliphatic chain carbons.
-
Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns for a long-chain diketone.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the C=O stretching vibration of a ketone, typically in the region of 1700-1725 cm⁻¹.[9][10]
Conclusion and Future Outlook
This compound has firmly established itself as a valuable and versatile building block in organic synthesis. Its strategic importance, particularly in the fragrance industry for the synthesis of macrocyclic musks, continues to drive research into more efficient and sustainable synthetic routes to this key intermediate. The intramolecular aldol condensation of this compound remains a classic and powerful method for macrocyclization, and ongoing innovations in catalysis and reaction engineering are likely to further enhance its utility. For researchers in drug discovery and materials science, the principles demonstrated in the application of this diketone can inspire the design of novel macrocyclic structures with unique biological activities and material properties. As the demand for complex molecular architectures grows, the strategic application of well-designed building blocks like this compound will undoubtedly play an increasingly crucial role in advancing the frontiers of chemical synthesis.
References
- 1. Khan Academy [khanacademy.org]
- 2. Muskone | C16H30O | CID 10947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C16H30O2 | CID 458096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]
Preamble: The Strategic Imperative of Conformational Analysis in Macrocycle Drug Discovery
An In-depth Technical Guide to the Conformational Analysis of Macrocyclic Ketone Precursors for Drug Discovery
Macrocycles, cyclic molecules typically containing 12 or more atoms, have emerged as a compelling modality in modern drug discovery.[1][2] Their unique structural architecture allows them to address challenging biological targets, such as protein-protein interfaces, that are often considered "undruggable" by traditional small molecules.[3][4][5] The constrained, yet flexible, nature of the macrocyclic scaffold can lead to high-affinity binding and exquisite selectivity. However, these same attributes create significant challenges for medicinal chemists. The pharmacological properties of a macrocycle—including its binding affinity, solubility, and membrane permeability—are inextricably linked to its three-dimensional shape, or conformation.[6][7][8]
This guide provides a comprehensive technical overview of the methods and strategies for the conformational analysis of macrocyclic ketone precursors. We will delve into the causality behind experimental and computational choices, offering field-proven insights for researchers, scientists, and drug development professionals. By understanding and predicting the conformational preferences of these precursors, we can more effectively guide synthetic strategy, optimize drug-like properties, and accelerate the discovery of next-generation therapeutics.
Part 1: The Conformational Landscape of Macrocyclic Ketones
The conformational analysis of macrocycles is a complex endeavor due to their inherent flexibility and the interplay of various non-covalent interactions.[6][8][9] This complexity is a double-edged sword: it allows the molecule to adapt to its environment, but it also makes predicting its behavior a formidable task.
The Challenge of Flexibility and Transannular Interactions
Unlike small molecules, macrocycles possess a large number of rotatable bonds within a constrained ring system. This leads to a vast and rugged conformational energy landscape. The stability of any given conformer is dictated by a delicate balance of several factors:
-
Ring Strain: Arising from deviations from ideal bond angles and lengths.
-
Torsional Strain: Resulting from eclipsing interactions along rotatable bonds.
-
Transannular Interactions: Non-covalent interactions between atoms on opposite sides of the ring. These can be either stabilizing (e.g., hydrogen bonds, hydrophobic contacts) or destabilizing (e.g., steric repulsion).[8]
The presence of a ketone group within the precursor adds another layer of complexity, influencing local geometry and electronic properties that can propagate throughout the macrocyclic ring.
The "Chameleon" Effect: Adapting to the Environment
A key determinant of a macrocycle's success as a drug is its ability to exhibit "chameleonic" behavior—adapting its conformation to suit the polarity of its environment.[2][10][11] For instance, a macrocycle might expose its polar functional groups in the aqueous environment of the bloodstream to enhance solubility, while adopting a more compact conformation that shields these same groups within the lipophilic environment of a cell membrane to facilitate passive permeability.[4][12]
This conformational plasticity is often governed by the formation and breaking of intramolecular hydrogen bonds (IMHBs) .[10][11] In an apolar solvent (mimicking a cell membrane), a macrocycle can satisfy its hydrogen-bonding potential internally, effectively reducing its polar surface area. In a polar, aqueous solvent, it may form hydrogen bonds with water molecules instead, adopting a more open conformation. Understanding this dynamic interplay is crucial for designing orally bioavailable macrocyclic drugs.
The Bioactive Conformation
Ultimately, the therapeutic efficacy of a macrocycle depends on its ability to adopt a specific "bioactive conformation" that is complementary to the binding site of its biological target. This conformation may or may not be the lowest energy state in solution. Therefore, a thorough conformational analysis must not only identify the most stable conformers but also explore a wider ensemble of accessible conformations that could be responsible for biological activity. Pre-organizing a precursor to favor the eventual bioactive conformation of the final macrocycle is a key strategy for enhancing potency.[4][7][13]
Part 2: Computational Approaches to Unraveling Conformation
Given the complexity of the conformational landscape, computational modeling is an indispensable tool. A variety of algorithms exist, each with its own strengths and weaknesses. The choice of method is a critical decision that depends on the specific question being asked, the size of the molecule, and the available computational resources.
A Comparative Overview of Sampling Algorithms
The goal of a conformational search is to generate a representative ensemble of low-energy three-dimensional structures. Key algorithmic approaches include:
-
Molecular Dynamics (MD) Simulations: This method simulates the movement of atoms over time by solving Newton's equations of motion. MD is particularly powerful for exploring the local conformational space around a starting structure and for explicitly modeling the effects of solvent.[6][7][14] Enhanced sampling techniques, such as accelerated MD, are often necessary to overcome high energy barriers and explore a wider range of conformations.[14][15][16]
-
Monte Carlo (MC) Methods: These methods involve making random changes to the molecule's geometry (e.g., rotating a bond) and accepting or rejecting the new conformation based on an energy criterion. MC is effective at overcoming energy barriers and exploring a diverse set of conformations.[6][17]
-
Distance Geometry (DG): This approach uses a set of upper and lower bounds on interatomic distances to generate a diverse set of starting conformations. It is particularly useful for exploring global conformational space and is less likely to be trapped in local energy minima.[18][19][20][21]
-
Systematic Searches: These methods explore conformational space by systematically rotating bonds by a defined increment. While exhaustive, their computational cost becomes prohibitive for molecules with more than a few rotatable bonds, making them generally unsuitable for flexible macrocycles.[19][22]
Choosing the Right Tool for the Job
Several software packages are commonly used for macrocycle conformational sampling. The choice often depends on a balance of speed, accuracy, and the specific capabilities of the algorithm.
| Method / Software | Primary Algorithm | Strengths | Weaknesses |
| MacroModel (Schrödinger) | MC, MD, Low-Mode | Robust, well-validated, versatile for macrocycles.[18][19][20] | Can be computationally intensive. |
| MOE (Chemical Computing Group) | MD-based (LowModeMD) | Good for exploring local conformational space.[18][20] | May generate less diverse ensembles than other methods.[18][20] |
| OMEGA (OpenEye) | Distance Geometry-based | Fast, provides good coverage of conformational space, often better at reproducing crystal structures.[18][20] | May require further energy minimization with a more accurate force field. |
A critical aspect of any computational approach is the choice of the force field , a set of parameters that defines the potential energy of the system. The accuracy of the conformational ensemble is highly dependent on the quality of the force field used.[7][10] For novel scaffolds, it is often necessary to validate the force field against experimental data or refine the energies of key conformers using higher-level quantum mechanics (QM) methods like Density Functional Theory (DFT).[6]
Practical Workflow: A Self-Validating Computational Protocol
A robust computational analysis should be a self-validating system. The following protocol outlines a best-practice approach for generating and analyzing a conformational ensemble for a macrocyclic ketone precursor.
-
2D to 3D Conversion: Generate an initial 3D structure from the 2D chemical representation (SMILES or SD file).
-
Initial Conformational Search: Perform a broad conformational search using a computationally efficient method like a distance geometry-based approach (e.g., OMEGA) or a fast Monte Carlo search to generate a diverse set of initial conformers.
-
Energy Minimization and Filtering: Minimize all generated conformers using a reliable molecular mechanics force field (e.g., MMFF94s, OPLS). Retain only the unique conformers within a specified energy window (e.g., 25 kcal/mol) of the global minimum.[20]
-
Clustering: Group the filtered conformers into families based on structural similarity (e.g., heavy-atom RMSD). This helps to identify the major conformational states.
-
Refined Energetics (Optional but Recommended): For the lowest-energy representative of each major cluster, perform a single-point energy calculation or geometry optimization using a QM method (e.g., DFT) to obtain more accurate relative energies.[6]
-
Ensemble Analysis: Analyze the final ensemble of low-energy conformers. Calculate key molecular descriptors for each conformer, such as 3D Polar Surface Area (PSA), Radius of Gyration (Rgyr), and the number of IMHBs. This analysis is crucial for predicting properties like permeability.
Caption: Computational workflow for conformational analysis.
Part 3: Experimental Validation and Characterization
While computational methods are powerful, they are models of reality. Experimental data is essential to ground-truth these models and provide a definitive understanding of a macrocycle's behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution Conformation
NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of molecules in solution.[23][24] It provides experimental data that reflects the time-averaged conformation of the molecule, making it an ideal tool for validating computational ensembles. Key NMR experiments include:
-
Nuclear Overhauser Effect (NOE) / Rotating-frame Overhauser Effect (ROE): These experiments measure through-space correlations between protons that are close to each other (typically < 5 Å). The intensity of an NOE/ROE signal is proportional to the inverse sixth power of the distance between the protons, providing powerful distance restraints for structure calculation.[23][24]
-
Residual Dipolar Couplings (RDCs): RDCs provide information about the orientation of chemical bonds relative to an external magnetic field. They are particularly valuable for defining the overall shape and orientation of the macrocyclic backbone.[23]
By comparing experimental NMR data to the predicted data from a computational ensemble, one can assess the accuracy of the model and refine it to better match reality.[6][7]
X-ray Crystallography: The Solid-State Benchmark
Single-crystal X-ray diffraction provides an unambiguous, high-resolution picture of a molecule's conformation in the solid state.[25] It serves as an invaluable benchmark for computational methods, as a reliable algorithm should be able to reproduce the crystal structure with high fidelity (low RMSD).[18][26]
However, it is crucial to recognize that the conformation observed in a crystal may be influenced by crystal packing forces and may not be the most relevant conformation in solution.[18] Therefore, while X-ray data is a critical validation point, it should not be considered the sole determinant of a macrocycle's conformational preferences in a biological context.
An Integrated Approach for High Confidence
The most robust understanding of a macrocycle's conformation comes from a synergistic approach that combines computational modeling with experimental validation.
-
Initial Modeling: Perform a comprehensive computational conformational analysis as described in Protocol 1 to generate a preliminary conformational ensemble.
-
NMR Data Acquisition: Acquire a suite of NMR data (e.g., 1D proton, COSY, HSQC, NOESY/ROESY) in the solvent of interest (e.g., chloroform to mimic the cell membrane, or a polar solvent like DMSO/water).
-
Model Validation: Compare the experimental NMR data (e.g., NOE distances) with the back-calculated data from the computational ensemble.
-
Refinement: If there are significant discrepancies, use the experimental NMR data as restraints in a new round of computational modeling (e.g., restrained MD simulations) to generate a refined ensemble that is consistent with both the force field and the experimental data.
-
Final Analysis: Analyze the refined, experimentally validated ensemble to make confident predictions about the macrocycle's properties and behavior.
Caption: Integrated workflow for conformational analysis.
Part 4: Application in Drug Discovery: From Conformation to Property
The ultimate goal of conformational analysis is to establish a clear link between a macrocycle's structure and its function. This understanding allows for the rational design of molecules with improved drug-like properties.
Conformation and Membrane Permeability
Passive membrane permeability is a critical property for orally bioavailable drugs. For macrocycles, which often violate traditional "rule-of-five" guidelines, permeability is highly dependent on their 3D conformational properties.[12][27] A biased spatial distribution of polar and nonpolar regions is particularly important for good permeability.[12][27]
| Conformational Descriptor | Influence on Permeability | Rationale |
| 3D Polar Surface Area (PSA) | Lower PSA correlates with higher permeability. | A lower effective PSA in a lipophilic environment indicates that polar groups are shielded, reducing the energetic penalty of desolvation required for membrane entry.[13] |
| Intramolecular H-Bonds (IMHBs) | Higher number of IMHBs often correlates with higher permeability. | IMHBs help to shield polar amide N-H and carbonyl groups, effectively lowering the PSA and pre-organizing the molecule for membrane transit.[13] |
| Radius of Gyration (Rgyr) | Context-dependent; often smaller Rgyr is better. | A more compact structure (smaller Rgyr) can be beneficial, but overall shape and polarity distribution are more critical. |
By analyzing the conformational ensemble in both polar and apolar simulated environments, medicinal chemists can predict the "chameleonic" potential of a macrocyclic precursor and prioritize designs that are more likely to be cell-permeable.
Conformation and Target Binding
The principle of pre-organization is central to the high affinity often observed with macrocyclic drugs.[4] By constraining the molecule, macrocyclization reduces the entropic penalty that must be paid upon binding to a target, as the molecule does not need to "freeze" as many rotatable bonds into the correct orientation.[13]
Conformational analysis allows researchers to:
-
Assess Bioactive Conformer Accessibility: Determine if the desired bioactive conformation is a low-energy, accessible state for a given design.
-
Guide Analogue Design: Introduce structural modifications (e.g., methylation, stereochemical changes) that are predicted to stabilize the bioactive conformation, thereby enhancing binding affinity and selectivity.[2][5][8]
-
Understand Structure-Activity Relationships (SAR): Explain why small changes to the macrocycle can lead to large changes in activity by linking those changes to shifts in the conformational landscape.
Conclusion: Future Directions and Emerging Technologies
The conformational analysis of macrocyclic ketone precursors remains a challenging but essential component of modern drug discovery. The integrated application of state-of-the-art computational and experimental techniques provides the most reliable path to understanding and engineering these complex molecules.
Looking forward, the field is poised for further advancement through the integration of machine learning and artificial intelligence. Machine-learned interatomic potentials are beginning to offer QM-level accuracy at a fraction of the computational cost, promising to revolutionize the speed and reliability of conformational sampling.[28][29][30] As these technologies mature, our ability to prospectively design macrocycles with optimal conformational properties will continue to improve, unlocking new therapeutic possibilities for previously intractable diseases.
References
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. Macrocycles in Drug Discovery—Learning from the Past for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simulation Reveals the Chameleonic Behavior of Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Addressing Challenges of Macrocyclic Conformational Sampling in Polar and Apolar Solvents: Lessons for Chameleonicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Peptidic Macrocycles - Conformational Sampling and Thermodynamic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Conformational Sampling of Macrocyclic Drugs in Different Environments: Can We Find the Relevant Conformations? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Conformational analysis of macrocycles: finding what common search methods miss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Conformational Analysis of Macrocycles: Finding What Common Search Methods Miss | CoLab [colab.ws]
- 23. Macrocyclic drug design guided by NMR solution conformations - American Chemical Society [acs.digitellinc.com]
- 24. books.rsc.org [books.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Conformational analysis of macrocycles: comparing general and specialized methods - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Conformational Effects on the Passive Membrane Permeability of Synthetic Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. chemrxiv.org [chemrxiv.org]
Spectroscopic Characterization of 2,15-Hexadecanedione: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2,15-Hexadecanedione, a long-chain aliphatic diketone. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this molecule. This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for chemical characterization.
Introduction
This compound (C₁₆H₃₀O₂) is a symmetrical long-chain diketone with carbonyl groups at the 2 and 15 positions. Understanding its molecular structure is crucial for its application in various fields, including organic synthesis and materials science. Spectroscopic analysis provides a definitive fingerprint of the molecule, confirming its identity and purity. This guide will delve into the theoretical basis and practical application of NMR, IR, and MS in the characterization of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of the protons and carbons, respectively.
¹³C NMR Spectroscopy
Due to the symmetry of this compound, the number of unique carbon signals in the ¹³C NMR spectrum is reduced. The molecule has a plane of symmetry, resulting in eight distinct carbon environments.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom(s) | Chemical Shift (δ) in ppm | Rationale for Chemical Shift |
| C=O (C2, C15) | ~209 | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and the sp² hybridization, resulting in a characteristic downfield shift.[1] |
| CH₃ (C1, C16) | ~30 | The methyl carbons adjacent to the carbonyl group are deshielded compared to typical alkane methyl groups. |
| CH₂ (C3, C14) | ~44 | These methylene carbons are alpha to the carbonyl group and are significantly deshielded. |
| CH₂ (C4, C13) | ~24 | These methylene carbons are beta to the carbonyl group, and the deshielding effect is reduced. |
| CH₂ (C5-C8, C9-C12) | ~29-30 | The central methylene carbons in the long alkyl chain have very similar chemical environments, leading to overlapping signals in a region typical for long-chain alkanes.[2] |
Interpretation of the ¹³C NMR Spectrum:
The most notable feature of the ¹³C NMR spectrum of this compound is the downfield signal around 209 ppm, which is unequivocally assigned to the carbonyl carbons. The signals for the aliphatic carbons appear in the upfield region (10-50 ppm). The symmetry of the molecule simplifies the spectrum, with pairs of chemically equivalent carbons giving rise to single signals. The intensity of the carbonyl carbon signal is often lower than that of the protonated carbons due to the absence of a Nuclear Overhauser Effect (NOE) enhancement in proton-decoupled spectra.[3]
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is also simplified by the molecule's symmetry.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton(s) | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Rationale for Chemical Shift and Splitting |
| CH₃ (H1, H16) | ~2.1 | singlet | N/A | The methyl protons are adjacent to the carbonyl group, which deshields them, causing a downfield shift. They appear as a singlet as there are no adjacent protons. |
| CH₂ (H3, H14) | ~2.4 | triplet | ~7.5 | These methylene protons are alpha to the carbonyl group and are therefore deshielded. They are split into a triplet by the two adjacent protons on C4 and C13. |
| CH₂ (H4, H13) | ~1.6 | multiplet | These methylene protons are beta to the carbonyl group and are coupled to the protons on C3/C14 and C5/C12, resulting in a complex multiplet. | |
| CH₂ (H5-H8, H9-H12) | ~1.2-1.4 | multiplet | The protons on the central methylene groups of the long alkyl chain have very similar chemical environments, leading to a large, overlapping multiplet in the upfield region. |
Interpretation of the ¹H NMR Spectrum:
The key diagnostic signals in the ¹H NMR spectrum are the singlet at approximately 2.1 ppm, corresponding to the six methyl protons, and the triplet at around 2.4 ppm, corresponding to the four protons alpha to the carbonyl groups.[4] The large integral of the multiplet between 1.2 and 1.4 ppm is indicative of the long polymethylene chain.
II. Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Rationale for Absorption |
| C=O stretch | ~1715 | Strong | This strong absorption is characteristic of the carbonyl group in an aliphatic ketone.[5][6] |
| C-H stretch (sp³) | 2850-2960 | Strong | These absorptions are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups. |
| CH₂ bend | ~1465 | Medium | This band arises from the scissoring vibration of the methylene groups in the alkyl chain. |
| CH₃ bend | ~1365 | Medium | This absorption is due to the symmetric bending vibration of the methyl groups. |
Interpretation of the IR Spectrum:
The most prominent and diagnostic peak in the IR spectrum of this compound is the strong absorption at approximately 1715 cm⁻¹, which confirms the presence of the ketone carbonyl groups.[7] The series of strong peaks in the 2850-2960 cm⁻¹ region are characteristic of a molecule with a significant aliphatic component.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, Electron Ionization (EI) is a common technique.
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 254 | [M]⁺ | Molecular ion |
| 239 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 43 | [CH₃CO]⁺ | α-cleavage, forming an acylium ion. This is often the base peak.[8] |
| 58 | [CH₃COCH₂CH₃]⁺• | McLafferty rearrangement, involving the transfer of a γ-hydrogen to the carbonyl oxygen followed by β-cleavage.[8] |
| 71 | [CH₃COCH₂CH₂]⁺ | α-cleavage with subsequent loss of an alkene. |
Interpretation of the Mass Spectrum:
The molecular ion peak [M]⁺ at m/z 254 confirms the molecular weight of this compound. The fragmentation pattern is characteristic of a long-chain ketone. The most significant fragmentation pathways are α-cleavage and the McLafferty rearrangement.[9][10] The α-cleavage results in the formation of a stable acylium ion at m/z 43, which is often the most abundant ion (the base peak). The McLafferty rearrangement, a characteristic fragmentation of carbonyl compounds with γ-hydrogens, leads to a prominent peak at m/z 58.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument-specific parameters may need to be optimized.
NMR Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[11][12]
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[13]
-
Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution to a clean 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
FTIR Spectroscopy (KBr Pellet Method)
-
Sample and KBr Preparation: Gently grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogenous powder is obtained.[14][15]
-
Pellet Formation: Transfer a portion of the powder to a pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[16]
-
Background Spectrum: Acquire a background spectrum of a blank KBr pellet.
-
Sample Spectrum: Place the sample pellet in the FTIR spectrometer and acquire the spectrum.
GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.
-
Chromatographic Separation: The sample is vaporized and separated on a suitable capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is typically programmed to ramp from a lower temperature to a higher temperature to ensure good separation.
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization at 70 eV) and their mass-to-charge ratio is detected.
Visualizations
Spectroscopic Analysis Workflow
References
- 1. shimadzu.com [shimadzu.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. 2-Hexadecanone [webbook.nist.gov]
- 4. chemistry.utah.edu [chemistry.utah.edu]
- 5. researchgate.net [researchgate.net]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]
- 8. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-propanaminium, 2-hydroxy-n,n-dimethyl-n-(3-((1-oxododecyl)amino)propyl)-3-sulfo-, inner salt | C20H42N2O5S | CID 83841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. impacts.wiki [impacts.wiki]
- 11. researchgate.net [researchgate.net]
- 12. NP-MRD: 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0316670) [np-mrd.org]
- 13. spectrabase.com [spectrabase.com]
- 14. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. NIST Chemistry WebBook [webbook.nist.gov]
- 16. 1,2-Hexadecanediol(6920-24-7) 13C NMR [m.chemicalbook.com]
An In-Depth Technical Guide to 2,15-Hexadecanedione: From Historical Discovery to Modern Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,15-hexadecanedione, a long-chain aliphatic diketone of significant interest in the synthesis of macrocyclic compounds, most notably the valuable fragrance, muscone. This document delves into the historical context of its discovery, its physicochemical properties, and detailed analyses of key synthetic methodologies. The guide is designed to serve as a valuable resource for researchers and professionals in organic synthesis, offering in-depth mechanistic insights and practical considerations for the preparation and application of this important chemical intermediate.
Introduction: The Emergence of a Key Precursor in Macrocycle Synthesis
The story of this compound is intrinsically linked to the broader history of macrocyclic chemistry, a field pioneered by the groundbreaking work of Leopold Ružička. His elucidation of the structures of muscone and civetone, naturally occurring macrocyclic ketones, challenged existing theories about the stability of large ring systems and opened up a new frontier in organic synthesis[1]. The quest for synthetic routes to these valuable fragrances spurred the development of novel cyclization methods, including the Ruzicka large-ring synthesis and the Ziegler-Thorp cyclization[2][3][4][5].
Amidst this exciting era of chemical exploration, the first synthesis of this compound was reported by Stoll in 1947[6]. This discovery was a pivotal moment, as it provided a key acyclic precursor that could be transformed into the 15-membered ring of muscone through intramolecular cyclization[7]. The strategic placement of the two ketone functionalities at the 2nd and 15th positions of a 16-carbon chain proved to be ideal for constructing the cyclopentadecanone skeleton.
Over the decades, the importance of this compound has grown, with chemists developing increasingly sophisticated and efficient methods for its synthesis. This guide will explore these developments, from early multi-step procedures to modern, highly selective catalytic and biomimetic approaches.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is essential for its synthesis, purification, and characterization.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₀O₂ | [6] |
| Molecular Weight | 254.41 g/mol | [6] |
| IUPAC Name | Hexadecane-2,15-dione | |
| CAS Number | 18650-13-0 | |
| Appearance | White solid | |
| Melting Point | 79-81 °C | [6] |
Spectroscopic Analysis
Spectroscopic techniques are indispensable for confirming the identity and purity of this compound. The following is an interpretation of the expected spectral data.
The ¹³C NMR spectrum of this compound is characterized by its simplicity, owing to the molecule's symmetry. Key expected signals include:
-
~209 ppm: A prominent signal corresponding to the two equivalent carbonyl carbons (C=O) of the ketone functional groups. The downfield shift is characteristic of ketone carbonyls[8][9][10].
-
~44 ppm: A signal attributed to the two equivalent carbons alpha to the carbonyl groups (-CH₂-C=O).
-
~30 ppm: A signal for the two equivalent methyl carbons (-CH₃).
-
~24-30 ppm: A series of overlapping signals arising from the central methylene (-CH₂-) carbons of the long aliphatic chain. Due to the symmetry of the molecule, several of these methylene carbons are chemically equivalent, leading to fewer signals than the total number of methylene groups[11][12].
The ¹H NMR spectrum provides complementary information about the proton environments:
-
~2.4 ppm (triplet): This signal corresponds to the four protons on the carbons alpha to the carbonyl groups (-CH₂-C=O). The triplet splitting pattern arises from coupling with the adjacent methylene protons.
-
~2.1 ppm (singlet): A sharp singlet integrating to six protons, representing the two equivalent methyl groups (-CH₃). The singlet nature indicates no adjacent protons.
-
~1.2-1.6 ppm (multiplet): A broad, complex multiplet representing the protons of the central methylene groups in the aliphatic chain.
The IR spectrum is a quick and effective method for identifying the key functional groups present in this compound:
-
~1715 cm⁻¹ (strong, sharp): This is the most characteristic absorption and corresponds to the C=O stretching vibration of the two ketone functional groups. The intensity and position are typical for aliphatic ketones[13][14][15][16].
-
~2850-2960 cm⁻¹ (strong, sharp): These absorptions are due to the C-H stretching vibrations of the methylene and methyl groups in the long aliphatic chain[15].
Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z = 254. The fragmentation pattern is typically dominated by alpha-cleavage adjacent to the carbonyl groups, leading to characteristic fragment ions. Common fragments would include the loss of a methyl group (M-15) and cleavage at the alpha-carbon, resulting in acylium ions[17][18][19][20][21].
Synthetic Methodologies: A Detailed Examination
Several synthetic routes to this compound have been developed, each with its own advantages and mechanistic intricacies. This section provides a detailed look at three prominent methods.
The Tsuji Synthesis from Butadiene
A notable synthesis of this compound was developed by Jiro Tsuji and his colleagues, utilizing the readily available starting material, 1,3-butadiene[22]. This multi-step synthesis showcases the power of palladium catalysis in organic synthesis.
The synthesis proceeds through the following key transformations:
-
Palladium-catalyzed Dimerization of Butadiene: Butadiene is dimerized in the presence of a palladium catalyst to form 1-acetoxy-2,7-octadiene.
-
Conversion to Allylic Chloride: The acetate is then converted to the corresponding allylic chloride, 1-chloro-2,7-octadiene.
-
Coupling to Hexadecatetraene: The allylic chloride undergoes coupling in the presence of iron powder to yield 1,6,10,15-hexadecatetraene.
-
Selective Oxidation of Terminal Alkenes: The terminal double bonds of the tetraene are selectively oxidized to methyl ketones using a palladium-copper catalyst system (a Wacker-type oxidation).
-
Hydrogenation to the Final Product: The remaining internal double bonds are hydrogenated to afford this compound.
A key step in this synthesis is the selective oxidation of the terminal alkenes to methyl ketones, a variation of the Wacker process. The generally accepted mechanism involves the following catalytic cycle:
-
Coordination: The terminal alkene coordinates to the Pd(II) catalyst.
-
Nucleophilic Attack: A water molecule attacks the coordinated alkene from the face opposite to the palladium, leading to a hydroxy-palladation intermediate. This attack occurs at the more substituted carbon of the double bond (Markovnikov regioselectivity)[23][24][25].
-
β-Hydride Elimination: A β-hydride elimination from the oxygen-bearing carbon forms an enol complex and a palladium-hydride species.
-
Tautomerization and Reductive Elimination: The enol tautomerizes to the more stable ketone, and the Pd(0) is reoxidized to Pd(II) by the copper co-catalyst and oxygen, completing the catalytic cycle.
Synthesis via Hydrogenation of Hexadeca-5,11-diene-2,15-dione
Another established route to this compound involves the catalytic hydrogenation of a diene-dione precursor. This method is often cited in patents and chemical synthesis databases.
A typical procedure involves dissolving hexadeca-5,11-diene-2,15-dione in a suitable solvent, such as ethyl acetate, and subjecting it to hydrogenation under standard conditions using a palladium on carbon (Pd/C) catalyst[17]. The reaction is typically carried out at elevated temperature and pressure. After the reaction is complete, the catalyst is filtered off, and the product is isolated by recrystallization.
The hydrogenation of the carbon-carbon double bonds proceeds via a heterogeneous catalytic mechanism on the surface of the palladium catalyst. The key steps are:
-
Adsorption: Both the diene-dione and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.
-
Dissociation of Hydrogen: The H-H bond of molecular hydrogen is cleaved, and the individual hydrogen atoms bind to the palladium surface.
-
Hydrogen Transfer: The adsorbed diene-dione undergoes stepwise transfer of hydrogen atoms from the catalyst surface to the carbons of the double bonds. This typically occurs with syn-stereochemistry, meaning both hydrogen atoms add to the same face of the double bond[26][27][28][29][30].
-
Desorption: Once both double bonds are saturated, the resulting this compound desorbs from the catalyst surface, regenerating the active catalytic sites.
Biomimetic Synthesis using an Imidazolium Salt
A more recent and innovative approach to the synthesis of this compound employs a biomimetic strategy, mimicking the function of the tetrahydrofolate coenzyme[6][31]. This method involves the reaction of an imidazolium salt with a di-Grignard reagent.
This synthesis is inspired by biological single-carbon transfer reactions. The imidazolium salt acts as a model for the tetrahydrofolate coenzyme at the formic acid oxidation level, serving as a one-carbon unit donor. The di-Grignard reagent functions as the nucleophile that accepts this one-carbon unit.
The reaction is proposed to proceed through an addition-hydrolysis sequence:
-
Nucleophilic Addition: The di-Grignard reagent undergoes a double nucleophilic addition to the electrophilic carbon of the imidazolium salt.
-
Intermediate Formation: This forms an unstable intermediate.
-
Hydrolysis: Subsequent hydrolysis of this intermediate cleaves the imidazole rings and generates the two ketone functionalities, yielding this compound.
This biomimetic approach offers a novel and potentially more efficient route to this important diketone, although further optimization and scale-up studies may be required for industrial applications.
Application in the Synthesis of Muscone
The primary and most significant application of this compound is as a key intermediate in the synthesis of (±)-muscone, a highly valued macrocyclic musk fragrance[7].
Intramolecular Aldol Cyclization
The conversion of this compound to the muscone framework is achieved through an intramolecular aldol condensation reaction. Under basic conditions, a proton is abstracted from one of the methyl groups (alpha to a carbonyl), generating an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon at the other end of the molecule, forming a 15-membered ring. Subsequent dehydration of the resulting aldol adduct yields an α,β-unsaturated cyclic ketone, 3-methyl-2-cyclopentadecen-1-one.
Hydrogenation to Muscone
The final step is the catalytic hydrogenation of the double bond in the cyclic enone. This is typically carried out using a palladium on carbon catalyst (Pd/C) and hydrogen gas, which reduces the carbon-carbon double bond to afford racemic (±)-muscone.
Conclusion and Future Outlook
This compound has established itself as a cornerstone in the synthesis of macrocyclic ketones, particularly in the fragrance industry. Its historical significance is rooted in the early explorations of macrocyclic chemistry, and its continued relevance is a testament to its utility as a versatile precursor. The evolution of its synthesis, from classical multi-step methods to modern catalytic and biomimetic approaches, reflects the broader advancements in the field of organic synthesis.
For researchers and professionals in drug development, the synthetic strategies employed to construct this compound and its subsequent transformation into complex macrocycles offer valuable insights into the construction of large-ring systems. As the demand for novel macrocyclic compounds in medicine and materials science continues to grow, the development of even more efficient, sustainable, and scalable syntheses of key building blocks like this compound will remain an area of active research. Future efforts may focus on enzymatic or chemo-enzymatic routes that offer improved stereocontrol and environmental compatibility.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. benchchem.com [benchchem.com]
- 3. synarchive.com [synarchive.com]
- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Muscone - Wikipedia [en.wikipedia.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Interpreting IR Spectra [chemistrysteps.com]
- 14. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. uni-saarland.de [uni-saarland.de]
- 19. scienceready.com.au [scienceready.com.au]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. whitman.edu [whitman.edu]
- 22. academic.oup.com [academic.oup.com]
- 23. chemrxiv.org [chemrxiv.org]
- 24. chemrxiv.org [chemrxiv.org]
- 25. researchgate.net [researchgate.net]
- 26. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 27. orgosolver.com [orgosolver.com]
- 28. masterorganicchemistry.com [masterorganicchemistry.com]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. m.youtube.com [m.youtube.com]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2,15-Hexadecanedione
Introduction: The Significance of 2,15-Hexadecanedione and the Strategic Advantage of Palladium Catalysis
This compound is a long-chain aliphatic diketone that serves as a valuable precursor in the synthesis of macrocyclic compounds, most notably the musk fragrances civetone and muscone. The strategic placement of its two ketone functionalities allows for intramolecular cyclization reactions to form these large ring structures, which are highly sought after in the fragrance and perfume industry. Traditional synthetic routes to such molecules can be lengthy and inefficient. Modern organometallic chemistry, however, offers elegant and powerful solutions.
Palladium-catalyzed reactions, in particular, have revolutionized the synthesis of complex organic molecules due to their high efficiency, functional group tolerance, and predictable selectivity. For the synthesis of this compound, the Wacker-Tsuji oxidation stands out as a premier method. This reaction catalytically converts terminal alkenes into methyl ketones with exceptional reliability. By employing a linear C16 substrate with two terminal double bonds, this palladium-catalyzed oxidation provides a direct and high-yielding pathway to the desired diketone.
This guide provides a comprehensive, two-step protocol for the synthesis of this compound, beginning with the preparation of the precursor, 1,15-hexadecadiene, followed by its palladium-catalyzed oxidation. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles and practical experimental considerations.
Overall Synthetic Workflow
The synthesis is a two-stage process. First, a Grignard coupling reaction is used to form the C16 backbone of 1,15-hexadecadiene from an eight-carbon precursor. This is followed by the palladium-catalyzed Wacker-Tsuji oxidation to install the two ketone groups.
Part 1: Synthesis of the Precursor, 1,15-Hexadecadiene
The C16 diene backbone is efficiently constructed via a Grignard coupling reaction of 8-bromooct-1-ene. This method is reliable for forming carbon-carbon bonds.
Protocol 1: Grignard Coupling for 1,15-Hexadecadiene
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 8-Bromooct-1-ene | 191.11 | 10.0 g | 52.3 mmol |
| Magnesium Turnings | 24.31 | 1.4 g | 57.6 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| Iodine | 253.81 | 1 crystal | catalytic |
| Saturated aq. NH4Cl | - | 50 mL | - |
| Diethyl Ether | - | 100 mL | - |
| Anhydrous MgSO4 | - | As needed | - |
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add magnesium turnings (1.4 g).
-
Add a single crystal of iodine to the flask to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 8-bromooct-1-ene (5.0 g, 26.15 mmol) in 50 mL of anhydrous THF.
-
Add a small portion (approx. 5 mL) of the 8-bromooct-1-ene solution to the magnesium. The reaction should initiate, as evidenced by heat evolution and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining 8-bromooct-1-ene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the Grignard reagent solution in an ice bath.
-
In the dropping funnel, add a solution of 8-bromooct-1-ene (5.0 g, 26.15 mmol) in 50 mL of anhydrous THF.
-
Add this solution dropwise to the cooled Grignard reagent. A gentle exotherm may be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 1,15-hexadecadiene by vacuum distillation to yield a colorless oil.
-
Part 2: Palladium-Catalyzed Synthesis of this compound
The Wacker-Tsuji oxidation is a robust method for the conversion of terminal alkenes to methyl ketones.[1] In this protocol, both terminal double bonds of 1,15-hexadecadiene are oxidized to yield the target diketone.
The Catalytic Cycle
The reaction mechanism involves the coordination of the alkene to the Pd(II) center, followed by nucleophilic attack of water.[2][3] A series of steps including β-hydride elimination and reductive elimination release the ketone product and a Pd(0) species. The cocatalyst, CuCl₂, reoxidizes the Pd(0) back to Pd(II), and oxygen, in turn, reoxidizes the resulting Cu(I) to Cu(II), thus completing the catalytic cycle.[4]
Protocol 2: Wacker-Tsuji Oxidation of 1,15-Hexadecadiene
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1,15-Hexadecadiene | 222.42 | 5.0 g | 22.5 mmol |
| Palladium(II) Chloride (PdCl₂) | 177.33 | 0.20 g | 1.13 mmol |
| Copper(II) Chloride (CuCl₂) | 134.45 | 3.0 g | 22.3 mmol |
| Dimethylformamide (DMF) | - | 100 mL | - |
| Water | 18.02 | 10 mL | - |
| Oxygen | - | 1 atm (balloon) | - |
| Diethyl Ether | - | 200 mL | - |
| 1 M HCl | - | 50 mL | - |
| Saturated aq. NaHCO₃ | - | 50 mL | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a condenser, add palladium(II) chloride (0.20 g) and copper(II) chloride (3.0 g).
-
Add a solvent mixture of dimethylformamide (100 mL) and water (10 mL).
-
Stir the mixture vigorously under an oxygen atmosphere (a balloon filled with O₂ is sufficient) for 30 minutes. The solution should turn a deep green/brown color.
-
-
Oxidation Reaction:
-
Add 1,15-hexadecadiene (5.0 g) to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir vigorously for 24 hours under the oxygen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of 1 M HCl and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated aqueous sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., methanol) to yield a white solid.
-
Troubleshooting and Optimization
-
Low Yield in Grignard Coupling: Ensure all glassware is thoroughly flame-dried and reagents are anhydrous. The initiation of the Grignard reaction is crucial; if it fails to start, adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help.
-
Incomplete Wacker-Tsuji Oxidation: If the reaction stalls, ensure the oxygen supply is maintained. The color of the solution should remain dark; if it lightens significantly, it may indicate that the copper cocatalyst is not being reoxidized efficiently. Adding a fresh balloon of oxygen may be necessary. The quality of the palladium catalyst is also important.
-
Formation of Byproducts: In the Wacker-Tsuji oxidation, isomerization of the terminal alkene to an internal alkene can sometimes occur, leading to different ketone products.[5] Maintaining a moderate reaction temperature can help minimize this side reaction.
References
- 1. Iron-Catalyzed Cross-Coupling of α-Allenyl Esters with Grignard Reagents for the Synthesis of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 8-Bromooct-1-ene | C8H15Br | CID 75907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of hexadecadienyl compounds with a conjugated diene system, sex pheromone of the persimmon fruit moth and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalyst Selection for Intramolecular Cyclization of Diketones: A Comprehensive Guide for Researchers
Introduction: The Strategic Importance of Diketone Cyclization
The intramolecular cyclization of diketones is a cornerstone of modern organic synthesis, providing a powerful and versatile strategy for the construction of carbocyclic and heterocyclic ring systems. These cyclic motifs are ubiquitous in a vast array of biologically active natural products, pharmaceuticals, and advanced materials. The ability to selectively and efficiently forge new rings from readily available diketone precursors is, therefore, a critical skill for any researcher in the chemical sciences. The choice of catalyst is paramount in these transformations, dictating not only the reaction's feasibility but also its rate, yield, and stereochemical outcome. This guide provides an in-depth exploration of the catalyst systems available for the intramolecular cyclization of diketones, offering a blend of mechanistic principles, practical insights, and detailed experimental protocols to empower researchers in their synthetic endeavors.
Navigating the Catalytic Landscape: A Decision Framework
The selection of an appropriate catalyst for the intramolecular cyclization of a diketone is a multifactorial decision. The ideal catalyst is not a one-size-fits-all solution but rather is dictated by the specific structural features of the diketone substrate and the desired architecture of the cyclic product. Key considerations include:
-
The nature of the diketone: The distance between the two carbonyl groups (e.g., 1,4-, 1,5-, or 1,6-diketones) is the primary determinant of the size of the ring that can be formed.[1][2] Five- and six-membered rings are generally the most thermodynamically favored products.[3]
-
The desired product: The choice of catalyst can direct the reaction towards different cyclic products, such as carbocycles (e.g., cyclohexenones, cyclopentenones) or heterocycles (e.g., furans, pyrroles).
-
Stereochemical considerations: For substrates with prochiral centers, the use of chiral catalysts can enable the asymmetric synthesis of enantiomerically enriched cyclic products.
The following sections will delve into the major classes of catalysts employed for these transformations, providing the necessary foundation for making informed decisions in the laboratory.
Figure 1: A decision-making workflow for catalyst selection in the intramolecular cyclization of diketones.
I. Acid-Catalyzed Cyclizations: Harnessing Electrophilic Activation
Acid catalysis is a classic and highly effective strategy for promoting the intramolecular cyclization of diketones. The reaction typically proceeds through an enol intermediate, which acts as the nucleophile, attacking the second carbonyl group that has been activated by protonation.[4] This methodology is particularly well-suited for the formation of both carbocycles and furans.
Mechanism of Acid-Catalyzed Aldol Condensation
The acid-catalyzed intramolecular aldol condensation of a 1,5-diketone, for instance, involves a series of reversible steps:
-
Protonation: The acid catalyst protonates one of the carbonyl oxygens, enhancing the electrophilicity of the carbonyl carbon.[5]
-
Enolization: A proton is abstracted from an α-carbon to form the enol tautomer.
-
Intramolecular Attack: The electron-rich double bond of the enol attacks the protonated carbonyl carbon, leading to the formation of a new carbon-carbon bond and a cyclic intermediate.
-
Dehydration: The resulting β-hydroxy ketone readily undergoes acid-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated cyclic ketone. The removal of water drives the equilibrium towards the product.[5][6]
Figure 2: Simplified mechanism of acid-catalyzed intramolecular aldol condensation.
The Paal-Knorr Furan Synthesis
A notable example of acid-catalyzed cyclization is the Paal-Knorr synthesis, which transforms 1,4-diketones into substituted furans.[7][8] The mechanism is analogous to the aldol condensation, but the final dehydration step results in the formation of the aromatic furan ring.[7][8] A variety of Brønsted and Lewis acids can be employed for this transformation.[8]
Experimental Protocol: Acid-Catalyzed Cyclization of a 1,5-Diketone
Objective: To synthesize 3-methyl-2-cyclohexenone from 2,6-heptanedione using an acid catalyst.
Materials:
-
2,6-Heptanedione
-
p-Toluenesulfonic acid (p-TsOH) or concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer
Procedure:
-
In the round-bottom flask, dissolve 2,6-heptanedione (1.0 eq) in toluene.
-
Add a catalytic amount of p-TsOH (e.g., 0.05-0.1 eq).
-
Heat the reaction mixture to reflux, and collect the water that forms in the Dean-Stark trap.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully wash the reaction mixture with saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
II. Base-Catalyzed Cyclizations: The Power of the Enolate
Base-catalyzed intramolecular cyclization is a widely used and highly efficient method, particularly for the formation of five- and six-membered rings via the intramolecular aldol condensation.[5][9] The reaction is initiated by the deprotonation of an α-carbon to form a nucleophilic enolate, which then attacks the other carbonyl group.[4][9]
Mechanism of Base-Catalyzed Aldol Condensation
-
Enolate Formation: A base abstracts an acidic α-proton from one of the ketone moieties to generate a resonance-stabilized enolate. The choice of base is crucial; stronger bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) will shift the equilibrium further towards the enolate than weaker bases like sodium hydroxide (NaOH).[6]
-
Intramolecular Attack: The enolate anion attacks the electrophilic carbonyl carbon of the other ketone group within the same molecule, forming a cyclic β-hydroxy ketone (aldol adduct).[9]
-
Dehydration: The aldol adduct is often dehydrated under the reaction conditions, especially with heating, to yield the final α,β-unsaturated cyclic ketone.[9]
Figure 3: Simplified mechanism of base-catalyzed intramolecular aldol condensation.
The Robinson Annulation
A classic example that incorporates a base-catalyzed intramolecular aldol condensation is the Robinson annulation. This powerful reaction sequence involves a Michael addition of a ketone to an α,β-unsaturated ketone (like methyl vinyl ketone) to form a 1,5-diketone in situ, which then undergoes an intramolecular aldol condensation to form a six-membered ring.[10][11]
Experimental Protocol: Base-Catalyzed Cyclization of a 1,5-Diketone
Objective: To synthesize 3-methyl-2-cyclohexenone from 2,6-heptanedione using a base catalyst.
Materials:
-
2,6-Heptanedione
-
Potassium hydroxide (KOH) or sodium hydroxide (NaOH)
-
Ethanol
-
Dilute hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
Dissolve 2,6-heptanedione (1.0 eq) in ethanol in the round-bottom flask.
-
Add an ethanolic solution of KOH (e.g., 1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with dilute HCl.
-
Extract the product with diethyl ether (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or column chromatography.[6]
III. Asymmetric Cyclizations: The Advent of Organocatalysis
The development of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules. In the context of diketone cyclization, chiral organocatalysts, such as the amino acid L-proline, can facilitate highly enantioselective intramolecular aldol reactions.[12][13]
Mechanism of Proline-Catalyzed Cyclization
Proline catalysis proceeds through an enamine intermediate.[12] The secondary amine of proline reacts with one of the ketone carbonyls to form a nucleophilic enamine. This enamine then attacks the other carbonyl group in a stereocontrolled manner, dictated by the chirality of the proline catalyst. Subsequent hydrolysis releases the chiral cyclic product and regenerates the catalyst. The carboxylic acid group of proline is also believed to play a crucial role in the catalytic cycle.[12]
Figure 4: Simplified catalytic cycle for proline-catalyzed intramolecular cyclization.
Experimental Protocol: (S)-Proline-Catalyzed Asymmetric Cyclization
Objective: To synthesize an enantiomerically enriched cyclic product from a prochiral diketone.
Materials:
-
Prochiral diketone (e.g., a 2-substituted 1,5-diketone)
-
(S)-Proline
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Standard workup and purification reagents
Procedure:
-
Dissolve the prochiral diketone (1.0 eq) in DMF in a reaction vessel.
-
Add (S)-proline (typically 3-30 mol%) to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
After filtration and solvent removal, purify the product by column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
IV. Transition Metal and Lewis Acid Catalysis: Expanding the Synthetic Toolbox
While acid and base catalysis are workhorses in this field, transition metal and Lewis acid catalysts offer unique reactivity and selectivity profiles.
The Nazarov Cyclization
The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones from divinyl ketones (a type of 1,4-diketone).[14] The reaction is typically catalyzed by strong Lewis or Brønsted acids and proceeds via a 4π-electrocyclization of a pentadienyl cation intermediate.[14][15][16]
Transition Metal-Catalyzed Cyclizations
A variety of transition metals, including rhodium, ruthenium, and nickel, can catalyze the intramolecular cyclization of diketones and related substrates through different mechanistic pathways.[17][18][19] These methods can provide access to complex polycyclic systems and often operate under mild conditions. For instance, rhodium(II) catalysts are effective in promoting the cyclization of α-diazo ketones bearing tethered alkynes.[17]
Data Summary and Catalyst Comparison
The following table provides a comparative overview of different catalytic systems for the intramolecular cyclization of representative diketones.
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2,6-Heptanedione | aq. NaOH | Water | Reflux | - | 3-Methyl-2-cyclohexenone | High |
| 2,6-Heptanedione | p-TsOH | Toluene | Reflux | - | 3-Methyl-2-cyclohexenone | High |
| 1,3,5-Triphenyl-1,5-pentanedione | KOH | Ethanol | - | - | 1,2,4-Triphenyl-2-cyclopenten-1-one | 71 |
| 1,3,5-Triphenyl-1,5-pentanedione | conc. H₂SO₄ | - | - | - | 1,2,4-Triphenyl-2-cyclopenten-1-one | 93 |
| 2,6-Heptanedione | (S)-Proline | DMF | Room Temp. | - | Chiral 3-methyl-2-cyclohexenone | High |
Troubleshooting and Optimization
Low yields in intramolecular diketone cyclizations can often be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Choice: If a weak base or acid is ineffective, consider using a stronger catalyst or increasing the catalyst loading.[6] For base-catalyzed reactions, ensure anhydrous conditions when using strong bases like NaH or LDA.[6]
-
Reaction Conditions: Intramolecular aldol condensations often require elevated temperatures to drive the dehydration step.[6] For acid-catalyzed reactions, using a Dean-Stark apparatus to remove water can significantly improve yields.[6]
-
Concentration: At high concentrations, intermolecular side reactions can compete with the desired intramolecular cyclization. Running the reaction at high dilution can favor the formation of the cyclic product.[6]
Conclusion
The intramolecular cyclization of diketones is a robust and highly valuable transformation in organic synthesis. The judicious selection of a catalyst is the most critical parameter for achieving a successful outcome. By understanding the underlying mechanistic principles of acid, base, organo-, and metal-catalyzed pathways, and by leveraging the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently navigate the catalytic landscape and efficiently construct a wide range of complex cyclic molecules.
References
- 1. 23.6 Intramolecular Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Robinson annulation - Wikipedia [en.wikipedia.org]
- 11. chemistwizards.com [chemistwizards.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 14. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 15. Nazarov Cyclization [organic-chemistry.org]
- 16. longdom.org [longdom.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. web.pkusz.edu.cn [web.pkusz.edu.cn]
Application Notes and Protocols: 2,15-Hexadecanedione as a Substrate in Enzymatic Reactions
Introduction: Unlocking the Potential of a Versatile Diketone
2,15-Hexadecanedione, a symmetrical 16-carbon aliphatic diketone, presents a fascinating scaffold for enzymatic manipulation.[1] Its linear structure, flanked by two reactive carbonyl groups, opens a gateway to a variety of valuable chemical entities, including macrocyclic ketones, lactones, and specialized polymers. The pursuit of greener, more selective, and efficient synthetic routes has propelled the exploration of biocatalysis, and this compound stands as a prime candidate for such innovative applications.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in enzymatic reactions. We will delve into the mechanistic underpinnings of relevant enzyme classes, provide detailed, field-tested protocols for key transformations, and offer insights into the causality behind experimental choices. Our focus is on empowering you to harness the synthetic potential of this versatile substrate with scientific rigor and confidence.
Enzymatic Transformations of this compound: A World of Possibilities
The twin carbonyl groups of this compound are the focal points for enzymatic activity. We will explore three primary classes of enzymatic transformations:
-
Baeyer-Villiger Oxidation: The direct oxidation of one or both ketone functionalities to esters, potentially leading to intramolecular cyclization to form a macrocyclic lactone.
-
Enzymatic Reduction: The stereoselective reduction of the ketones to their corresponding secondary alcohols, yielding 2,15-hexadecanediol, a valuable chiral building block.
-
Intramolecular Cyclization: The formation of a carbon-carbon bond to create a macrocyclic ketone, a reaction of significant interest for the synthesis of fragrance compounds like muscone.
The following sections will provide in-depth discussions and protocols for each of these transformative reactions.
Part 1: The Baeyer-Villiger Monooxygenase (BVMO) Approach: From Diketone to Lactone
Baeyer-Villiger monooxygenases (BVMOs) are powerful biocatalysts that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones to esters and cyclic ketones to lactones.[2][3] This remarkable reaction proceeds with high regio- and enantioselectivity, making BVMOs highly sought-after tools in modern organic synthesis.
Mechanism of Action: A Primer
BVMOs are flavin-dependent enzymes that require a nicotinamide cofactor (NADPH or NADH) and molecular oxygen.[3] The catalytic cycle involves the reduction of the flavin cofactor, which then reacts with oxygen to form a reactive peroxyflavin intermediate. This intermediate is the key oxidizing species that attacks the carbonyl carbon of the substrate, leading to a Criegee-like rearrangement and the formation of the ester or lactone product.
Experimental Protocol: Screening for BVMO Activity on this compound
This protocol outlines a general method for screening a panel of BVMOs for their ability to oxidize this compound.
Rationale: The choice of a whole-cell biocatalyst system (e.g., E. coli expressing a BVMO) is often preferred for initial screening due to the inherent cofactor regeneration capabilities of the host organism.
Materials:
-
This compound (substrate)
-
A panel of E. coli strains, each expressing a different BVMO
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
Glucose
-
Buffer: 50 mM Tris-HCl, pH 7.5
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Protocol Steps:
-
Inoculum Preparation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of the E. coli strain expressing the BVMO of interest. Incubate overnight at 37°C with shaking (200 rpm).
-
Expression of BVMO: Inoculate 50 mL of fresh LB medium with the overnight culture. Grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce the expression of the BVMO by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate at a lower temperature (e.g., 20-25°C) for 12-16 hours to ensure proper protein folding.
-
Cell Harvesting and Resuspension: Harvest the cells by centrifugation (4000 x g, 10 min, 4°C). Discard the supernatant and resuspend the cell pellet in 10 mL of 50 mM Tris-HCl buffer (pH 7.5).
-
Biotransformation:
-
To the cell suspension, add glucose to a final concentration of 1% (w/v) to provide a source for cofactor regeneration.
-
Add this compound (dissolved in a minimal amount of a water-miscible organic solvent like DMSO or ethanol) to a final concentration of 1-5 mM.
-
Incubate the reaction mixture at 30°C with gentle shaking.
-
-
Reaction Monitoring and Product Extraction:
-
At various time points (e.g., 4, 8, 12, 24 hours), withdraw a 1 mL aliquot of the reaction mixture.
-
Extract the products by adding 1 mL of ethyl acetate and vortexing vigorously for 1 minute.
-
Separate the organic phase by centrifugation.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Analysis: Analyze the extracted samples by GC-MS to identify the formation of the expected ester or lactone products. The mass of the mono-lactone product would be C16H30O3 (M+ = 270.41 g/mol ).
Data Interpretation:
A successful biotransformation will be indicated by the appearance of a new peak in the GC chromatogram with a mass corresponding to the oxidized product. The ideal BVMO will exhibit high conversion of the starting material and high selectivity for a single product.
Part 2: Enzymatic Reduction: Accessing the Chiral Diol
The reduction of the diketone to the corresponding diol, 2,15-hexadecanediol, is a critical step for accessing a range of other valuable molecules. Enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), often found in whole-cell systems like yeast, are highly efficient at catalyzing these reductions with excellent stereoselectivity.[4][5]
Workflow for Whole-Cell Bioreduction
Caption: Workflow for the whole-cell bioreduction of this compound.
Detailed Protocol: Yeast-Mediated Reduction of this compound
This protocol utilizes the common laboratory yeast, Saccharomyces cerevisiae, for the reduction of the diketone.
Materials:
-
This compound
-
Saccharomyces cerevisiae (baker's yeast)
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Glucose
-
Phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Protocol Steps:
-
Yeast Culture Preparation: Inoculate 100 mL of YPD medium with a loopful of S. cerevisiae. Incubate at 30°C with shaking (180 rpm) for 24-48 hours.
-
Cell Harvesting: Harvest the yeast cells by centrifugation (3000 x g, 5 min).
-
Washing: Wash the cell pellet twice with sterile phosphate buffer to remove residual medium.
-
Biotransformation:
-
Resuspend the yeast pellet in 50 mL of phosphate buffer.
-
Add glucose to a final concentration of 2% (w/v).
-
Add this compound (dissolved in a minimal amount of ethanol) to a final concentration of 0.5-2 g/L.
-
Incubate the mixture at 30°C with shaking (150 rpm) for 24-72 hours.
-
-
Work-up and Extraction:
-
Remove the yeast cells by centrifugation.
-
Saturate the supernatant with NaCl and extract three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
-
Analysis and Purification: Analyze the crude product by thin-layer chromatography (TLC) and GC-MS. The product, 2,15-hexadecanediol, can be purified by column chromatography on silica gel.
Expected Outcome:
This protocol should yield 2,15-hexadecanediol. The stereochemistry of the resulting diol will depend on the specific reductases present in the yeast strain used. Chiral gas chromatography or HPLC can be employed to determine the enantiomeric excess of the product.
Part 3: The Quest for Macrocycles: Enzymatic Cyclization
The synthesis of macrocyclic compounds is a significant challenge in organic chemistry. Enzymes offer a potential route to these valuable molecules with high selectivity and under mild conditions. While a dedicated "this compound cyclase" has not yet been characterized, we can propose plausible enzymatic strategies based on known enzyme functionalities.
Hypothetical Pathway: Lipase-Catalyzed Intramolecular Transesterification
One intriguing possibility involves a two-step chemoenzymatic process:
-
Chemical or Enzymatic Reduction: Conversion of this compound to 2,15-hexadecanediol as described in Part 2.
-
Lipase-Catalyzed Cyclization: An intramolecular transesterification of a suitably activated diol derivative (e.g., a di-ester) to form a macrocyclic lactone. Lipases are known to catalyze macrolactonization reactions.[6]
Caption: A proposed chemoenzymatic pathway to a macrocyclic lactone.
Considerations for Developing an Enzymatic Cyclization Protocol
Developing a protocol for the enzymatic cyclization of a this compound derivative would involve:
-
Enzyme Selection: Screening a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) for their ability to catalyze intramolecular reactions. Immobilized lipases are often preferred for ease of use and reusability.
-
Substrate Modification: The diol would likely need to be activated, for instance, by conversion to a di-ester with a good leaving group (e.g., a vinyl or trifluoroethyl ester), to favor the intramolecular reaction.
-
Reaction Conditions: The reaction would need to be performed under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The choice of a non-polar organic solvent is also crucial.
Quantitative Data Summary
| Parameter | BVMO Reaction | Yeast Reduction | Lipase Cyclization (Hypothetical) |
| Enzyme Class | Baeyer-Villiger Monooxygenase | Ketoreductase/ADH | Lipase |
| Cofactor | NADPH/NADH | NADPH/NADH | None |
| Typical Substrate Conc. | 1-10 mM | 0.5-5 g/L | 0.1-1 mM (High Dilution) |
| Typical Temperature | 25-37°C | 30°C | 40-60°C |
| Typical pH | 7.0-8.5 | 6.0-7.5 | 6.0-8.0 |
| Reaction Medium | Aqueous Buffer | Aqueous Buffer | Organic Solvent |
| Primary Product | Ester/Lactone | Diol | Macrocyclic Lactone |
Conclusion and Future Outlook
This compound is a substrate with considerable untapped potential in the field of biocatalysis. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore its enzymatic transformations. The application of BVMOs for direct oxidation and the use of whole-cell systems for stereoselective reduction are well-established and promising avenues.
The development of a direct enzymatic cyclization of this compound to a macrocyclic ketone remains a "holy grail" endeavor. Such a discovery would have significant implications for the fragrance and fine chemical industries. Future research in enzyme discovery and protein engineering will undoubtedly play a pivotal role in realizing this and other novel enzymatic applications of this versatile diketone.
References
- 1. This compound | C16H30O2 | CID 458096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Native roles of Baeyer–Villiger monooxygenases in the microbial metabolism of natural compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
Troubleshooting & Optimization
improving the yield of muscone from 2,15-Hexadecanedione
Answering the call of researchers and synthetic chemists, this Technical Support Center provides a focused resource for troubleshooting and optimizing the synthesis of muscone from its precursor, 2,15-hexadecanedione. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the common challenges of this macrocyclization and achieve higher, more consistent yields.
The conversion of the linear this compound to the 15-membered ring structure of muscone is a classic example of macrocyclic synthesis. The core of this process lies in an intramolecular aldol condensation to form an unsaturated cyclic ketone intermediate, which is subsequently hydrogenated to yield the final saturated muscone product.[1][2] While elegant in principle, this reaction is often plagued by challenges, most notably the competition between the desired intramolecular cyclization and undesirable intermolecular polymerization, which can severely limit the yield.[3]
This guide is structured to address the most pressing issues encountered during this synthesis, providing not just solutions, but the rationale behind them.
Reaction Pathway Overview
The synthesis proceeds in two main stages. First, the diketone undergoes an intramolecular aldol condensation, typically under basic or catalytic conditions, to close the ring and form dehydromuscone. This is followed by a catalytic hydrogenation to reduce the double bond, yielding (±)-muscone.
Caption: Overall reaction scheme for the synthesis of Muscone from this compound.
Troubleshooting Guide: Enhancing Your Muscone Yield
This section addresses specific, common problems in a question-and-answer format.
Q1: My overall yield of muscone is consistently below 20%. What are the most likely causes?
A low yield is the most frequent complaint and typically points to one of three areas: inefficient cyclization, incomplete hydrogenation, or product loss during workup.
-
Inefficient Intramolecular Cyclization: The primary culprit is often the competition from intermolecular polymerization. For the two ends of the long this compound molecule to find each other and react, conditions must heavily favor this intramolecular event over one molecule reacting with another. Without proper control, the main product will be a waxy or oily polymeric material, leading to drastically reduced yields of the desired macrocycle.[3]
-
Suboptimal Aldol Condensation Conditions: The choice of catalyst and reaction conditions for the cyclization step is critical. The reaction can be sluggish or fail entirely without the right promotion. While classic methods use bases in highly dilute solutions, more advanced techniques employ specific catalysts that can significantly improve efficiency.[3][4]
-
Incomplete Hydrogenation: If your analysis shows a significant amount of the dehydromuscone intermediate in the final product, the hydrogenation step is the issue. This can be due to an inactive catalyst (e.g., poisoned palladium on carbon), insufficient hydrogen pressure, or suboptimal reaction time and temperature.
-
Product Loss During Purification: Muscone and its precursor are high-boiling compounds.[2][5] Significant material can be lost during purification steps like distillation if not performed carefully under high vacuum. Similarly, chromatographic purification can lead to losses if not optimized.
Q2: I'm observing a large amount of a high-molecular-weight, waxy byproduct. How can I minimize polymerization?
This is a classic macrocyclization problem. The key is to enforce reaction conditions that favor an intramolecular pathway.
-
High-Dilution Principle: The cornerstone of successful macrocyclization is the use of high-dilution conditions.[3][6] By keeping the concentration of the this compound precursor extremely low (typically in the range of 0.001 M to 0.05 M), you reduce the statistical probability of two different molecules interacting, thereby favoring the intramolecular ring-closing reaction.
-
Slow Addition (Syringe Pump): Instead of adding all the diketone at once, a slow, continuous addition of a dilute solution of the precursor to the reaction vessel (containing the catalyst and solvent) is highly effective. This technique, often performed with a syringe pump over several hours, maintains a pseudo-low concentration, starving the reaction of substrate and preventing polymerization.
-
Gas-Phase Catalysis: For specialized industrial applications, a highly effective but equipment-intensive method involves a gas-phase intramolecular aldol condensation. In this process, the diketone is passed over a fixed-bed catalyst (such as TiO₂, CeO₂, or ThO₂) at high temperatures (300–450 °C) in the presence of a small amount of water.[3][4][7] This method has been reported to achieve yields of up to 60% for the cyclized product.[4] While not feasible for all labs, it underscores the importance of process conditions in avoiding polymerization.
Q3: The initial aldol condensation step is sluggish and gives a poor conversion to the cyclic enone. How can I optimize it?
Optimizing the cyclization requires careful attention to the catalyst, temperature, and solvent.
-
Catalyst Selection: The choice of catalyst is paramount. While traditional methods might use strong bases like potassium tert-butoxide, these can sometimes promote side reactions. A more robust and high-yielding approach involves heterogeneous catalysts. Titanium dioxide (TiO₂), often doped with alkali or alkaline earth metal oxides, has proven to be a particularly effective catalyst, especially in gas-phase reactions.[3] For solution-phase reactions, exploring different Lewis acids or base catalysts is recommended.[8][9]
-
Temperature Control: The reaction temperature must be high enough to provide the activation energy for cyclization but not so high that it causes degradation or promotes unwanted side reactions. For solution-phase reactions, this often involves refluxing in a high-boiling solvent. For the aforementioned gas-phase process, temperatures are much higher, in the 300-450 °C range.[3][4]
-
Solvent Choice: The solvent must be inert to the reaction conditions and capable of reaching the required temperature. High-boiling aromatic hydrocarbons or ethers are often suitable. The solvent also plays a role in the conformation of the linear precursor, which can influence the ease of cyclization.[10]
Q4: My final product is difficult to purify. What are the common impurities, and what are the best purification strategies?
Common impurities include unreacted starting material, the intermediate dehydromuscone, and polymeric byproducts.
-
Likely Impurities:
-
This compound: Unreacted starting material.
-
Dehydromuscone: The α,β-unsaturated ketone intermediate from incomplete hydrogenation.
-
Polymeric Material: Formed from intermolecular side reactions.
-
Aldehydic Impurities: Can sometimes be present in synthetic musk preparations, leading to off-odors.[11]
-
-
Purification Techniques:
-
Fractional Vacuum Distillation: This is the most common method for purifying synthetic musks.[11] Due to the high boiling point of muscone (~328 °C at atmospheric pressure), this must be performed under high vacuum to prevent thermal degradation.[2]
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel chromatography can be effective. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.
-
Recrystallization: If the crude product can be solidified, recrystallization from a suitable solvent (like methanol or petroleum ether) can be an effective way to remove impurities.[12][13]
-
Frequently Asked Questions (FAQs)
What are the most critical parameters to control for a successful synthesis? The three most critical parameters are:
-
Concentration: You must maintain high dilution to favor the intramolecular cyclization and suppress polymerization.
-
Catalyst Activity: A highly active and selective catalyst for the aldol condensation is crucial for good conversion.
-
Temperature: The temperature must be carefully optimized for both the cyclization and hydrogenation steps to ensure complete reaction without degradation.
What analytical techniques are best for monitoring this reaction?
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the disappearance of the this compound peak and the appearance of the dehydromuscone and final muscone peaks. It's also excellent for identifying side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the starting material, intermediate, and final product. The disappearance of the terminal methyl ketone protons and the appearance of signals corresponding to the cyclic structure are key indicators.
-
Infrared (IR) Spectroscopy: Useful for tracking the conversion. You can monitor the carbonyl stretch (C=O) and look for the appearance of a C=C bond stretch in the unsaturated intermediate, which then disappears upon hydrogenation.
Is this the only way to synthesize muscone? No, numerous synthetic routes to muscone have been developed since its structure was first identified.[1][2] Other notable strategies include those based on ring-closing metathesis (RCM)[14][15], ring expansion methods, and acyloin condensation.[15] However, the intramolecular aldol condensation of this compound remains a historically significant and industrially relevant approach.[1]
Data & Protocols
Table 1: Impact of Key Parameters on Muscone Synthesis
| Parameter | Low Yield Condition | High Yield Condition | Rationale & Reference |
| Concentration | > 0.1 M | < 0.01 M (or slow addition) | Suppresses intermolecular polymerization in favor of intramolecular cyclization.[3][6] |
| Cyclization Catalyst | Weak or non-selective base | Heterogeneous catalyst (e.g., TiO₂) | Provides a surface for the reaction, enhancing efficiency and selectivity.[3][4] |
| Temperature | Too low (incomplete reaction) or too high (degradation) | Optimized for specific phase (e.g., 300-450°C for gas-phase) | Ensures sufficient activation energy without causing decomposition of reactants or products.[3][4] |
| Hydrogenation | Inactive catalyst, low H₂ pressure | Active Pd/C, sufficient H₂ pressure | Ensures complete saturation of the intermediate enone to the final muscone.[12] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in muscone synthesis.
Experimental Protocols
Protocol 1: Intramolecular Aldol Condensation (Solution-Phase Example)
This protocol is a representative example based on general principles of macrocyclization. Researchers should optimize conditions for their specific setup.
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a rubber septum for a syringe pump. Maintain an inert atmosphere (e.g., Argon or Nitrogen).
-
Catalyst Suspension: To the flask, add a suitable high-boiling solvent (e.g., toluene, xylene) and the catalyst (e.g., potassium tert-butoxide or a supported base). Heat the suspension to reflux.
-
Precursor Solution: In a separate flask, prepare a dilute solution of this compound (e.g., 0.1 M) in the same solvent.
-
Slow Addition: Using a syringe pump, add the this compound solution to the refluxing catalyst suspension over a period of 8-12 hours.
-
Reaction: After the addition is complete, allow the reaction to reflux for an additional 2-4 hours to ensure completion.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction carefully (e.g., with a dilute acid wash). Perform a liquid-liquid extraction with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dehydromuscone.
Protocol 2: Catalytic Hydrogenation of Dehydromuscone
-
Setup: To a hydrogenation vessel or a flask suitable for balloon hydrogenation, add the crude dehydromuscone dissolved in a solvent like ethyl acetate or ethanol.[12]
-
Catalyst: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% by weight relative to the substrate).
-
Hydrogenation: Purge the vessel with hydrogen gas. Pressurize the vessel with hydrogen (or maintain a hydrogen atmosphere with a balloon) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is fully consumed.
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude muscone by vacuum distillation or column chromatography.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Muscone - Wikipedia [en.wikipedia.org]
- 3. DE3918015A1 - METHOD FOR THE PRODUCTION OF MUSCON, INTERMEDIATE PRODUCTS FOR THIS METHOD AND THE PRODUCTION THEREOF - Google Patents [patents.google.com]
- 4. US5081311A - Preparation of muscone, intermediates for this preparation and preparation of said intermediates - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP0400509A1 - Process for the production of muscone, intermediates for this process and their preparation - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Nazarov Cyclization [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. US3415813A - Purification of musk - Google Patents [patents.google.com]
- 12. Synthesis routes of this compound [benchchem.com]
- 13. books.rsc.org [books.rsc.org]
- 14. Synthesis of (R)- and (S)- muscone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Preparation of Muscone_Chemicalbook [chemicalbook.com]
Technical Support Center: Intramolecular Aldol Condensation of Diketones
Welcome to the technical support center for the intramolecular aldol condensation of diketones. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful ring-forming reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) grounded in mechanistic principles and practical laboratory experience, aimed at helping you overcome common challenges and optimize your synthetic strategies.
Introduction: The Intramolecular Aldol Condensation
The intramolecular aldol condensation is a cornerstone of organic synthesis, enabling the formation of cyclic α,β-unsaturated ketones, which are valuable intermediates in the synthesis of natural products, pharmaceuticals, and complex organic molecules. The reaction proceeds via an enolate intermediate, which attacks a second carbonyl group within the same molecule, leading to a cyclic aldol addition product that subsequently dehydrates.
While elegant in concept, the execution of this reaction can be fraught with challenges, including low yields, the formation of undesired side products, and difficulties in controlling regioselectivity. This guide is structured to address these issues head-on, providing you with the insights needed to troubleshoot your experiments effectively.
Troubleshooting Guides & FAQs
FAQ 1: My intramolecular aldol condensation is resulting in a low yield of the desired cyclic enone. What are the potential causes and how can I improve it?
Answer:
Low yields in intramolecular aldol condensations are a common issue and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Troubleshooting Guide: Low Yield
1. Incomplete Reaction or Unfavorable Equilibrium:
-
Causality: The aldol addition step is often reversible.[1] If the equilibrium does not favor the aldol adduct, the overall yield of the condensation product will be low. The subsequent dehydration to the conjugated enone is typically irreversible and drives the reaction forward.[2]
-
Solution:
-
Increase Reaction Temperature: Heating the reaction mixture can promote the dehydration step, shifting the overall equilibrium towards the final product.[2]
-
Water Removal: In some systems, removal of the water byproduct (e.g., using a Dean-Stark apparatus) can drive the reaction to completion.
-
Choice of Base and Solvent: The reaction conditions can significantly influence the equilibrium. Experiment with different base/solvent combinations (see table below).
-
2. Degradation of Starting Material or Product:
-
Causality: Diketones, especially those with sensitive functional groups, can be unstable under strongly basic or acidic conditions and at elevated temperatures. The product enone may also be susceptible to degradation.
-
Solution:
-
Milder Reaction Conditions: Employ milder bases (e.g., K₂CO₃, amines) or acid catalysts (e.g., p-toluenesulfonic acid).
-
Lower Reaction Temperature: If the desired cyclization can occur at a lower temperature, this can minimize degradation. This is a trade-off with driving the dehydration, so careful optimization is needed.
-
Inert Atmosphere: If your substrate is sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
3. Competing Side Reactions:
-
Causality: Intermolecular aldol reactions, polymerization, and other unforeseen side reactions can consume the starting material and reduce the yield of the desired intramolecular product.
-
Solution:
-
High Dilution: Running the reaction at high dilution favors intramolecular processes over intermolecular ones by reducing the probability of two different molecules reacting.
-
Slow Addition: Slow addition of the diketone to the base can maintain a low concentration of the enolate, minimizing intermolecular side reactions.
-
Experimental Protocol: Optimizing Reaction Conditions for a Generic 1,5-Diketone
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the chosen solvent.
-
Base Addition: Add the base to the solvent and stir until dissolved or a uniform suspension is formed.
-
Substrate Addition: Dissolve the 1,5-diketone in a small amount of the reaction solvent and add it dropwise to the stirring base solution over a period of 1-2 hours.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench by adding a suitable acid (e.g., 1 M HCl) until the solution is neutral or slightly acidic.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Parameter | Condition A (Thermodynamic Control) | Condition B (Kinetic Control) | Condition C (Mild Conditions) |
| Base | NaOEt | Lithium diisopropylamide (LDA) | K₂CO₃ |
| Solvent | Ethanol | Tetrahydrofuran (THF) | Acetone or DMF |
| Temperature | Reflux | -78 °C to room temperature | Room temperature to 50 °C |
| Expected Outcome | Favors the more stable product | Favors the faster-formed product | Minimizes degradation |
FAQ 2: I am observing the formation of multiple products in my reaction mixture. How can I control the regioselectivity of the intramolecular aldol condensation?
Answer:
The formation of multiple products is a common challenge, especially with unsymmetrical diketones, where different enolates can form and lead to different ring sizes. The key to controlling regioselectivity lies in understanding the principles of kinetic versus thermodynamic control and the inherent stability of the resulting cyclic products.[3][4]
Troubleshooting Guide: Poor Regioselectivity
1. Formation of Kinetically vs. Thermodynamically Favored Enolates:
-
Causality: In unsymmetrical diketones, deprotonation can occur at different α-carbons. Deprotonation at a less sterically hindered site is kinetically favored, while deprotonation leading to a more substituted (and more stable) enolate is thermodynamically favored.[5]
-
Solution:
-
Kinetic Control: To favor the kinetic product, use a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[6] This base will preferentially abstract the most accessible proton.
-
Thermodynamic Control: To favor the thermodynamic product, use a smaller, weaker base (e.g., NaOEt in EtOH) at higher temperatures. These conditions allow for equilibration to the more stable enolate.[7]
-
2. Formation of Different Ring Sizes:
-
Causality: The intramolecular attack of the enolate on the other carbonyl group can potentially form rings of different sizes. Generally, the formation of five- and six-membered rings is thermodynamically favored over smaller, more strained rings (three- or four-membered) or larger rings.[5][8]
-
Solution:
-
Reaction Design: Choose a diketone precursor that is predisposed to form a five- or six-membered ring. For example, a 1,4-diketone will favor the formation of a five-membered ring, while a 1,5-diketone will favor a six-membered ring.[3]
-
Thermodynamic Conditions: Running the reaction under thermodynamic control (higher temperatures, weaker base) will favor the formation of the most stable cyclic product.[9]
-
Diagram: Regioselectivity in the Cyclization of an Un-symmetrical 1,5-Diketone
Caption: Control of regioselectivity in intramolecular aldol condensation.
FAQ 3: My reaction is producing a significant amount of a high-molecular-weight, intractable material. How can I prevent polymerization?
Answer:
Polymerization is a significant side reaction, especially when the reaction conditions favor intermolecular reactions over the desired intramolecular cyclization.
Troubleshooting Guide: Polymerization
1. High Concentration of Reactants:
-
Causality: At high concentrations, the enolate of one molecule is more likely to react with the carbonyl group of another molecule, initiating a polymerization cascade.
-
Solution:
-
High-Dilution Conditions: Perform the reaction at a very low concentration (e.g., 0.01-0.001 M). This can be achieved by using a large volume of solvent or by the slow addition of the diketone to the reaction mixture using a syringe pump.
-
2. Highly Reactive Enolates or Carbonyls:
-
Causality: Unstabilized enolates or highly electrophilic carbonyl groups can be prone to rapid, uncontrolled intermolecular reactions.
-
Solution:
-
Control Enolate Concentration: Use a catalytic amount of a weaker base to generate a low steady-state concentration of the enolate.
-
Protecting Groups: If one carbonyl group is significantly more reactive and is not the intended electrophile, it may be necessary to use a protecting group strategy, although this adds steps to the synthesis.
-
Diagram: Intramolecular vs. Intermolecular Reaction Pathways
Caption: High dilution favors the desired intramolecular cyclization.
FAQ 4: What is the best way to purify the cyclic enone product from the reaction mixture?
Answer:
Purification of the final product is critical for obtaining a high-purity compound. The choice of purification method will depend on the physical properties of your product and the nature of the impurities.
Troubleshooting Guide: Product Purification
1. Standard Workup:
-
Protocol:
-
After quenching the reaction, perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
2. Column Chromatography:
-
Application: This is the most common method for purifying cyclic enones.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly employed. Start with a low polarity mobile phase and gradually increase the polarity to elute your product.
3. Recrystallization:
-
Application: If your product is a solid, recrystallization can be a highly effective purification method.
-
Solvent Selection: Choose a solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.
4. Distillation:
-
Application: If your product is a volatile liquid with a boiling point significantly different from any impurities, distillation (potentially under reduced pressure for high-boiling compounds) can be used.
References
- 1. www.welcomehomevetsofnj.org - Aldol Condensation Practice Problems With Answers [welcomehomevetsofnj.org]
- 2. benchchem.com [benchchem.com]
- 3. 23.6 Intramolecular Aldol Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Intramolecular Aldol Condensation | Guided Videos, Practice & Study Materials [pearson.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2,15-Hexadecanedione
Welcome to the technical support center for the purification of 2,15-Hexadecanedione. This guide is designed for researchers, scientists, and professionals in drug development who are working with this long-chain dione. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your purification experiments. Our goal is to provide you with the expertise and practical insights needed to achieve high purity of your target compound.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems that can arise during the purification of this compound and provides step-by-step solutions.
Recrystallization Issues
Question 1: I am experiencing low recovery of this compound after recrystallization with petroleum ether.
Possible Causes & Solutions:
-
Excessive Solvent Volume: The most common reason for low recovery is using too much solvent, which keeps the compound dissolved even at low temperatures.[1]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the hot solvent portion-wise until the solid just dissolves.[1] If you've added too much solvent, you can carefully evaporate some of it to reach the saturation point.
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.[2]
-
Solution: Allow the hot solution to cool slowly to room temperature on a benchtop, undisturbed. Once at room temperature, you can then place it in an ice bath to maximize crystal formation.[2]
-
-
Inappropriate Solvent Choice: While petroleum ether is a documented solvent, its composition can vary.[3] A different non-polar solvent or a solvent mixture might be more effective for your specific impurity profile.
-
Solution: Experiment with other non-polar solvents like hexane or heptane. Alternatively, a two-solvent recrystallization system, such as hexane with a small amount of a slightly more polar solvent like ethyl acetate or acetone, could be beneficial.[4]
-
Question 2: My recrystallized this compound is still impure, showing extra peaks in my NMR/GC analysis.
Possible Causes & Solutions:
-
Co-crystallization of Impurities: If an impurity has a similar structure and polarity to this compound, it may co-crystallize.
-
Solution: A second recrystallization step may be necessary. Alternatively, switching to a different purification technique like column chromatography will likely be more effective at separating structurally similar compounds.
-
-
Incomplete Removal of Starting Materials: If synthesizing from hexadeca-5,11-diene-2,15-dione via hydrogenation, residual starting material or partially hydrogenated intermediates may be present.[3]
-
Solution: Ensure the hydrogenation reaction has gone to completion. If impurities persist, column chromatography is the recommended next step for purification.
-
Column Chromatography Challenges
Question 3: this compound is co-eluting with an unknown impurity during silica gel column chromatography.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating your target compound from the impurity.[5]
-
Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) first. For a relatively non-polar compound like this compound, start with a low polarity mobile phase, such as a mixture of hexane and ethyl acetate. A good starting point would be 5-10% ethyl acetate in hexane. Gradually increase the polarity to achieve good separation (a ΔRf of at least 0.2) between your product and the impurity on the TLC plate before attempting the column.
-
-
Column Overloading: Applying too much crude material to the column can lead to poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, use a lower ratio.
-
-
Poor Column Packing: An improperly packed column with channels or cracks will result in streaking and co-elution.
-
Solution: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.[6]
-
Question 4: I am observing degradation of my this compound on the silica gel column.
Possible Causes & Solutions:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds, such as the transformation of a ketone to a hydroxyl group.[7]
-
Solution: Deactivate the silica gel by adding a small amount of a base, like triethylamine (typically 0.1-1% v/v), to the eluent. Alternatively, use a different stationary phase like neutral alumina.
-
-
Prolonged Exposure to Stationary Phase: The longer the compound remains on the column, the greater the chance of degradation.
-
Solution: Once you have an optimized solvent system from your TLC analysis, perform the column chromatography as efficiently as possible. Avoid letting the column run dry.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best initial purification technique for crude this compound?
For a solid compound like this compound (melting point 84-88°C), recrystallization is often a good first choice due to its simplicity and scalability.[8][] It is particularly effective at removing impurities with significantly different solubilities. If recrystallization fails to yield a product of the desired purity, column chromatography is the next logical step.[10]
Q2: How can I determine the purity of my this compound?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even at low levels.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for assessing the purity of volatile compounds and identifying impurities by their mass spectra.[11]
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine purity with high accuracy.[12] A C18 reverse-phase column with a mobile phase of methanol and water would be a good starting point for method development.[13]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.
Q3: What are some potential impurities I should be aware of during the synthesis and purification of this compound?
The potential impurities will depend on the synthetic route used.[14][15]
-
From Hydrogenation of Hexadeca-5,11-diene-2,15-dione:
-
Unreacted starting material (the diene).
-
Partially hydrogenated intermediates (e.g., hexadecene-2,15-dione).
-
-
General Impurities:
-
Solvent residues from the reaction or purification.
-
By-products from side reactions.
-
2,15-Hexadecanediol, the corresponding diol, could be present if reducing conditions are inadvertently introduced.[16]
-
III. Experimental Protocols & Visual Workflows
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Begin with petroleum ether or n-hexane.[3]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[1]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely under vacuum.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Develop a solvent system that gives your product an Rf value of approximately 0.3-0.4 and separates it well from impurities. A good starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring a level and uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent. Carefully load the sample onto the top of the silica gel bed.[6]
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent if necessary to elute the product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visual Workflows
Caption: Decision tree for selecting a purification strategy.
Caption: Troubleshooting workflow for column chromatography.
IV. Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Weight | 254.41 g/mol | [17] |
| Melting Point | 84-88 °C | [] |
| Boiling Point | 353.1 °C at 760 mmHg | [] |
| Recrystallization Solvent | Petroleum Ether | [3] |
| Chromatography Stationary Phase | Silica Gel | [10] |
| Chromatography Mobile Phase | Hexane/Ethyl Acetate Mixtures | [5] |
V. References
-
Benchchem. (n.d.). Synthesis routes of this compound. Retrieved from --INVALID-LINK--
-
Westin, J. (n.d.). Column Chromatography - Organic Chemistry. Jack Westin. Retrieved from --INVALID-LINK--
-
Request PDF. (n.d.). Synthesis of this compound as a precursor of Muscone. Retrieved from --INVALID-LINK--
-
Physics Forums. (2011, November 19). Column Chromatography ketone/silica. Retrieved from --INVALID-LINK--
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from --INVALID-LINK--
-
Request PDF. (2001, January). Synthesis of 2, 15-Hexadecanedione. Retrieved from --INVALID-LINK--
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). CAS 18650-13-0 this compound. Retrieved from --INVALID-LINK--
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from --INVALID-LINK--
-
University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from --INVALID-LINK--
-
Vernier. (n.d.). Heist GC of ketones. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2,15-Hexadecanediol. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Purification of Synthesized 3-Nonanone. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 1,2-Hexadecanediol. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Overcoming challenges in the synthesis and purification of Thiomichler's ketone derivatives. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2016, March 4). Method development and validation for the determination of selected endocrine disrupting compounds by liquid chromatography mass. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods. Retrieved from --INVALID-LINK--
-
Waters Corporation. (2025, January 25). LC Purification Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). 1,2-Hexadecanediol synthesis and purification methods. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Selenium reduction pathways in the colloidal synthesis of CdSe nanoplatelets. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). An In-depth Technical Guide to the Solubility Profile of 1,2-Hexadecanediol. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Ion Chromatography Troubleshooting Guide - Resolving IC Analysis Issues. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN112778085A - 1, 2-hexanediol and purification method and application thereof. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2025, October 26). Development of a reverse-phase HPLC method for the simultaneous determination of curcumin and dexamethasone in polymeric micelles. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2023, June 14). Optimization and Impurity Control Strategy for Lithocholic Acid Production Using Commercially Plant-Sourced Bisnoralcohol. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2013, September 25). Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. Retrieved from --INVALID-LINK--
References
- 1. Home Page [chem.ualberta.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. chromtech.com [chromtech.com]
- 7. physicsforums.com [physicsforums.com]
- 8. Recrystallization [sites.pitt.edu]
- 10. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 11. ursinus.edu [ursinus.edu]
- 12. Development of a reverse-phase HPLC method for the simultaneous determination of curcumin and dexamethasone in polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization and Impurity Control Strategy for Lithocholic Acid Production Using Commercially Plant-Sourced Bisnoralcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 2,15-Hexadecandiol | C16H34O2 | CID 91321757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound | C16H30O2 | CID 458096 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Macrocyclic Ketones
Introduction
Welcome to the technical support center for macrocyclic ketone synthesis. The synthesis of medium to large ring structures (macrocycles) is a formidable challenge in organic chemistry, primarily due to the entropic unfavorability of ring closure compared to competing intermolecular polymerization.[1] This guide provides researchers, scientists, and drug development professionals with practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of polymerization and other common side reactions encountered during macrocyclization. Our focus is to explain the causality behind experimental choices, empowering you to optimize your synthetic routes for higher yields and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and problems.
Q1: My reaction yielded a large amount of white/gummy solid that is insoluble in most organic solvents. What is it? A1: This is a classic indication of polymerization.[1] Instead of the two reactive ends of your linear precursor molecule reacting with each other (intramolecular cyclization), they have reacted with other precursor molecules (intermolecular reaction), leading to the formation of long-chain polymers. This is the primary competing side reaction in macrocyclization.[1]
Q2: What is the single most important technique to prevent polymerization? A2: The use of high-dilution conditions is the most fundamental and effective strategy.[1][2][3] This technique, often referred to as the Ruggli-Ziegler dilution principle, is based on kinetics.[4] The desired intramolecular cyclization is a first-order reaction (rate ∝ [precursor]), while the undesired intermolecular polymerization is a second-order reaction (rate ∝ [precursor]²). By significantly lowering the concentration of the linear precursor, you disproportionately slow down the polymerization reaction, giving the intramolecular ring-closing reaction a chance to dominate.[3]
Q3: How "high" does the dilution need to be? A3: A typical starting point for macrocyclization is a precursor concentration of 0.001 M to 0.01 M .[2] However, the optimal concentration is highly substrate-dependent. For very flexible linear precursors, even lower concentrations may be necessary. Conversely, some modern catalytic methods can achieve efficient macrocyclization at concentrations as high as 0.2 M or more, though these are exceptions rather than the rule.[5]
Q4: I don't have enough solvent to run my reaction at 0.001 M. What are my options? A4: This is a common practical issue. The solution is to use a "pseudo-dilution" technique, most often accomplished by the slow addition of a concentrated solution of your precursor to a large volume of refluxing solvent.[1][3] This is typically done using a syringe pump over several hours (4-24 h). The key principle is to maintain a very low instantaneous concentration of the precursor in the reaction flask, ensuring that the rate of cyclization is much faster than the rate of addition.[1]
Q5: Can a metal ion help my cyclization? A5: Yes, this is known as the template effect .[6][7][8] A metal ion can coordinate to multiple donor sites within the linear precursor, holding the reactive ends in close proximity.[7][9] This pre-organization drastically reduces the entropic barrier to cyclization and favors the formation of the macrocycle over polymer.[8] This can be a kinetic effect (directing the reaction) or a thermodynamic one (stabilizing the product).[6][7][8] The choice of metal ion is crucial and depends on matching its ionic radius to the cavity size of the desired macrocycle.[8]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to specific experimental failures, organized by the cyclization method.
Guide 1: Issues with Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis is a powerful tool for forming macrocyclic ketones from diene precursors. However, it is sensitive to conditions and catalyst choice.
Problem: Low yield of the desired macrocycle with significant amounts of oligomeric/polymeric material.
| Potential Cause | Explanation & Solution |
| Concentration Too High | The intermolecular metathesis reaction is outcompeting the intramolecular RCM. Solution: Decrease the precursor concentration to the 1-10 mM range.[10] Implement slow addition via syringe pump to maintain pseudo-dilution.[3] The driving force for RCM is the removal of volatile ethylene gas; ensure the reaction is not conducted in a sealed vessel.[11] |
| Catalyst Decomposition | Grubbs-type catalysts can degrade at elevated temperatures, leading to side reactions like olefin isomerization.[12][13] These isomerization products may be less likely to cyclize or can lead to different ring sizes. Solution: Run the reaction at a lower temperature (e.g., room temperature to 40°C).[12] If using a second-generation Grubbs catalyst (which is more prone to causing isomerization), consider switching to a first-generation catalyst or a Hoveyda-Grbs catalyst, which can offer greater stability.[10] Ensure solvents are rigorously degassed and reagents are pure, as oxygen and other impurities can poison the catalyst.[10] |
| Poor Substrate Reactivity | Steric hindrance near the terminal alkenes can slow down the catalyst's approach and the subsequent cyclization, allowing more time for intermolecular reactions. Solution: If possible, redesign the precursor to reduce steric bulk near the reactive sites. Alternatively, use a more reactive catalyst, such as one of the fast-initiating third-generation catalysts. |
Workflow Diagram: Troubleshooting RCM Polymerization
Caption: Decision workflow for troubleshooting RCM reactions.
Guide 2: Issues with Intramolecular Aldol Condensation
This classic carbon-carbon bond-forming reaction is often used to form 5- and 6-membered rings but can be extended to macrocycles, albeit with challenges.[14][15]
Problem: The reaction does not proceed, or it produces a complex mixture of products, including polymers.
| Potential Cause | Explanation & Solution |
| Unfavorable Ring Size | Intramolecular aldol reactions are thermodynamically most favorable for forming strain-free 5- and 6-membered rings.[14][15] For larger rings, the entropic cost is high. Solution: This method may be unsuitable for your target ring size without a templating effect or a highly rigid precursor that pre-organizes the reactive groups. Consider an alternative cyclization strategy. |
| Multiple Enolization Sites | If the linear diketone precursor is unsymmetrical, the base can deprotonate multiple α-carbons, leading to different enolates.[16] These can cyclize to form different ring sizes or undergo intermolecular reactions, leading to a complex product mixture. Solution: If possible, design the precursor to be symmetrical or to have only one kinetically or thermodynamically favored enolization site. Alternatively, use a directed aldol approach with pre-formation of a specific silyl enol ether.[17] |
| Intermolecular Reaction | Even with a single enolization site, if the concentration is too high, the enolate from one molecule will attack the ketone of another molecule, initiating polymerization.[18] Solution: High-dilution conditions are absolutely critical for macrocyclic aldol reactions. Use the slow-addition technique with a syringe pump into a solution of the base. |
Reaction Pathway Diagram: Aldol Cyclization vs. Polymerization
Caption: Competing pathways in macrocyclic aldol reactions.
Part 3: Key Experimental Protocols
Protocol 1: High-Dilution Reaction Setup via Syringe Pump
This protocol describes the standard method for achieving pseudo-high-dilution conditions.
Materials:
-
Three-neck round-bottom flask (sized for the total solvent volume)
-
Reflux condenser
-
Syringe pump
-
Gas-tight syringe (sized for the precursor solution)
-
Long needle (cannula)
-
Inert gas line (Nitrogen or Argon)
-
Heating mantle and stirrer
Procedure:
-
System Setup: Assemble the three-neck flask with the reflux condenser, a rubber septum, and a glass stopper. Ensure the system is flame-dried under vacuum and backfilled with an inert gas to remove moisture and oxygen.
-
Solvent Addition: Add 80% of the total reaction solvent to the flask via cannula. If the reaction involves a solid reagent (e.g., a base or catalyst), add it at this stage.
-
Heating & Stirring: Begin stirring and heat the solvent to reflux (or the desired reaction temperature).
-
Precursor Solution: In a separate, dry flask, dissolve the linear precursor molecule in the remaining 20% of the solvent.
-
Syringe Pump Setup: Draw the precursor solution into the gas-tight syringe and mount it on the syringe pump. Insert the needle through the septum on the reaction flask, ensuring the tip is below the surface of the refluxing solvent.
-
Slow Addition: Program the syringe pump to add the precursor solution over the desired period (e.g., 8 hours). A typical rate would be in the range of 1-5 mL/hour, depending on the total volume and addition time.
-
Reaction & Workup: Once the addition is complete, allow the reaction to continue stirring for an additional 1-2 hours to ensure all the precursor has reacted. Proceed with the standard reaction workup.
References
- 1. High dilution principle - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Simultaneous chain-growth and step-growth polymerization-a new route to cyclic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. everyscience.com [everyscience.com]
- 8. Macrocyclic ligand - Wikipedia [en.wikipedia.org]
- 9. content.e-bookshelf.de [content.e-bookshelf.de]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Ring Closing Metathesis [organic-chemistry.org]
- 12. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chadsprep.com [chadsprep.com]
- 15. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. researchgate.net [researchgate.net]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Catalyst Deactivation in 2,15-Hexadecanedione Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in catalytic reactions involving 2,15-Hexadecanedione. The intramolecular cyclization of this long-chain diketone is a critical step in the synthesis of valuable macrocyclic compounds, and maintaining catalyst activity is paramount for achieving high yields and process efficiency. This guide provides a structured approach to troubleshooting common catalyst deactivation issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Here are answers to some common questions regarding catalyst deactivation in this compound reactions.
Q1: My reaction yield has dropped significantly after a few runs with a recycled heterogeneous catalyst. What is the most likely cause?
A gradual drop in yield with a recycled catalyst often points to deactivation through fouling or coking , where carbonaceous deposits block the active sites of the catalyst.[1] For long-chain molecules like this compound, these deposits can form from side reactions or polymerization of the substrate or product on the catalyst surface. Another possibility is the leaching of active sites into the reaction medium, which is an irreversible loss of catalyst activity.[2][3]
Q2: I am using a solid acid catalyst (e.g., a zeolite) and observing a rapid decline in activity. What should I investigate first?
For solid acid catalysts like zeolites, rapid deactivation in the presence of large organic molecules is often due to pore blockage .[4][5] The reactant or product molecules, or coke precursors, can become trapped in the micropores, preventing access to the active sites within the zeolite framework.[4] You should also consider the possibility of poisoning from impurities in your starting material or solvent.
Q3: Can water in my reaction mixture deactivate the catalyst?
Yes, water can significantly impact catalyst stability. For some solid acid catalysts, water can lead to changes in the catalyst structure or cause the leaching of active components.[6] In base-catalyzed reactions, water can neutralize the catalyst. It is crucial to use anhydrous solvents and reagents unless the reaction is specifically designed to be performed in an aqueous medium.[7]
Q4: I suspect my catalyst is poisoned. Is it possible to regenerate it?
Regeneration depends on the nature of the poison. If the poisoning is reversible (weak adsorption of the poison), it might be possible to regenerate the catalyst by washing with a suitable solvent or by thermal treatment.[8] However, if the poison binds strongly and irreversibly to the active sites, regeneration may not be feasible, and catalyst replacement is necessary.[1]
Q5: What is the difference between fouling and poisoning?
Poisoning is the chemical deactivation of a catalyst's active sites by impurities in the feed that bind strongly to them.[3] Fouling or coking is the physical blockage of active sites and pores by the deposition of carbonaceous materials (coke) or other heavy byproducts from the reaction itself.[1]
In-Depth Troubleshooting Guides
Issue 1: Gradual Loss of Activity with a Recycled Heterogeneous Catalyst (e.g., Zeolite, Supported Acid/Base)
Symptoms:
-
Decreasing product yield over consecutive reaction cycles.
-
Longer reaction times required to achieve the same conversion.
-
Noticeable change in the catalyst's color (e.g., darkening).
Potential Causes & Troubleshooting Workflow:
Caption: Troubleshooting workflow for gradual catalyst deactivation.
Detailed Steps & Explanations:
-
Characterize the Deactivated Catalyst : Before taking any corrective action, it's crucial to understand the cause of deactivation.[9][10]
Technique Information Provided Potential Deactivation Mechanism Indicated Thermogravimetric Analysis (TGA) Quantifies the amount of deposited material that is combustible. Coking/Fouling Elemental Analysis (CHN/S) Determines the elemental composition of deposits on the catalyst. Coking (high C:H ratio), Poisoning (presence of S, N, etc.) N₂ Physisorption (BET/BJH) Measures surface area and pore size distribution. A significant decrease indicates blockage. Coking/Fouling, Sintering X-ray Photoelectron Spectroscopy (XPS) Identifies the elemental composition and chemical states on the catalyst surface. Poisoning Inductively Coupled Plasma (ICP) Analysis of Filtrate Quantifies the concentration of elements from the catalyst that have dissolved in the reaction mixture. Leaching X-ray Diffraction (XRD) Provides information on the crystalline structure of the catalyst. Changes can indicate structural collapse or sintering.[10] Sintering, Catalyst Phase Change Transmission Electron Microscopy (TEM) Visualizes catalyst particles to observe changes in size and morphology. Sintering -
Addressing Coking/Fouling :
-
Solvent Washing : For less severe fouling, washing the catalyst with a solvent that can dissolve the adsorbed species might be effective.
-
Thermal Regeneration (Calcination) : This involves heating the catalyst in the presence of air or an inert gas to burn off the carbonaceous deposits.[8] The temperature and atmosphere must be carefully controlled to avoid damaging the catalyst structure (sintering).
-
-
Mitigating Leaching :
-
If leaching is confirmed, consider a different catalyst support material that is more stable under your reaction conditions.
-
The method used to anchor the active species to the support may need to be re-evaluated to create a more robust linkage.
-
-
Preventing Sintering :
-
Sintering, the agglomeration of catalyst particles at high temperatures, leads to a loss of active surface area.[11] If sintering is observed, try to run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Issue 2: Sudden and Complete Loss of Catalyst Activity
Symptoms:
-
The reaction fails to proceed, even with a fresh batch of catalyst.
-
No product formation is observed from the start of the reaction.
Potential Causes & Troubleshooting Workflow:
Caption: Troubleshooting workflow for sudden catalyst deactivation.
Detailed Steps & Explanations:
-
Investigate Catalyst Poisoning : Sudden deactivation is often a hallmark of poisoning.[1]
-
Reagent Purity : Analyze your this compound starting material and solvent for common catalyst poisons. For example, sulfur and nitrogen compounds can poison noble metal catalysts, while basic impurities can neutralize acid catalysts.[12]
-
Purification : If impurities are detected, purify your starting materials and solvents before use.
-
Atmospheric Contaminants : Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your catalyst is sensitive to air or moisture.
-
-
Verify Reaction Conditions :
-
Double-check that the reaction temperature, pressure, and stirring rate are within the optimal range for your catalytic system. Inadequate mixing can lead to localized overheating and catalyst deactivation.
-
If your catalyst requires an activation step (e.g., pre-reduction), ensure that this procedure was performed correctly.
-
-
Confirm Catalyst Activity :
-
Test the catalyst batch on a well-established reaction with a known positive outcome. This will help you determine if the issue lies with the catalyst itself or with the specific conditions of the this compound reaction.
-
Experimental Protocols
Protocol 1: Test for Leaching of Active Sites
This protocol helps determine if the active catalyst is leaching into the reaction medium.
-
Run the catalytic reaction for a short period (e.g., 15-20% conversion).
-
Stop the reaction and quickly filter the solid catalyst from the hot reaction mixture.
-
Allow the filtrate to continue reacting under the same conditions without the solid catalyst.
-
Monitor the reaction progress. If the reaction continues to proceed, it indicates that active catalytic species have leached into the solution.[3]
Protocol 2: Regeneration of a Coked Solid Acid Catalyst
This is a general procedure for regenerating a solid acid catalyst that has been deactivated by coking.
-
Carefully remove the deactivated catalyst from the reactor and wash it with a solvent (e.g., toluene) to remove any loosely adsorbed organic molecules.
-
Dry the catalyst in an oven at 100-120 °C.
-
Place the dried catalyst in a tube furnace.
-
Heat the catalyst under a slow flow of an inert gas (e.g., nitrogen) to a temperature just below the point where sintering becomes significant (this temperature is catalyst-specific).
-
Slowly introduce a controlled amount of air into the gas stream and hold at this temperature for several hours to burn off the coke.
-
Cool the catalyst back to room temperature under an inert atmosphere.
-
Characterize the regenerated catalyst (e.g., using BET surface area analysis) to assess the effectiveness of the regeneration process.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Evolution of Coke Formation and Its Effect on β-Zeolite in Catalytic Cracking: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. What is catalyst regeneration and how does it extend catalyst life? [eureka.patsnap.com]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. scispace.com [scispace.com]
- 12. Nazarov Cyclization [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Identification in Muscone Synthesis
Document ID: TSC-MUSC-BP-2026-01
For: Researchers, scientists, and drug development professionals engaged in the synthesis of muscone.
Introduction
Muscone ((R)-3-methylcyclopentadecanone), the primary odorant of natural musk, is a valuable target in synthetic chemistry due to its importance in the fragrance industry and traditional medicine.[1][2] The synthesis of this 15-membered macrocycle, however, presents significant challenges.[3] A primary hurdle is achieving efficient intramolecular cyclization while suppressing competing intermolecular reactions, which lead to the formation of undesirable byproducts. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers in identifying and mitigating common byproducts encountered during muscone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts in large-ring muscone synthesis?
A1: The most prevalent byproducts in classical muscone syntheses, such as those based on the Ruzicka or Ziegler cyclization of long-chain dicarboxylic acids, are oligomeric materials .[4][5] These include linear and cyclic dimers, trimers, and higher-order polymers. Their formation is a direct consequence of intermolecular reactions competing with the desired intramolecular cyclization. The yield of these oligomers is highly dependent on reaction conditions, particularly concentration.
Another significant class of byproducts includes isomers of muscone. Depending on the synthetic route, these can include positional isomers (e.g., if the methyl group is introduced at an undesired position) or stereoisomers (in asymmetric syntheses). For instance, syntheses involving intramolecular aldol additions may yield various isomers depending on the cyclization regioselectivity.[1][3]
Q2: I am using a high-dilution technique, but my yields are still low, and I see a significant amount of a high-boiling, viscous residue. What is it likely to be?
A2: Even under high-dilution conditions, which are designed to favor intramolecular reactions, intermolecular polymerization can still occur to some extent. The high-boiling, viscous residue you are observing is almost certainly composed of linear and/or cyclic oligomers of your precursor.
Causality: The Ziegler-Ruggli dilution principle aims to create a scenario where the reactive ends of a single molecule are more likely to find each other than the reactive end of another molecule. However, if the rate of the intermolecular reaction is still significant, or if there are localized areas of higher concentration (e.g., due to poor stirring or slow addition of the precursor), polymerization can still be a major side reaction.
Troubleshooting Steps:
-
Verify Dilution: Double-check your calculations to ensure you are operating at a genuinely high dilution (typically in the range of 0.001 to 0.01 M).
-
Improve Addition Technique: Employ a syringe pump for very slow, controlled addition of the precursor to the reaction vessel. This maintains a consistently low concentration of the reactive species.
-
Enhance Stirring: Use efficient mechanical stirring to rapidly disperse the added precursor and prevent localized high concentrations.
-
Consider the Template Effect: In some cyclization methods, such as the Ruzicka large-ring synthesis which uses thorium or cerium salts, the metal cation can act as a template, bringing the ends of the dicarboxylic acid into proximity and favoring cyclization.[4] Ensure your catalyst is of high quality and used in the correct stoichiometry.
Q3: My GC-MS analysis shows a peak with the same molecular ion (m/z 238) as muscone but with a different retention time. What could this be?
A3: A peak with the same molecular weight as muscone (C16H30O) but a different retention time is likely an isomer .[6] The specific isomer will depend on your synthetic route. Potential isomers include:
-
Positional Isomers: If your synthesis involves the cyclization of a methyl-substituted dicarboxylic acid, incorrect regioselectivity during cyclization can lead to isomers with the methyl group at a different position on the 15-membered ring.
-
Structural Isomers: Ring expansion or contraction side reactions, though less common, can lead to different ring sizes (e.g., 14- or 16-membered rings with an additional methyl group).
-
E/Z Isomers: If your synthesis proceeds through an unsaturated intermediate, such as in routes involving ring-closing metathesis or aldol condensation/dehydration, you may have geometric isomers of an unsaturated precursor to muscone.[3][7]
Diagnostic Approach:
-
Analyze the Mass Spectrum: While the molecular ion will be the same, the fragmentation pattern of isomers can differ.[8] Look for subtle differences in the relative abundance of key fragments compared to your muscone standard. For cyclic ketones, fragmentation often involves the loss of alkyl chains.[9][10]
-
NMR Spectroscopy: The most definitive way to identify an isomer is through ¹H and ¹³C NMR spectroscopy. The chemical shift and multiplicity of the proton and carbon at the 3-position (bearing the methyl group) are characteristic for muscone. An isomeric byproduct will show a different NMR spectrum.
Q4: What are the characteristic side reactions in an acyloin condensation route to a muscone precursor?
A4: The acyloin condensation, which involves the reductive coupling of diesters to form α-hydroxy ketones, is a powerful method for forming large rings.[11][12] However, it is susceptible to specific side reactions:
-
Dieckmann Condensation: This is an intramolecular Claisen condensation that can compete with the acyloin pathway, especially if there is residual alkoxide base present.[13] The product of a Dieckmann condensation is a β-keto ester.
-
Bouveault-Blanc Reduction: If protic solvents (like alcohols) are present, the ester can be reduced all the way to the corresponding alcohol, preventing the desired condensation.[14]
-
Polymerization: As with other cyclization methods, intermolecular coupling of the diester can lead to oligomeric byproducts.
Mitigation Strategies: The use of trimethylsilyl chloride (TMSCl) in the reaction (the Rühlmann modification) is highly effective at suppressing these side reactions.[14] TMSCl traps the enediolate intermediate as a stable bis-silyl ether and also scavenges the alkoxide byproducts that catalyze the Dieckmann condensation.[12][13]
Troubleshooting Guides
Guide 1: High Levels of Oligomeric Byproducts
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Low yield of muscone; large amount of non-volatile, viscous material. | 1. Ineffective high dilution. 2. Precursor added too quickly. 3. Inefficient mixing. | 1. Re-evaluate solvent volume to ensure true high-dilution conditions. 2. Use a syringe pump for slow, controlled addition over several hours. 3. Switch to overhead mechanical stirring for large volumes. |
| GC analysis shows a series of peaks at higher retention times, with molecular weights corresponding to multiples of the monomer unit. | Intermolecular polymerization is the dominant reaction pathway. | In addition to the above, consider a template-driven cyclization method (e.g., using specific metal salts) if applicable to your substrate. |
Guide 2: Presence of Unexpected Isomers
| Symptom | Potential Cause(s) | Recommended Action(s) |
| GC-MS shows one or more peaks with m/z = 238, but different retention times from the muscone standard. | 1. Lack of regioselectivity in the cyclization step. 2. Isomerization of a double bond in a precursor. 3. Stereochemical errors in an asymmetric synthesis. | 1. Re-evaluate the cyclization conditions (catalyst, temperature) to favor the desired regiochemistry. 2. Analyze intermediates to pinpoint where isomerization occurs. 3. Verify the enantiomeric purity of chiral catalysts and starting materials. |
| NMR spectrum of the purified product shows extra signals, particularly in the aliphatic region. | Mixture of isomers. | Use preparative chromatography (e.g., preparative GC or HPLC) to isolate the individual isomers for full characterization by 2D NMR techniques (COSY, HSQC, HMBC). |
Experimental Protocols
Protocol 1: GC-MS Analysis for Byproduct Profiling
This protocol outlines a general method for the analysis of a crude muscone reaction mixture to identify the target product and potential byproducts.
-
Sample Preparation:
-
Take a 1 mg aliquot of the crude reaction mixture (after work-up).
-
Dissolve it in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
GC-MS Parameters (Example):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is generally suitable.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to muscone (m/z 238) by comparing its retention time and mass spectrum to an authentic standard.
-
Examine other peaks in the chromatogram.
-
For each unknown peak, analyze its mass spectrum. Look for a molecular ion. Common fragmentations for macrocyclic ketones include the loss of C₂H₄ (28 Da) and other alkyl fragments.[10]
-
Peaks at m/z values of ~476 (dimer) or higher may indicate oligomeric byproducts.
-
Protocol 2: NMR Analysis for Isomer Identification
This protocol is for the structural elucidation of a purified, unknown byproduct suspected to be an isomer of muscone.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified byproduct in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum. Pay close attention to the chemical shifts, integrations, and coupling patterns of signals between 0.8 and 2.5 ppm.
-
The characteristic signal for the methyl group in muscone is a doublet around 0.9 ppm. The methine proton at C3 is a multiplet around 2.0-2.2 ppm. Deviations from this pattern suggest an isomeric structure.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Muscone typically shows a carbonyl signal around 218-220 ppm.[15] The number of distinct signals will indicate the symmetry of the molecule.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
-
2D NMR for Confirmation:
-
If ambiguity remains, run 2D NMR experiments like COSY (to establish H-H correlations) and HSQC/HMBC (to establish H-C correlations) to definitively map out the structure of the isomer.
-
Visualizations
Byproduct Formation Pathways
Caption: Competing reaction pathways in macrocyclization.
Troubleshooting Workflow for Unknown GC-MS Peak
Caption: Decision tree for identifying unknown GC-MS peaks.
Data Summary Tables
Table 1: Common Byproducts and Their Characteristics
| Byproduct Type | Typical Formation Route | Key Identifying Features | Analytical Method |
| Linear/Cyclic Oligomers | All macrocyclization routes | High boiling point; GC-MS peaks at multiples of monomer MW; broad signals in NMR. | GC-MS, Size Exclusion Chromatography |
| Positional Isomers | Cyclization of asymmetric precursors | Same MW as muscone; different GC retention time; distinct NMR spectrum. | GC-MS, ¹H & ¹³C NMR |
| β-Keto Esters | Acyloin condensation (Dieckmann side reaction) | Characteristic IR absorptions for ketone and ester; specific fragmentation in MS. | GC-MS, IR, NMR |
| Diols | Acyloin condensation (Bouveault-Blanc side reaction) | Absence of carbonyl group in IR/¹³C NMR; presence of hydroxyl signals. | IR, NMR |
Table 2: Characteristic NMR Shifts for Muscone (in CDCl₃)
| Nucleus | Position | Approximate Chemical Shift (ppm) | Multiplicity |
| ¹H | CH₃ (at C3) | ~0.9 | Doublet |
| ¹H | CH (at C3) | ~2.0 - 2.2 | Multiplet |
| ¹³C | C=O (C1) | ~218 - 220 | Singlet |
| ¹³C | CH₃ (at C3) | ~15 - 20 | Singlet |
| ¹³C | CH (C3) | ~40 - 45 | Singlet |
Note: Chemical shifts can vary slightly depending on concentration and exact solvent conditions.[16][17] It is crucial to run a spectrum of an authentic standard under identical conditions for comparison.
References
- 1. Muscone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Preparation of Muscone_Chemicalbook [chemicalbook.com]
- 4. Ketonic decarboxylation - Wikipedia [en.wikipedia.org]
- 5. nobelprize.org [nobelprize.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of (R)- and (S)- muscone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. whitman.edu [whitman.edu]
- 10. english.gyig.cas.cn [english.gyig.cas.cn]
- 11. catalogimages.wiley.com [catalogimages.wiley.com]
- 12. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Acyloin Condensation [chemistrynewlight.blogspot.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scispace.com [scispace.com]
- 17. NMR Chemical Shifts of Impurities [sigmaaldrich.cn]
Technical Support Center: Scale-Up of 2,15-Hexadecanedione Synthesis
Welcome to the technical support center for the synthesis and scale-up of 2,15-Hexadecanedione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production of this key synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient synthesis of this compound.
I. Overview of Synthetic Strategies and Scale-Up Considerations
This compound is a valuable precursor in the synthesis of macrocyclic compounds, notably the fragrant molecule muscone.[1][2] Common synthetic routes involve the formation of the C16 backbone followed by the introduction or modification of the ketone functionalities. Two prevalent strategies include:
-
Hydrogenation of an Unsaturated Precursor: This often involves the catalytic hydrogenation of a precursor like hexadeca-5,11-diene-2,15-dione.
-
Intramolecular Cyclization: Methods such as the Thorpe-Ziegler cyclization of a long-chain dinitrile or the Ruzicka cyclization of a dicarboxylic acid can be employed to form a macrocyclic precursor which is then converted to the diketone.[3][4]
Scaling up these reactions introduces challenges related to reaction kinetics, heat management, mass transfer, and product isolation. This guide will address these issues in a practical, question-and-answer format.
II. Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems you may encounter during the scale-up of this compound synthesis.
A. Challenges in Precursor Synthesis and Hydrogenation
Question 1: My hydrogenation of hexadeca-5,11-diene-2,15-dione is sluggish and incomplete at a larger scale. What are the likely causes and solutions?
Answer:
Scaling up hydrogenation reactions often presents challenges related to catalyst activity, hydrogen availability, and mass transfer. Here’s a breakdown of potential issues and how to address them:
-
Catalyst Deactivation:
-
Causality: At larger scales, impurities in the starting material or solvent can poison the catalyst (e.g., Palladium on Carbon). The catalyst-to-substrate ratio may also be less effective due to changes in surface area and mixing dynamics.
-
Solution:
-
Purity of Starting Material: Ensure the unsaturated precursor is free from catalyst poisons like sulfur or nitrogen-containing compounds.
-
Catalyst Loading: You may need to empirically increase the catalyst loading (e.g., from 1-2% w/w to 5-10% w/w) to compensate for the less efficient mixing and potential for partial deactivation.
-
Catalyst Selection: Consider using a more robust catalyst formulation, such as a different support or a catalyst with a higher metal loading.
-
-
-
Poor Mass Transfer of Hydrogen:
-
Causality: In larger reactors, achieving efficient mixing of the solid catalyst, liquid substrate, and gaseous hydrogen is more difficult. This can lead to hydrogen starvation at the catalyst surface, slowing the reaction.
-
Solution:
-
Agitation: Increase the agitation speed to create a vortex that draws hydrogen from the headspace into the reaction mixture, improving gas-liquid mass transfer.
-
Reactor Design: For multi-kilogram scales, consider using a specialized hydrogenation reactor with a gas-inducing impeller.
-
Hydrogen Pressure: Increasing the hydrogen pressure can enhance its solubility in the reaction medium and improve the reaction rate.
-
-
-
Temperature Control:
-
Causality: Hydrogenation is an exothermic process. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized overheating, which may cause side reactions or catalyst degradation.
-
Solution:
-
Controlled Addition: If practical, add the substrate in portions to the reaction vessel to manage the rate of heat generation.
-
Efficient Cooling: Ensure your reactor's cooling system is adequate to maintain the desired reaction temperature.
-
-
Question 2: I am observing byproducts during the hydrogenation, such as over-reduction to the corresponding diol (2,15-Hexadecanediol). How can I improve selectivity?
Answer:
Achieving chemoselectivity in the hydrogenation of unsaturated ketones can be challenging, as the ketone functionality can also be reduced.[5]
-
Causality: Over-reduction to the alcohol is favored by harsh reaction conditions (high temperature, high pressure) and certain catalysts.
-
Solution:
-
Catalyst Choice: Palladium-based catalysts are generally selective for the reduction of carbon-carbon double bonds over ketones.[6] If you are using a less selective catalyst like Raney Nickel, switching to Pd/C is recommended.
-
Reaction Conditions:
-
Temperature and Pressure: Operate at the mildest conditions that still provide a reasonable reaction rate. Start with lower temperatures (e.g., 25-40°C) and pressures (e.g., 1-5 bar of H₂) and optimize from there.
-
Solvent: The choice of solvent can influence selectivity. Protic solvents like ethanol can sometimes promote ketone reduction. Consider switching to an aprotic solvent like ethyl acetate or THF.
-
-
Reaction Monitoring:
-
In-situ Monitoring: Employ Process Analytical Technology (PAT) such as in-situ FTIR or Raman spectroscopy to monitor the disappearance of the alkene signal and the appearance of the alkane signal.[7][8] This allows you to stop the reaction as soon as the starting material is consumed, preventing over-reduction.
-
-
B. Challenges in Intramolecular Cyclization Reactions
Question 3: My Thorpe-Ziegler cyclization of the corresponding long-chain dinitrile is giving a low yield of the desired cyclic intermediate and a significant amount of polymeric material. What is going wrong?
Answer:
The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, is highly susceptible to intermolecular side reactions, especially at scale.[4][9]
-
Causality: The primary challenge is favoring the intramolecular cyclization over intermolecular polymerization. At higher concentrations, the probability of two different molecules reacting increases significantly.
-
Solution:
-
High-Dilution Conditions: This is the most critical parameter. On a larger scale, this means using very large solvent volumes, which can be impractical.
-
Syringe Pump Addition: A common industrial practice is to slowly add a solution of the dinitrile and the base to a large volume of refluxing solvent over an extended period (e.g., 8-24 hours). This maintains a very low instantaneous concentration of the starting material, favoring the intramolecular reaction.
-
-
Choice of Base and Solvent:
-
Base: Strong, non-nucleophilic bases are preferred. Sodium or potassium alkoxides (e.g., potassium tert-butoxide) are commonly used.[4]
-
Solvent: Aprotic, high-boiling solvents like toluene or xylene are often used to facilitate the reaction at elevated temperatures.
-
-
Byproduct Formation: Besides polymerization, side reactions can include elimination or hydrolysis of the nitrile groups if water is present. Ensure anhydrous conditions.
-
Question 4: I am attempting a Ruzicka cyclization with a long-chain dicarboxylic acid, but the yield is poor, and I'm isolating oligomeric byproducts. How can I optimize this reaction?
Answer:
The Ruzicka cyclization, which involves the pyrolysis of a salt of a dicarboxylic acid, is a classic but often low-yielding method for large rings.[3]
-
Causality: Similar to the Thorpe-Ziegler reaction, intermolecular reactions leading to oligomers are a major competing pathway.[10] Inefficient heat transfer at a larger scale can also lead to localized overheating and decomposition.
-
Solution:
-
High Dilution Principle: While a true "solution" isn't present in the traditional sense, the principle of keeping the reactive species isolated is key. This is typically achieved by the slow addition of the dicarboxylic acid to a suspension of the metal oxide catalyst at a high temperature.
-
Catalyst: Thorium or cerium oxides have been historically used, though safer and more modern catalysts are often sought. Manganese dioxide on alumina has also been reported for similar ketonizations.
-
Temperature Control: Uniform heating is crucial. Using a well-agitated sand bath or a specialized high-temperature reactor can help prevent hot spots that lead to charring and decomposition.
-
C. Challenges in Product Isolation and Purification
Question 5: I am struggling with the crystallization of this compound at a multi-gram scale. The product either oils out or forms very fine needles that are difficult to filter.
Answer:
Crystallization of long-chain aliphatic ketones can be challenging due to their waxy nature and tendency to have similar solubilities in many organic solvents.[11]
-
Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Fine needles often result from rapid crystallization due to too high a level of supersaturation.
-
Solution:
-
Solvent Selection:
-
"Like Dissolves Like": Given the two ketone groups and the long aliphatic chain, a solvent system that balances polarity is needed. A good starting point is a mixed solvent system. Try dissolving the crude product in a minimal amount of a "good" solvent (one in which it is quite soluble, like acetone or ethyl acetate) at an elevated temperature, and then slowly add a "poor" solvent (one in which it is less soluble, like hexane or heptane) until turbidity is observed.[11][12] Then, add a small amount of the good solvent to redissolve the solid and allow it to cool slowly.
-
Common Solvents: Ethanol or isopropanol can also be effective single-solvent systems, as the diketone should have good solubility at elevated temperatures but lower solubility upon cooling.
-
-
Cooling Profile:
-
Slow Cooling: Avoid crash-cooling the solution in an ice bath. Allow the solution to cool slowly to room temperature first, which encourages the growth of larger, more well-defined crystals. Once crystal formation has started, the flask can then be moved to a refrigerator to maximize yield.
-
Seeding: If you have a small amount of pure this compound, adding a seed crystal to the supersaturated solution can induce crystallization and promote the formation of larger crystals.
-
-
Filtration and Drying:
-
Filtration: For fine needles, a filter press or a Nutsche filter may be more effective than simple vacuum filtration at a larger scale.
-
Drying: Dry the product under vacuum at a temperature well below its melting point to avoid melting and clumping.
-
-
Question 6: My final product purity is low, and I suspect the presence of long-chain byproducts. How can I effectively purify this compound at scale?
Answer:
Purification of diketones can sometimes be achieved by forming a derivative that can be easily separated.[13]
-
Causality: Structurally similar byproducts can be difficult to remove by crystallization alone.
-
Solution:
-
Bisulfite Adduct Formation: Ketones can form solid bisulfite adducts. While this is more common for smaller ketones, it could be explored for this compound. The diketone could be reacted with a saturated sodium bisulfite solution to form a solid adduct, which is then filtered and washed. The pure diketone can be regenerated by treating the adduct with a base.
-
Copper Complex Formation: Some β-diketones can be purified by forming copper complexes. While this compound is not a β-diketone, this principle of selective complexation and regeneration is a useful strategy to consider if applicable derivatives can be formed.[13]
-
Chromatography: While less ideal for very large scales, flash chromatography on silica gel can be effective for multi-kilogram purifications if optimized. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) should effectively separate the diketone from more non-polar hydrocarbon impurities or more polar over-reduced diols.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of this compound?
A1: Key safety considerations include:
-
Exotherm Management: For reactions like Grignard synthesis of precursors or hydrogenation, the potential for a thermal runaway must be assessed. Use reaction calorimetry to understand the heat of reaction and ensure your cooling capacity is sufficient.
-
Flammable Solvents: Many potential solvents (e.g., THF, diethyl ether, hexane, ethanol) are flammable. Ensure all equipment is properly grounded, and work in a well-ventilated area away from ignition sources.
-
Hydrogen Safety: When performing hydrogenation, use a dedicated, pressure-rated reactor and ensure proper ventilation. Monitor for leaks.
-
Reagent Handling: Handle strong bases and other reactive chemicals with appropriate personal protective equipment (PPE).
-
Product Handling: While specific toxicity data for this compound is limited, it should be handled as a typical organic chemical. Avoid inhalation of dust and skin contact.[14] Refer to the Safety Data Sheet (SDS) for similar long-chain aliphatic compounds for guidance.[15][16][17][18]
Q2: How can I monitor the progress of my large-scale reaction in real-time?
A2: Process Analytical Technology (PAT) is invaluable for monitoring large-scale reactions.[7][19]
-
In-situ FTIR/Raman: These spectroscopic probes can be inserted directly into the reactor to monitor the concentration of reactants, intermediates, and products in real-time by tracking their characteristic vibrational frequencies. This is particularly useful for determining the endpoint of a reaction, such as the complete consumption of the starting material in a hydrogenation.[8]
-
Automated Sampling: Systems that automatically withdraw, quench, and prepare samples for analysis by HPLC or GC can provide near real-time data on reaction progress and purity.
Q3: What are the key differences in equipment when moving from lab to pilot scale?
A3: The primary differences relate to heat and mass transfer.
-
Reactors: Lab-scale round-bottom flasks are replaced with jacketed glass or stainless-steel reactors. These have overhead stirrers for more powerful agitation and ports for probes and controlled additions.
-
Heating and Cooling: Heating mantles are replaced by circulating thermal fluids in the reactor jacket, allowing for more precise and uniform temperature control, as well as efficient cooling for exothermic reactions.
-
Liquid Handling: Reagents are often added via pumps rather than by hand, allowing for better control over addition rates.
-
Filtration: Buchner funnels are replaced by larger, more robust filtration equipment like Nutsche filters or filter presses.
IV. Visualizations and Protocols
Workflow for Scale-Up of Hydrogenation
Caption: A typical workflow for the scale-up of a hydrogenation reaction.
Decision Tree for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields in synthesis.
Quantitative Data: Solvent Selection for Crystallization
| Solvent/System | Polarity | Boiling Point (°C) | Suitability for this compound | Comments |
| Hexane/Heptane | Non-polar | 69 / 98 | Poor (as single solvent) | Good as an anti-solvent in a mixed system.[12] |
| Ethanol | Polar | 78 | Good | Good solubility when hot, much lower when cold.[20] |
| Acetone | Polar Aprotic | 56 | Good | Good solvating power for ketones; often used in a mix with a non-polar solvent.[11] |
| Ethyl Acetate | Mid-polarity | 77 | Good | Balances polarity; good starting point for a single solvent trial. |
| Toluene | Non-polar | 111 | Moderate | May require a large temperature differential; high boiling point can be difficult to remove. |
| Water | Very Polar | 100 | Unsuitable | Product is not soluble in water. |
V. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. Elucidating metabolites and biosynthetic pathways during musk maturation: insights from forest musk deer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Ketonic decarboxylation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mt.com [mt.com]
- 8. youtube.com [youtube.com]
- 9. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. rubingroup.org [rubingroup.org]
- 13. Recrystallization of Dibenzalacetone – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 14. This compound | C16H30O2 | CID 458096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Recrystallization [sites.pitt.edu]
Technical Support Center: Solvent Effects on the Cyclization of Long-Chain Diketones
Welcome to the Technical Support Center for Macrocyclization. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the intramolecular cyclization of long-chain diketones. Here, we synthesize fundamental principles with practical, field-tested advice to help you troubleshoot common issues and optimize your reaction conditions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level conceptual questions that form the foundation of successful macrocyclization.
Q1: Why is solvent choice so critical for the cyclization of long-chain diketones?
A1: Solvent choice is paramount because it directly governs the competition between the desired intramolecular cyclization and the undesired intermolecular polymerization. A long, flexible diketone chain can react with itself (cyclization) or with another molecule (polymerization). The solvent influences this outcome in three primary ways:
-
Effective Molarity & The High-Dilution Principle: Solvents enable the use of high-dilution conditions. By dissolving the precursor in a large volume of solvent, you physically separate the molecules from each other, making it statistically more likely for the two ends of the same molecule to find each other.[1][2] The reaction is typically performed by the slow addition of the diketone solution to a larger volume of solvent, keeping the instantaneous concentration of the reactant extremely low.[1][2]
-
Conformational Control: Solvents interact with the diketone chain, influencing its conformation. A "good" solvent will solvate the chain in a way that promotes a folded, pre-organized conformation, bringing the reactive ketone groups into proximity. A "poor" solvent might cause the chain to aggregate or adopt an extended conformation, favoring intermolecular reactions.
-
Reaction Mechanism Compatibility: The solvent must be compatible with the specific type of cyclization reaction being performed (e.g., Aldol, Acyloin, McMurry). Polar aprotic solvents can stabilize charged intermediates, while non-polar solvents are often required for radical-based mechanisms.[3][4] Protic solvents, with their acidic protons, can interfere with strong bases or organometallic reagents.[4][5][6]
Q2: What is the "high-dilution principle" and how do I implement it?
A2: The high-dilution principle is a strategy used to favor intramolecular reactions over intermolecular ones.[1][7] Kinetically, intramolecular reactions are first-order (rate depends on the concentration of one molecule), while intermolecular reactions are second-order (rate depends on the concentration of two molecules). By drastically lowering the concentration, you disproportionately slow down the second-order polymerization, allowing the first-order cyclization to dominate.[2]
-
Practical Implementation: True high dilution involves using vast, often impractical, volumes of solvent. A more common and efficient approach is pseudo-high dilution .[2] This is achieved by the slow, controlled addition of a concentrated solution of the diketone precursor (using a syringe pump) into a large, heated, and rapidly stirred volume of the reaction solvent.[1][2] This ensures the concentration of the unreacted precursor in the flask remains near zero at all times, as it is consumed as soon as it is added.[1]
Q3: Should I use a polar protic, polar aprotic, or non-polar solvent?
A3: The choice depends entirely on your reaction mechanism.
-
Polar Aprotic Solvents (e.g., THF, DMF, DMSO, Acetonitrile): These are often the solvents of choice.[8] They possess large dipole moments to dissolve polar substrates and stabilize charged intermediates or transition states, but they lack acidic protons (like O-H or N-H) that can interfere with bases or nucleophiles.[5][6][8] They are excellent for base-catalyzed reactions like intramolecular aldol or Dieckmann condensations.[9]
-
Non-Polar Solvents (e.g., Toluene, Benzene, Hexane): These are used for reactions involving radical intermediates or organometallic reagents that are sensitive to polar functional groups. The Acyloin condensation (using metallic sodium) and the McMurry reaction (using low-valent titanium) are classic examples where high-boiling, non-polar aprotic solvents are required.[3][4][10][11]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These are generally avoided for most macrocyclization reactions of diketones.[4][5][6] Their acidic protons will quench strong bases (e.g., LDA, NaH) and destroy organometallic reagents.[9] They can also cage nucleophiles through hydrogen bonding, reducing their reactivity.[5]
Q4: What is a "template effect" and how can a solvent facilitate it?
A4: The template effect is a phenomenon where a metal ion organizes the linear precursor into a conformation suitable for cyclization.[12][13][14][15] The metal ion coordinates to the two ketone oxygen atoms, acting as a scaffold that brings the reactive ends of the molecule together.[16] This pre-organization significantly lowers the entropic barrier to cyclization.[12]
Solvents play a crucial role here. Cation-coordinating polar aprotic solvents like THF or dimethoxyethane (DME) are essential.[3] They can solvate the metal ion while still allowing it to coordinate with the diketone, facilitating the templated reaction.
Part 2: Troubleshooting Guide
This section is formatted to address specific experimental failures.
Problem 1: Low or No Yield of the Desired Macrocycle
| Possible Cause | Underlying Rationale | Suggested Solution |
| Incorrect Solvent Polarity | The diketone precursor has poor solubility, preventing it from reacting. Alternatively, the solvent is not effectively stabilizing the reaction's transition state. | Screen Solvents: Test a range of solvents with varying polarities. For aldol-type cyclizations, move from moderately polar (THF, Dioxane) to highly polar aprotic solvents (DMF, DMSO). For McMurry or Acyloin reactions, ensure the solvent is strictly non-polar and aprotic (Toluene, Xylene).[3][4] |
| Solvent is Not Anhydrous | Trace water in the solvent is quenching a strong base (e.g., NaH, LDA) or reacting with a water-sensitive reagent (e.g., TiCl₃, metallic Na).[9] | Dry Your Solvent: Use a solvent purification system (still) or freshly opened bottles of anhydrous solvent. For highly sensitive reactions, distill the solvent over a suitable drying agent (e.g., Na/benzophenone for THF, CaH₂ for Toluene) immediately before use. |
| Reaction Temperature is Too Low | The activation energy for the cyclization is not being met. This is common in aldol condensations which may require heat to drive the final dehydration step.[9] | Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation by TLC or LCMS. Consider switching to a higher-boiling solvent if necessary (e.g., from THF to Dioxane or Toluene).[9] |
| Ineffective "Template" Cation | For reactions that benefit from a template effect, the chosen cation may be too large or too small to effectively bridge the ends of the diketone chain. | Screen Cations: If using a base like a metal alkoxide, try different counter-ions (e.g., switch from Na⁺ to K⁺ or Cs⁺). The larger, "softer" cations are often more effective for templating larger rings. |
Problem 2: The Main Product is a Linear Polymer
| Possible Cause | Underlying Rationale | Suggested Solution |
| Concentration is Too High | The rate of the intermolecular reaction is exceeding the rate of the intramolecular cyclization. This is the most common failure mode in macrocyclization.[1] | Improve High-Dilution Conditions: 1. Decrease Addition Rate: Slow the rate of your syringe pump significantly (e.g., from 1 mL/hr to 0.1 mL/hr). 2. Increase Solvent Volume: Double the volume of the reaction solvent in the flask. 3. Ensure Rapid Stirring: Use vigorous overhead stirring to ensure the added precursor is dispersed and reacts instantly, preventing localized areas of high concentration. |
| Poor Precursor Conformation | The solvent is promoting an extended, linear conformation of the diketone chain, making it more likely to react with another molecule before it can fold and cyclize. | Introduce Conformational Constraints: 1. Thorpe-Ingold Effect: If possible, synthesize a precursor with gem-dimethyl groups on the aliphatic chain. These groups can sterically bias the chain towards a folded conformation.[17][18] 2. Change Solvent: A less polar solvent might encourage the polar ketone groups to associate intramolecularly, favoring cyclization. |
Problem 3: Reaction Stalls or Shows a Mixture of Byproducts
| Possible Cause | Underlying Rationale | Suggested Solution |
| Solvent is Too Coordinating | Highly coordinating solvents like DMF or DMSO can sometimes bind too strongly to metal catalysts or reagents (e.g., the low-valent titanium in a McMurry reaction), inhibiting their activity. | Switch to a Less Coordinating Solvent: For reactions like the McMurry coupling, THF or DME are the most common and effective solvents as they provide a good balance of solubility and moderate coordinating ability.[3] |
| Solvent-Promoted Side Reactions | Protic impurities can cause reversible aldol additions, leading to complex mixtures.[19] For some substrates, acidic or basic conditions can catalyze undesired rearrangements (e.g., Paal-Knorr furan synthesis from 1,4-diketones).[20] | Verify Solvent Purity & Inertness: Ensure the solvent is pure and free from acidic or basic impurities. If using a Lewis-acid catalyzed cyclization, a less Lewis-basic solvent might be required to prevent catalyst inhibition.[20] Consider buffering the reaction if pH control is critical. |
Part 3: Data & Protocols
Table 1: Solvent Properties and Application in Diketone Cyclization
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Typical Use Case |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.5 | General purpose, McMurry Reactions, Base-catalyzed cyclizations.[3] |
| Toluene | Non-Polar | 111 | 2.4 | Acyloin Condensation, Acid-catalyzed dehydrations (Dean-Stark).[4][9] |
| Dimethoxyethane (DME) | Polar Aprotic | 85 | 7.2 | Alternative to THF, often used in McMurry reactions.[3] |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | 38 | Good for dissolving highly polar precursors, used in base-catalyzed reactions.[8] |
| Ethanol (EtOH) | Polar Protic | 78 | 24.3 | Generally Avoided. Only used if the corresponding ethoxide is the base and side reactions are minimal.[9] |
Experimental Protocol: General Procedure for Pseudo-High Dilution Cyclization
This protocol describes a general setup for an intramolecular aldol-type cyclization.
1. Apparatus Setup:
-
A three-neck round-bottom flask is fitted with a reflux condenser (with an inert gas inlet, e.g., Argon or Nitrogen), a thermometer, and a rubber septum.
-
The flask is charged with the bulk of the anhydrous solvent and a magnetic stir bar.
-
A separate solution of the long-chain diketone and any reagents (e.g., a base) is prepared in a gas-tight syringe and placed on a syringe pump.
2. Reaction Execution:
-
Heat the solvent in the flask to the desired reaction temperature (e.g., reflux).
-
Begin vigorous stirring.
-
Using the syringe pump, add the diketone solution to the heated, stirred solvent at a very slow rate (e.g., 0.2 - 1.0 mL/hour). The optimal rate must be determined empirically.
-
Maintain the inert atmosphere and reaction temperature throughout the addition.
-
After the addition is complete, allow the reaction to stir for an additional period (e.g., 1-12 hours) to ensure completion.
3. Workup and Analysis:
-
Cool the reaction mixture to room temperature.
-
Perform an appropriate aqueous workup to quench the reaction and remove catalysts/reagents. For a base-catalyzed reaction, this may involve washing with a mild acid (e.g., sat. NH₄Cl).[9]
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography or distillation.
Part 4: Visualizations
Diagram 1: The High-Dilution Principle
Caption: At high concentration intermolecular polymerization dominates, while high dilution favors intramolecular cyclization.
Diagram 2: Syringe Pump Addition Workflow
Caption: Standard experimental workflow for performing a macrocyclization reaction using pseudo-high dilution conditions.
References
- 1. High dilution principle - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. McMurry reaction - Wikipedia [en.wikipedia.org]
- 11. bspublications.net [bspublications.net]
- 12. content.e-bookshelf.de [content.e-bookshelf.de]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Template reaction - Wikipedia [en.wikipedia.org]
- 15. Template Synthesis (Self-Assembly) of Macrocycles: Theory and Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular recognition and metal ion template synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thorpe-Ingold Effect and Its Application in Cyclizations in Organic Chemistry [manu56.magtech.com.cn]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Muscone Synthesis: A Comparative Analysis of 2,15-Hexadecanedione and Alternative Precursors
An In-Depth Technical Guide for Researchers
Abstract
Muscone, the principal odorant of natural musk, remains a molecule of immense interest in the fragrance and pharmaceutical industries.[1] Its 15-membered macrocyclic ketone structure, featuring a chiral center at the C3 position, presents a formidable synthetic challenge.[1][2] The scarcity and ethical concerns surrounding its natural source, the musk deer (Moschus moschiferus), have necessitated the development of robust synthetic routes.[1] This guide provides a comparative analysis of various synthetic strategies, focusing on the classic intramolecular cyclization of 2,15-hexadecanedione and contrasting it with other seminal and contemporary methods. We will delve into the mechanistic underpinnings, provide experimental insights, and offer a quantitative comparison to aid researchers in selecting the optimal pathway for their objectives.
The Cornerstone Approach: Intramolecular Aldol Condensation of this compound
The synthesis of muscone via the cyclization of this compound is a conceptually elegant and direct approach. First reported by Stoll and successfully improved by Tsuji, this strategy hinges on a key intramolecular aldol condensation reaction.[3][4] The precursor itself is strategically designed: a 16-carbon linear chain with carbonyl groups at the C2 and C15 positions. This specific arrangement ensures that an intramolecular reaction between the enolate of one methyl ketone and the carbonyl of the other leads directly to the 15-membered carbocycle with the requisite methyl group at the C3 position after dehydration and hydrogenation.[3][5]
Causality and Mechanistic Insight
The success of this cyclization is governed by the principles of macrocyclization. To favor the desired intramolecular reaction over intermolecular polymerization, the reaction is typically performed under high-dilution conditions. However, innovative approaches have been developed, including gas-phase cyclization over a fixed-bed catalyst, which can achieve yields of up to 60% at high temperatures (300-450 °C) in the presence of catalysts like TiO₂, CeO₂, or ThO₂.[6]
The reaction proceeds via the formation of an enolate at one of the methyl ketone positions, which then acts as a nucleophile, attacking the carbonyl carbon of the second ketone group. This forms a β-hydroxy ketone intermediate which readily dehydrates to yield 3-methylcyclopentadec-2-en-1-one (dehydromuscone). A final catalytic hydrogenation step reduces the double bond to afford (±)-muscone.
Caption: Synthesis of (±)-Muscone from this compound.
Experimental Protocol: Gas-Phase Cyclization
This protocol is adapted from methodologies described for high-temperature, catalyzed intramolecular aldol condensations.[6]
-
Catalyst Preparation: Prepare a fixed-bed catalyst, for instance, by impregnating alumina (Al₂O₃) pellets with a solution of a titanium salt (e.g., titanium isopropoxide) followed by calcination to yield a TiO₂ on Al₂O₃ catalyst.
-
Reaction Setup: Pack the catalyst into a quartz tube reactor equipped with a furnace for heating, a system for introducing the reactant, and a condenser/collection flask for the product.
-
Cyclization: Heat the reactor to 350-380 °C.
-
Reactant Feed: Introduce a solution of this compound, often mixed with a small amount of water (5-15 wt.% based on the catalyst), into the reactor at a controlled flow rate (e.g., a weight hourly space velocity of 0.01–0.8 h⁻¹).[4] The reaction is typically run under vacuum (e.g., 0.06-0.08 MPa).[4]
-
Product Collection: The vaporized product passes through the catalyst bed and is then condensed and collected in a cooled trap.
-
Purification: The collected crude product (dehydromuscone) is purified by distillation or chromatography.
-
Hydrogenation: The purified dehydromuscone is dissolved in a suitable solvent (e.g., ethanol) and hydrogenated over a palladium on carbon (Pd/C) catalyst under hydrogen pressure until the uptake of hydrogen ceases.
-
Final Purification: The catalyst is filtered off, the solvent is evaporated, and the resulting (±)-muscone is purified by distillation.
Alternative Precursors: A Comparative Overview
While the this compound route is direct, numerous other strategies have been developed, some of historical importance and others representing the state-of-the-art in macrocyclic synthesis.
A. Ruzicka Large-Ring Synthesis
The very first synthesis of a macrocyclic musk was achieved by Lavoslav Ružička in 1926, a discovery that overturned the prevailing theory that large rings were too unstable to exist.[7][8][9]
-
Precursor: A long-chain dicarboxylic acid (e.g., hexadecanedioic acid for the related Exaltone).[8]
-
Core Chemistry: The reaction involves the high-temperature pyrolysis of thorium, cerium, or calcium salts of the dicarboxylic acid.[9][10] This induces an intramolecular ketonic decarboxylation to form the cyclic ketone.
-
Assessment: This method is of immense historical importance and paved the way for macrocyclic chemistry. However, it suffers from very low yields (initially ~2%) for large rings and requires harsh reaction conditions.[8] It has been largely supplanted by more efficient methods.
B. Eschenmoser-Tanabe Fragmentation
Developed in the 1960s, this elegant ring-expansion strategy provides access to macrocyclic alkynones, which are valuable precursors to muscone.[11][12]
-
Precursor: An α,β-epoxyketone derived from a smaller cyclic ketone (e.g., cyclododecanone).[12]
-
Core Chemistry: The α,β-epoxyketone is reacted with an aryl sulfonylhydrazine (like p-toluenesulfonylhydrazide).[11] The resulting intermediate fragments under acidic or basic conditions to yield an alkyne and a carbonyl compound, driven by the formation of stable molecular nitrogen.[11] Subsequent reduction of the alkyne yields the saturated macrocycle.
-
Assessment: This was a groundbreaking method for assembling large rings from more readily available medium-sized rings. It offers a creative and powerful disconnection, and the synthesis of (±)-muscone from cyclododecanone was achieved in good yield (70% over the final two steps).[12]
C. Ring-Closing Metathesis (RCM)
The advent of stable and efficient olefin metathesis catalysts, particularly those based on ruthenium (e.g., Grubbs' catalysts), has revolutionized macrocycle synthesis.[13][14]
-
Precursor: An acyclic diene, often synthesized from a chiral starting material like (+)-citronellal to achieve an enantioselective synthesis.[1][2][15]
-
Core Chemistry: The diene precursor is treated with a catalytic amount of a ruthenium alkylidene complex. The catalyst facilitates the intramolecular "stitching" of the two terminal double bonds, forming the desired macrocycle and releasing ethylene as a byproduct.[14]
-
Assessment: RCM is arguably one of the most powerful and versatile methods for muscone synthesis today.[16] It proceeds under mild conditions, tolerates a wide variety of functional groups, and can achieve high yields (e.g., 78% for the ring-closing step).[13][15] Crucially, it allows for the synthesis of enantiomerically pure (R)-(-)-muscone by starting from a chiral precursor, a significant advantage over many classical methods that yield racemates.[15][17]
D. Nozaki-Hiyama-Kishi (NHK) Reaction
The intramolecular version of the Nozaki-Hiyama-Kishi reaction is another highly effective method for macrocyclization, prized for its exceptional chemoselectivity.[18][19]
-
Precursor: A long-chain molecule containing both an aldehyde and a vinyl or allyl halide.
-
Core Chemistry: This is a chromium(II)-mediated coupling, typically with a catalytic amount of a nickel(II) salt.[19][20] The organochromium species formed from the halide adds nucleophilically to the aldehyde, forming the macrocyclic alcohol. Subsequent oxidation yields the ketone.
-
Assessment: The standout feature of the NHK reaction is its remarkable tolerance for other functional groups (esters, ketones, amides), making it ideal for late-stage cyclizations in the synthesis of complex molecules.[19][21] While it requires stoichiometric amounts of toxic chromium salts, newer protocols are being developed that use catalytic chromium.[22]
Caption: Overview of major alternative strategies for muscone synthesis.
Performance Comparison: A Head-to-Head Analysis
To provide an objective comparison, the key performance metrics of each synthetic strategy are summarized below.
| Method | Precursor Type | Key Transformation | Typical Yield (Cyclization Step) | Stereocontrol | Advantages | Disadvantages |
| This compound | Acyclic Diketone | Intramolecular Aldol | Up to 60%[6] | Racemic | Direct route, introduces methyl group inherently | Can require multi-step precursor synthesis, high temperatures may be needed |
| Ruzicka Synthesis | Dicarboxylic Acid | Ketonic Decarboxylation | Very Low (<5%)[8] | Racemic | Historical significance | Harsh conditions, extremely low yields, largely obsolete |
| Eschenmoser-Tanabe | α,β-Epoxyketone | Fragmentation | Good to High (~70%)[12] | Racemic | Ingenious ring expansion, good yields | Multi-step preparation of epoxyketone precursor |
| Ring-Closing Metathesis | Acyclic Diene | Olefin Metathesis | High (78-85%)[13][15] | Excellent (Enantioselective)[15] | Mild conditions, high yields, functional group tolerance, excellent for stereocontrol | Cost of ruthenium catalyst, requires diene synthesis |
| Nozaki-Hiyama-Kishi | ω-Halo-aldehyde | Cr/Ni Mediated Coupling | Good to High | Good Diastereoselectivity | Exceptional chemoselectivity, mild conditions | Requires stoichiometric toxic chromium salts |
Conclusion for the Practicing Scientist
The synthesis of muscone has evolved significantly from the low-yielding pyrolysis reactions of the 1920s to the highly efficient and selective catalytic methods of the 21st century.
-
The This compound route remains a viable and industrially relevant method, particularly with optimized gas-phase cyclization protocols. Its directness in establishing the carbon skeleton is a key advantage for producing racemic muscone.
-
For the synthesis of enantiomerically pure (R)-muscone, which is the naturally occurring and most potent form, Ring-Closing Metathesis (RCM) is the standout choice. Its ability to transfer chirality from an accessible starting material like citronellal into the final product with high fidelity and yield is unmatched.
-
The Eschenmoser-Tanabe fragmentation and intramolecular Nozaki-Hiyama-Kishi reaction represent powerful tools in the synthetic chemist's arsenal, offering unique solutions for ring construction, especially when dealing with complex substrates where high chemoselectivity is paramount.
The choice of precursor and synthetic route ultimately depends on the specific goals of the research program: cost, scale, and the requirement for stereochemical purity. For versatility, efficiency, and access to the chiral target, modern catalytic methods like RCM have set a new standard in the enduring quest for the synthesis of muscone.
References
- 1. medium.com [medium.com]
- 2. Muscone - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. CN108191622B - Continuous preparation method of DL-muscone - Google Patents [patents.google.com]
- 5. escholarship.org [escholarship.org]
- 6. DE3918015A1 - METHOD FOR THE PRODUCTION OF MUSCON, INTERMEDIATE PRODUCTS FOR THIS METHOD AND THE PRODUCTION THEREOF - Google Patents [patents.google.com]
- 7. alchetron.com [alchetron.com]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. Ruzicka Large Ring Synthesis [drugfuture.com]
- 10. Ketonic decarboxylation - Wikipedia [en.wikipedia.org]
- 11. Eschenmoser fragmentation - Wikipedia [en.wikipedia.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Ring closing metathesis guided synthesis of (R)-(–)-muscone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. myttex.net [myttex.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of (R)- and (S)- muscone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. grokipedia.com [grokipedia.com]
- 19. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
- 20. jk-sci.com [jk-sci.com]
- 21. chemistry.illinois.edu [chemistry.illinois.edu]
- 22. Nozaki-Hiyama-Kishi Coupling [organic-chemistry.org]
A Comparative Guide to Validating the Structure of 2,15-Hexadecanedione Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis and drug development, the unambiguous determination of a molecule's structure is paramount. This guide provides an in-depth comparison of analytical techniques for validating the products of reactions involving 2,15-hexadecanedione, a long-chain symmetrical diketone. Given its structure, this molecule is a prime candidate for intramolecular reactions, such as aldol condensations, leading to macrocyclic structures whose characterization demands a multi-faceted analytical approach.[1][2][3] We will move beyond mere protocols to explore the causality behind experimental choices, ensuring a self-validating system for structural elucidation.
Chapter 1: The Analytical Gauntlet: An Overview of Validation Techniques
The journey from a reaction flask to a confirmed molecular structure is a rigorous process. For products derived from this compound, which may include macrocycles, reduced diols, or other derivatives, no single technique suffices.[4][5] Instead, a synergistic combination of spectroscopic and spectrometric methods is required to build an irrefutable case for the product's identity. The primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and, when possible, X-ray Crystallography.
The initial step post-reaction is always purification, typically via chromatography (HPLC or column chromatography), to isolate the product from starting materials and byproducts. Once purity is established, the structural validation workflow begins.
Caption: General workflow for structural validation.
Chapter 2: NMR Spectroscopy: The Architect of Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the carbon-hydrogen framework.[6][7]
Expertise & Experience: Why NMR is Crucial
The starting material, this compound, is a symmetrical molecule. Most of its potential reactions, particularly intramolecular cyclizations, will break this symmetry. This change is dramatically reflected in the NMR spectrum, transforming a relatively simple set of signals into a more complex pattern that is rich with structural information. The number of unique signals in the ¹H and ¹³C NMR spectra directly informs on the degree of symmetry in the product molecule.[8][9]
Key NMR Experiments
-
¹H NMR: This experiment reveals the number of different proton environments and their neighboring protons through spin-spin splitting.[10] For a cyclized product, protons near the newly formed bond and functional groups will exhibit distinct chemical shifts.
-
¹³C NMR (with DEPT): Provides the number of unique carbon environments.[11] The chemical shift of carbons involved in carbonyls (190-220 ppm), double bonds, or those bearing hydroxyl groups are highly diagnostic.[12][13] DEPT (Distortionless Enhancement by Polarization Transfer) experiments further differentiate between CH, CH₂, and CH₃ groups.[14]
-
2D NMR (COSY, HSQC, HMBC): These experiments are non-negotiable for complex structures like macrocycles.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to.[14]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the key to the puzzle, revealing long-range (2-3 bond) correlations between protons and carbons. It is indispensable for identifying quaternary carbons and piecing together the molecular skeleton across heteroatoms or carbonyl groups.[14]
-
Self-Validating Protocol: Acquiring NMR Data
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[8]
-
Acquisition: Run a standard suite of experiments: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.
-
Data Processing: Process the spectra using appropriate software. The validation comes from the convergence of all data points: the molecular formula from MS must match the count of carbons and protons from ¹³C and ¹H NMR, and all correlations in the 2D spectra must logically assemble into a single, coherent structure.
Chapter 3: Mass Spectrometry: The Molecular Gatekeeper
Mass Spectrometry (MS) provides the exact molecular weight and, with high resolution, the elemental composition of the product.[15] This is the first and most critical gate in validation: if the molecular formula is incorrect, any proposed structure is invalid.
Expertise & Experience: Choosing the Right MS Technique
For potential products of this compound, which may vary in polarity, Electrospray Ionization (ESI) is often a robust choice as it is a soft ionization technique that typically keeps the molecule intact, providing a clear molecular ion peak ([M+H]⁺ or [M+Na]⁺). High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is essential. It provides a mass measurement accurate to several decimal places, allowing for the unambiguous determination of the elemental formula.[16][17]
Data Presentation: Expected Masses of Potential Products
| Product Type | Reaction | Molecular Formula | Expected Exact Mass [M+H]⁺ |
| Starting Material | - | C₁₆H₃₀O₂ | 255.23186 |
| Aldol Addition Product | Intramolecular Aldol Addition | C₁₆H₃₀O₂ | 255.23186 |
| Aldol Condensation Product | Intramolecular Aldol Condensation | C₁₆H₂₈O | 237.22129 |
| Diol Product | Reduction (e.g., with NaBH₄) | C₁₆H₃₄O₂ | 259.26316 |
Note: Exact masses calculated for the most abundant isotopes.
Trustworthiness: Standard Protocol for HRMS
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the purified sample in a suitable solvent like methanol or acetonitrile.[18]
-
Calibration: Ensure the mass spectrometer is calibrated using a known standard immediately before the run to guarantee mass accuracy.[18]
-
Analysis: Infuse the sample directly or via LC-MS. The resulting mass must be within a narrow tolerance (typically < 5 ppm) of the calculated mass for the proposed formula.[16] The isotopic pattern must also match the theoretical pattern for that formula.
Chapter 4: Infrared Spectroscopy: The Rapid Functional Group Scout
Infrared (IR) Spectroscopy is a fast, simple technique that provides a "functional group fingerprint" of the molecule.[19] It is an excellent first-pass technique to quickly confirm whether the expected chemical transformation has occurred.
Expertise & Experience: Causality in IR Analysis
The power of IR lies in its ability to confirm the disappearance of a starting functional group and the appearance of a new one. For example, in a reduction of this compound to the corresponding diol, the most telling sign of success is the disappearance of the strong, sharp ketone C=O stretch and the appearance of a strong, broad O-H stretch.[20][21]
Data Presentation: Key IR Absorptions
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Relevance |
| Ketone (C=O) | Stretch | ~1715 | Present in starting material.[12][22] |
| Alcohol (O-H) | Stretch | 3200-3600 (Broad) | Appears in reduction products. |
| Alkene (C=C) | Stretch | 1640-1680 | Appears in condensation products. |
| Alkane (C-H) | Stretch | 2850-2960 | Present in all structures. |
Chapter 5: A Comparative Synthesis and Decision-Making
No single technique tells the whole story. The strength of a structural validation lies in the corroboration of data from orthogonal methods.
Comparative Analysis of Techniques
| Technique | Information Provided | Speed | Confidence Level | Key Advantage for this Topic |
| FTIR | Functional Groups | Very Fast (~5 min) | Low (Confirmatory) | Quickly confirms reaction type (e.g., reduction vs. condensation).[21] |
| HRMS | Molecular Formula | Fast (~15 min) | High (for formula) | Non-negotiable check of elemental composition.[16] |
| NMR (1D & 2D) | Complete 3D Connectivity | Slow (Hours) | Very High (for structure) | The only method to map the entire C-H framework and establish connectivity in macrocycles.[14][23] |
| X-ray Crystallography | Absolute 3D Structure | Very Slow (Days-Weeks) | Absolute | Provides unambiguous proof of structure and stereochemistry, but requires a suitable crystal.[24][25][26] |
Decision-Making Workflow
This workflow illustrates the logical progression of experiments, where the results of one stage inform the necessity and direction of the next.
Caption: Decision-making workflow for structure validation.
Chapter 6: Case Study - Validating an Intramolecular Aldol Product
Let's consider the base-catalyzed intramolecular aldol condensation of this compound. The expected product is a 16-membered ring, a macrocyclic α,β-unsaturated ketone (C₁₆H₂₈O).[1][27]
-
HRMS: The ESI-TOF spectrum shows a prominent ion at m/z 237.2215 [M+H]⁺. This corresponds to the formula C₁₆H₂₉O⁺ (calculated: 237.22129), confirming the loss of one molecule of water (H₂O) from the starting material.
-
FTIR: The spectrum shows the disappearance of the sharp ketone peak at ~1715 cm⁻¹ and the appearance of a new, conjugated ketone peak at ~1685 cm⁻¹ and a C=C stretch at ~1650 cm⁻¹.[20][22] This strongly supports the formation of an α,β-unsaturated ketone.
-
NMR:
-
¹³C NMR: Shows 16 distinct carbon signals, confirming the complete loss of symmetry. A signal appears around ~200 ppm (conjugated C=O), and two signals appear in the vinyl region (120-150 ppm).[22]
-
¹H NMR: The spectrum is complex, but a key signal is a downfield multiplet corresponding to the vinyl proton.
-
HMBC: Crucially, the HMBC spectrum would show a correlation from the vinyl proton to the newly formed quaternary carbon of the double bond and the carbonyl carbon, unequivocally establishing the connectivity of the enone system within the macrocycle.
-
By integrating these distinct datasets, a researcher can build a robust, self-validating case for the structure of the reaction product, meeting the highest standards of scientific integrity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Intramolecular Aldol Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Peptidic Macrocycles - Conformational Sampling and Thermodynamic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. azooptics.com [azooptics.com]
- 9. researchgate.net [researchgate.net]
- 10. acdlabs.com [acdlabs.com]
- 11. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 14. emerypharma.com [emerypharma.com]
- 15. US7309608B2 - Method of analysis of aldehyde and ketone by mass spectrometry - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. savemyexams.com [savemyexams.com]
- 18. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 21. m.youtube.com [m.youtube.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. DSpace [repository.tcu.edu]
- 24. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. azolifesciences.com [azolifesciences.com]
- 26. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 27. organicchemistrytutor.com [organicchemistrytutor.com]
A Comparative Guide to the Synthetic Routes of 2,15-Hexadecanedione for Researchers and Drug Development Professionals
In the landscape of chemical synthesis, the efficient production of key intermediates is paramount. 2,15-Hexadecanedione, a valuable precursor in the synthesis of fragrances like muscone and a versatile building block in drug development, presents a compelling case for the critical evaluation of its synthetic pathways.[1][2] This guide offers an in-depth, comparative analysis of various synthetic routes to this compound (CAS No: 18650-13-0), providing researchers and drug development professionals with the data-driven insights necessary to make informed decisions for their specific applications.[3][4]
Introduction: The Strategic Importance of this compound
This compound is a long-chain aliphatic diketone characterized by the presence of two carbonyl groups at the second and fifteenth carbon positions. Its linear structure and terminal functional groups make it an ideal candidate for subsequent cyclization reactions or as a scaffold for the introduction of diverse functionalities. The efficiency of its synthesis directly impacts the overall cost, scalability, and environmental footprint of the final product. This guide will dissect several prominent synthetic strategies, evaluating them based on yield, reaction conditions, atom economy, and practical applicability.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be broadly approached through several distinct chemical transformations. Below, we compare the most notable methods, supported by experimental data and mechanistic insights.
Biomimetic Synthesis via Di-Grignard Reagent and Imidazolium Salt
This innovative approach mimics the biological one-carbon unit transfer reactions involving tetrahydrofolate coenzymes.[1][2][5] It offers a relatively direct route to the diketone from a long-chain dihalide.
Reaction Scheme:
References
A Spectroscopic Guide to the Intramolecular Cyclization of 2,15-Hexadecanedione
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: From Linear Precursor to Fragrant Macrocycle
In the realm of fragrance chemistry, the synthesis of macrocyclic ketones is of paramount importance, as these structures are often responsible for the highly sought-after musk odorants. Muscone, the primary contributor to the scent of deer musk, is a 15-membered macrocyclic ketone that has been a target of synthetic chemists for decades.[1][2] One of the key strategies for constructing such large rings is through the intramolecular cyclization of long-chain dicarbonyl compounds.
This guide provides a detailed spectroscopic comparison of 2,15-hexadecanedione, a linear diketone precursor, and its principal cyclization product, (R)-3-methylcyclopentadecanone, commonly known as muscone. The transformation from a flexible, symmetric diketone to a large, conformationally complex macrocycle induces significant and readily identifiable changes in their respective infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) profiles. Understanding these spectroscopic shifts is crucial for reaction monitoring, product verification, and purity assessment. We will explore the causality behind these spectral differences, provide validated experimental protocols, and present the data in a clear, comparative format.
The Core Transformation: Intramolecular Aldol Condensation
The cyclization of this compound is typically achieved via an intramolecular aldol condensation.[1][3] In this reaction, a base abstracts an acidic α-proton from one end of the molecule to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon at the other end of the chain, forming a new carbon-carbon bond and closing the ring. Subsequent dehydration yields an α,β-unsaturated cyclic ketone, which can then be hydrogenated to afford the saturated macrocycle, muscone.[3] The preference for forming large, thermodynamically stable rings is a key principle governing this type of reaction.[4][5]
Caption: Reaction pathway for the synthesis of Muscone from this compound.
Spectroscopic Comparison: Reactant vs. Product
The structural transformation from a linear diketone to a macrocyclic ketone is starkly reflected in their spectroscopic data.
Infrared (IR) Spectroscopy
IR spectroscopy is highly sensitive to the vibrational frequency of the carbonyl (C=O) group. The position of this strong absorption band provides clues about the electronic environment and ring strain of the ketone.
-
This compound (Reactant): As a saturated, open-chain diketone, it exhibits a characteristic C=O stretching absorption around 1715 cm⁻¹ .[6][7] This single, intense peak confirms the presence of two structurally equivalent ketone functional groups in a non-conjugated, unstrained environment.
-
Muscone (Product): Muscone, a 15-membered cyclic ketone, also shows a strong C=O absorption. Due to the large ring size, there is minimal ring strain, and its C=O stretching frequency is very similar to that of an acyclic ketone, typically observed around 1710-1715 cm⁻¹ . While the frequency is not dramatically different, the key change is the transition from a molecule with two carbonyls to a molecule with one, which can be confirmed by other methods. The primary utility of IR in this case is to confirm the presence of the ketone functionality post-reaction and the absence of hydroxyl groups (from the aldol adduct) or C=C bonds (from the unsaturated intermediate) in the final hydrogenated product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, mapping the chemical environment of every proton and carbon atom.
-
¹H NMR:
-
This compound: The spectrum is relatively simple due to the molecule's symmetry. Key signals include a sharp singlet at ~2.1 δ for the six protons of the two methyl groups (CH₃-C=O) and a triplet at ~2.4 δ for the four protons on the carbons adjacent to the carbonyls (-CH₂-C=O).[7] The long polymethylene chain in the center of the molecule produces a large, broad multiplet around 1.2-1.6 δ.
-
Muscone: The cyclization and introduction of a methyl group at the C3 position break the molecule's symmetry, leading to a more complex spectrum. The methyl group now appears as a doublet, coupled to the methine proton at C3. The protons on the carbons alpha to the carbonyl (C2 and C15) are no longer equivalent and appear as complex multiplets. The remaining methylene protons of the ring also show complex overlapping signals.
-
-
¹³C NMR:
-
This compound: The spectrum is simple. It will show a prominent carbonyl carbon signal at ~209 δ .[7] Other key signals include the methyl carbons, the α-methylene carbons, and a few signals for the repeating methylene units in the long chain.
-
Muscone: The spectrum reflects the lower symmetry of the product. A single carbonyl carbon resonance is observed, but typically shifted slightly to ~212-215 δ . Due to the cyclic nature and the presence of the methyl substituent, nearly all 16 carbons in the molecule may be chemically non-equivalent, resulting in a significantly more complex spectrum with up to 16 distinct signals in the aliphatic region.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.
-
This compound: The molecular ion peak [M]⁺ would be observed at m/z 254.[8][9] Its fragmentation is dominated by α-cleavage, the breaking of the bond adjacent to the carbonyl group.[10] This leads to a very prominent acylium ion at m/z 43 (CH₃CO⁺) and another significant fragment from the loss of an acetyl group.[11]
-
Muscone: The molecular ion peak [M]⁺ is observed at m/z 238, reflecting the change in the molecular formula to C₁₆H₃₀O.[1] The fragmentation pattern is completely different from its linear precursor and is characteristic of macrocyclic ketones.[12][13] Instead of simple α-cleavage, the fragmentation involves complex rearrangements and transannular reactions, leading to a distinct pattern of fragment ions without a dominant small acylium ion like m/z 43.
Summary of Comparative Spectroscopic Data
| Spectroscopic Feature | This compound (Reactant) | Muscone (Final Product) | Rationale for Change |
| Molecular Formula | C₁₆H₃₀O₂ | C₁₆H₃₀O | Intramolecular condensation and dehydration removes one oxygen and two hydrogens. |
| Molecular Weight | 254.41 g/mol [9] | 238.41 g/mol [1] | Loss of a water molecule (18.02 g/mol ) during the condensation step. |
| IR: C=O Stretch | ~1715 cm⁻¹[7] | ~1710-1715 cm⁻¹ | Minimal change due to the large, low-strain 15-membered ring. |
| ¹H NMR: Methyl Signal | Singlet, ~2.1 ppm (6H)[7] | Doublet, ~0.9 ppm (3H) | Change from acetyl methyl to an alkyl methyl group coupled to a methine proton. |
| ¹³C NMR: Carbonyl C | ~209 ppm (2 carbons) | ~212-215 ppm (1 carbon) | Change in chemical environment upon cyclization; only one carbonyl remains. |
| MS: Molecular Ion | m/z 254[8] | m/z 238 | Reflects the change in molecular formula. |
| MS: Base Peak | m/z 43 (α-cleavage)[11] | Varies (complex fragmentation) | Fragmentation pathway changes from simple cleavage to complex ring fragmentation.[12] |
Experimental Protocols
Trustworthy data relies on robust and reproducible experimental methods. The following protocols provide a self-validating framework for synthesis and analysis.
Protocol 1: Intramolecular Aldol Cyclization of this compound
Causality: The key challenge in forming large rings is preventing intermolecular polymerization. This protocol utilizes high-dilution principles to favor the intramolecular reaction, where the ends of a single molecule find each other, over reactions between different molecules.
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and two syringe pumps under an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation:
-
Prepare a solution of this compound (1.0 eq) in a dry, high-boiling solvent like toluene (e.g., 0.01 M solution).
-
Prepare a solution of a suitable base, such as potassium tert-butoxide (1.1 eq), in the same solvent at the same concentration.
-
-
Reaction Execution (High Dilution):
-
Add a small amount of toluene to the reaction flask and bring it to reflux.
-
Using the syringe pumps, add the solutions of the diketone and the base simultaneously and at a very slow rate (e.g., over 8-10 hours) to the refluxing toluene. This ensures the concentration of the reactant remains extremely low, favoring intramolecular cyclization.
-
-
Workup and Purification:
-
After the addition is complete, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product (the α,β-unsaturated ketone) via column chromatography on silica gel.
-
-
Hydrogenation:
-
Dissolve the purified unsaturated ketone in a solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product, muscone.
-
Protocol 2: Spectroscopic Analysis Workflow
A systematic workflow ensures all necessary data is collected for unambiguous characterization.
Caption: General workflow for the spectroscopic characterization of compounds.
Conclusion
The transformation of this compound into its cyclization products provides a classic example of how a significant structural change—from a linear, symmetric molecule to a large, asymmetric macrocycle—manifests in spectroscopic data. The distinct shifts in NMR signals, the radical alteration of mass spectral fragmentation patterns, and the subtle information from IR spectroscopy collectively provide unambiguous proof of cyclization. For researchers in synthetic chemistry and fragrance development, a firm grasp of these spectroscopic principles is not merely academic; it is an essential tool for navigating complex synthetic pathways and ensuring the identity and purity of the target molecules.
References
- 1. Muscone - Wikipedia [en.wikipedia.org]
- 2. medium.com [medium.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. This compound | C16H30O2 | CID 458096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Mass Spectra of Cyclic Ketones | Semantic Scholar [semanticscholar.org]
- 13. OPG [opg.optica.org]
The Enduring Allure of the Macrocycle: A Comparative Performance Guide to Muscone from 2,15-Hexadecanedione
In the intricate world of fragrance chemistry, the pursuit of potent, persistent, and olfactively pleasing musk compounds is a never-ending quest. Among the most revered is Muscone (3-methylcyclopentadecanone), a macrocyclic ketone that forms the heart of natural deer musk's sensual aroma.[1] With the ethical and conservational concerns surrounding natural musk, synthetic pathways have become paramount. This guide provides an in-depth analysis of the performance of Muscone, particularly when synthesized from the precursor 2,15-Hexadecanedione, and objectively compares its fragrance applications against key alternatives in the perfumer's palette.
This document is intended for researchers, fragrance chemists, and product development professionals, offering a blend of theoretical grounding, comparative performance data, and actionable experimental protocols to inform the selection and application of this cornerstone fragrance ingredient.
The Olfactory Signature of Muscone: More Than Just a Note
Muscone's olfactory profile is a study in complexity and subtlety. It is prized not merely for its characteristic "musk" scent but for the multifaceted character it imparts to a composition. Its primary aroma is soft, sweet, and exceptionally tenacious, with a signature warm, animalic undertone that is reminiscent of natural Tonkin musk.[2] However, a deeper analysis reveals a more nuanced profile:
-
Powdery Elegance: A distinct powdery facet lends a clean, cosmetic feel, contributing to an overall sense of sophistication.
-
Subtle Animalic Warmth: Unlike harsher animalic notes, Muscone provides a gentle, skin-like warmth that enhances the sensuality of a fragrance.[1]
-
Exalting and Diffusive: Despite its high molecular weight, Muscone possesses remarkable diffusion, adding "lift" and volume to a fragrance, helping it project from the skin.[2]
-
Harmonizing Blender: It acts as a bridge between disparate notes, smoothing the transitions from top to heart to base and creating a more cohesive and rounded final accord.
The Synthesis of Muscone from this compound: A Key Pathway
The synthesis of Muscone has been a significant challenge in organic chemistry. One notable and industrially relevant pathway involves the intramolecular cyclization of this compound. This precursor can be synthesized through various routes, with modern methods focusing on efficiency and sustainability. The key final step is an intramolecular aldol condensation of this compound, which forms the 15-membered carbon ring characteristic of Muscone, followed by hydrogenation to yield the final product. The efficiency of this cyclization is a critical factor in the overall cost-effectiveness of Muscone production.
Caption: Synthesis of Muscone from this compound.
Performance in Application: A Comparative Analysis
The true measure of a fragrance ingredient lies in its performance. Muscone's role extends far beyond its scent profile; it is a powerful fixative, enhancing the longevity and stability of the entire fragrance composition.[3]
Fixation and Longevity (Substantivity)
A key performance indicator for a musk is its substantivity, or its ability to persist on a substrate over time. The high molecular weight and low volatility of macrocyclic musks like Muscone are central to their exceptional fixative properties.[1] They reduce the evaporation rate of more volatile top and middle notes, anchoring the fragrance for a longer-lasting experience.
| Musk Compound | Class | Substantivity on Smelling Strip (Hours) | Olfactory Profile Highlights |
| Muscone | Macrocyclic Ketone | ~400 | Soft, sweet, warm, powdery, animalic.[2][4] |
| Galaxolide | Polycyclic | ~400 | Clean, powerful, floral, woody, powdery.[4] |
| Exaltolide | Macrocyclic Lactone | High (often cited as comparable to Muscone) | Clean, slightly fruity, elegant, "second-skin" effect. |
| Ambrettolide | Macrocyclic Lactone | High | Warm, fruity, ambrette seed nuances, sensual.[5] |
| Ethylene Brassylate | Macrocyclic Diester | High | Powdery, woody, floral notes.[4] |
Note: Substantivity values can vary based on the purity of the material, the substrate used, and environmental conditions.
Odor Potency and Threshold
The odor detection threshold is the minimum concentration of a substance that can be detected by the human nose. A lower threshold indicates a more potent material. While polycyclic musks like Galaxolide are known for their potency, macrocyclic musks like Muscone are also highly effective, even at low concentrations.
| Musk Compound | Class | Odor Detection Threshold (ng/L in air) |
| Musk Ketone | Nitro Musk | 0.1[4][6] |
| Galaxolide | Polycyclic | 0.9[4] |
| Helvetolide | Alicyclic | 1.1[4] |
| Muscone | Macrocyclic Ketone | Data not consistently reported in ng/L, but known to be perceptible at very low levels. |
Causality in Performance: The structural differences between musk classes are directly linked to their performance and safety profiles. Macrocyclic musks, like Muscone, are structurally similar to the active compounds in natural musk. This class is generally considered to have a more favorable environmental profile, being more biodegradable than the highly persistent polycyclic musks (PCMs) like Galaxolide.[7] Concerns over the bioaccumulation and environmental persistence of PCMs have led to increased interest in high-performance macrocyclic alternatives.[7]
Experimental Protocols for Fragrance Performance Evaluation
To objectively compare the performance of Muscone with other musk alternatives, standardized evaluation protocols are essential.
Protocol 1: Evaluation of Longevity on a Smelling Blotter
Objective: To determine and compare the substantivity (longevity) of different musk compounds on a neutral substrate.
Materials:
-
Standard perfume smelling blotters.
-
1% solutions of each musk compound in ethanol.
-
Pipettes.
-
Blotter holders.
-
Controlled environment room (22°C ± 2°C, 50-60% relative humidity).
Methodology:
-
Dip a fresh smelling blotter into the 1% solution of the musk compound for 2 seconds, ensuring consistent saturation.
-
Remove the blotter and allow the ethanol to evaporate for 60 seconds.
-
Place the blotter in a holder in the controlled environment.
-
A panel of trained evaluators will smell the blotter at timed intervals (e.g., 1, 4, 8, 24, 48, 100, 200, 300, 400 hours).
-
Evaluators rate the perceived intensity of the musk odor on a scale of 0 (no odor) to 5 (very strong odor).
-
The longevity is recorded as the last time point at which the average intensity rating is 1 or higher.
Protocol 2: Sensory Evaluation of Sillage (Diffusion)
Objective: To assess and compare the diffusive character (sillage) of fragrances containing different musk compounds.
Materials:
-
Fragrance compositions identical in formulation except for the musk compound (e.g., a simple floral accord with 5% of either Muscone, Galaxolide, or Exaltolide).
-
Human panelists (at least 5).
-
A large, well-ventilated, and odor-neutral room.
Methodology:
-
One panelist (the "wearer") applies a standardized dose (e.g., two sprays) of one of the test fragrances to their pulse points.
-
After a 15-minute equilibration period, the wearer walks a predetermined path through the evaluation room.
-
The other panelists are positioned at various distances from this path (e.g., 1 meter, 2 meters, 3 meters).
-
These panelists record the intensity of the fragrance they perceive as the wearer passes and the lingering trail.
-
The process is repeated for each test fragrance after a suitable washout period and with panelists in different positions to avoid bias.
-
Sillage is rated based on the distance at which the fragrance is consistently detected and the perceived intensity of the scent trail.[8]
Caption: Workflow for the sensory evaluation of fragrance sillage.
Protocol 3: Instrumental Analysis of Diffusion via Headspace GC-MS
Objective: To quantitatively measure the release of fragrance molecules over time as an instrumental proxy for diffusion and longevity.
Materials:
-
Gas Chromatograph with Mass Spectrometer (GC-MS).
-
Dynamic or Static Headspace sampler.
-
Substrate (e.g., cotton swatch, filter paper).
-
Test fragrances.
-
Controlled temperature chamber.
Methodology:
-
Apply a precise amount of the test fragrance to the substrate.
-
Place the substrate in a sealed headspace vial.
-
Incubate the vial in a controlled temperature chamber (e.g., 32°C to simulate skin temperature).
-
At specified time intervals (e.g., 0.1, 1, 2, 4, 8, 24 hours), sample the headspace above the substrate.[9]
-
The collected volatile compounds are introduced into the GC-MS for separation and quantification.[10]
-
The concentration of the musk compound and other key fragrance ingredients in the headspace at each time point is measured.
-
A higher concentration in the headspace over a longer period indicates greater diffusion and longevity.
Conclusion: The Strategic Value of Muscone
Muscone, particularly from an efficient synthesis route like that from this compound, remains a cornerstone of modern perfumery for scientifically verifiable reasons. Its performance is not merely a matter of its soft, sensual aroma but is deeply rooted in its physicochemical properties as a macrocyclic ketone.
Compared to the workhorse polycyclic musks like Galaxolide, Muscone offers a more complex, warm, and animalic profile, often perceived as more luxurious and closer to the natural archetype. While both demonstrate excellent substantivity, the growing environmental scrutiny of polycyclic musks positions macrocycles like Muscone as a more forward-looking choice.[7] Against other macrocyclics like Exaltolide or Ambrettolide, Muscone holds its own with a uniquely balanced profile of warmth, powderiness, and subtle animalic depth.
The choice of musk is ultimately a strategic decision balancing olfactory direction, desired performance (longevity vs. sillage), regulatory and environmental considerations, and cost. This guide demonstrates that through both sensory and instrumental analysis, Muscone's performance can be objectively validated, confirming its status as an indispensable tool for creating sophisticated, memorable, and long-lasting fragrances.
References
- 1. whatscent.app [whatscent.app]
- 2. versatileparis.com [versatileparis.com]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. publisherspanel.com [publisherspanel.com]
- 5. benchchem.com [benchchem.com]
- 6. fragrantica.com [fragrantica.com]
- 7. layermor.com [layermor.com]
- 8. fernwehcollective.com [fernwehcollective.com]
- 9. mdpi.com [mdpi.com]
- 10. Unraveling the Scent: How Perfume Makers Use GC/MS Analysis [innovatechlabs.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,15-Hexadecanedione
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is a cornerstone of chemical research and development. The compound 2,15-hexadecanedione, a precursor in the synthesis of valuable compounds like muscone, is no exception. Its long aliphatic chain and two ketone functionalities present unique analytical challenges. This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity assessment of this compound, grounded in the principles of scientific integrity and supported by detailed experimental protocols.
The choice of analytical methodology is not arbitrary; it is dictated by the physicochemical properties of the analyte and the potential impurity profile derived from its synthetic route. Understanding the synthesis is the first step in designing a robust purity assessment strategy. Common synthetic routes to this compound include the hydrogenation of hexadeca-5,11-diene-2,15-dione and the reaction of a di-Grignard reagent with an imidazolium salt.[1] These routes can introduce specific impurities that our analytical methods must be able to detect and quantify.
Potential Impurities in Synthesized this compound:
-
Process-Related Impurities:
-
Starting Materials: Unreacted hexadeca-5,11-diene-2,15-dione or precursors from the Grignard route.
-
Intermediates: Partially hydrogenated species (e.g., hexadecene-diones) from incomplete hydrogenation.[2][3][4]
-
By-products: Alkanes from Grignard reagent protonation[1] or by-products from reactions with imidazolium salts.[5][6][7][8]
-
-
Degradation Products: Oxidized or rearranged products arising from storage or purification.
-
Residual Solvents and Reagents: Solvents used in synthesis and purification (e.g., ethyl acetate, petroleum ether) and catalysts (e.g., Palladium on carbon).
A multi-pronged analytical approach is therefore essential for a comprehensive purity assessment. This guide will compare four key techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).
The Analytical Workflow: A Holistic Approach
A robust purity assessment follows a logical progression, starting with high-resolution separation techniques and culminating in an absolute purity measurement.
Caption: A typical workflow for the comprehensive purity assessment of this compound.
Comparison of Key Analytical Techniques
The selection of an analytical technique should be based on its strengths in relation to the specific questions being asked about the sample's purity. The following table provides a comparative overview.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Differential Scanning Calorimetry (DSC) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in a liquid mobile phase. | Measures the magnetic properties of atomic nuclei for structural elucidation. | Measures heat flow into a sample during a controlled temperature change. |
| Primary Use | Detection and identification of volatile and semi-volatile impurities. | Quantification of non-volatile impurities and the main component. | Structural confirmation, identification of isomers, and quantification of impurities relative to the main component. | Determination of absolute purity for high-purity crystalline solids. |
| Typical LoQ | Low pg range | High pg to low ng range | ~0.1% (for quantification of impurities) | ~0.1 mol% |
| Precision (%RSD) | < 5% | < 2% | < 3% (for qNMR) | < 5% |
| Strengths | High sensitivity and specificity; excellent for identifying unknown volatile impurities through mass spectral libraries.[9][10] | Versatile; can be optimized for a wide range of non-volatile compounds; robust for quantitative analysis.[11][12][13] | Provides unambiguous structural information; can identify and quantify isomers; requires minimal sample preparation.[14][15][16] | An absolute method that does not require a reference standard for the impurity; highly accurate for samples >98% pure. |
| Weaknesses | Not suitable for non-volatile or thermally labile compounds. | May have lower resolution for long-chain aliphatic compounds without optimization; requires suitable chromophores for UV detection. | Lower sensitivity compared to chromatographic methods; may not detect trace impurities below ~0.1%. | Not suitable for amorphous or thermally unstable compounds; impurities must be soluble in the melt. |
In-Depth Methodologies and Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality of Experimental Choices: GC-MS is the gold standard for analyzing volatile and semi-volatile organic compounds.[9][10] For this compound, its volatility allows for analysis without derivatization. A non-polar column is chosen due to the compound's long aliphatic chain, ensuring good separation based on boiling points. The temperature program is designed to elute the main component in a reasonable time while separating it from potentially more volatile (e.g., residual solvents) or less volatile (e.g., degradation products) impurities.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized this compound.
-
Dissolve in 10 mL of high-purity dichloromethane or ethyl acetate to a final concentration of ~1 mg/mL.
-
Transfer to a 2 mL GC vial.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A non-polar column such as an Agilent J&W DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended.[17]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL in split mode (e.g., 50:1 split ratio).
-
Inlet Temperature: 280°C.
-
Temperature Program:
-
Initial oven temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 300°C.
-
Final hold: Hold at 300°C for 10 minutes.[17]
-
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
-
Data Interpretation: The purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra to libraries (e.g., NIST) and by interpreting their fragmentation patterns.
High-Performance Liquid Chromatography (HPLC)
Causality of Experimental Choices: Reversed-phase HPLC is ideal for separating compounds based on hydrophobicity.[11][13] Given the non-polar nature of this compound, a C18 column with a high carbon load is selected to maximize retention.[11] A gradient elution with a strong organic solvent like acetonitrile is necessary to elute the highly retained diketone while separating it from more polar impurities. UV detection at a low wavelength (~210 nm) is used as the ketone functional group has a weak chromophore.
Experimental Protocol:
-
Sample and Mobile Phase Preparation:
-
Sample: Prepare a ~0.5 mg/mL solution of this compound in acetonitrile.
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV/Vis or Diode Array Detector.
-
Column: A C18 column (e.g., ZORBAX Extend-C18, 4.6 x 150 mm, 5 µm) is suitable.[18]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
Start at 70% B.
-
Linear gradient to 100% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 70% B over 1 minute and equilibrate for 4 minutes.
-
-
Self-Validating System: The protocol's trustworthiness is enhanced by incorporating a system suitability test. A standard solution containing this compound and a known related substance (if available) should be run to verify resolution, peak symmetry, and reproducibility before analyzing samples, in line with ICH Q2(R1) guidelines.[19][20][21]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Experimental Choices: NMR is an unparalleled technique for structural confirmation.[14] Both ¹H and ¹³C NMR are required. ¹H NMR provides information on the proton environments and their connectivity, while ¹³C NMR confirms the carbon skeleton. The choice of a deuterated solvent like CDCl₃ is standard for non-polar organic compounds. For quantitative NMR (qNMR), a certified internal standard with a known concentration and non-overlapping signals is added to accurately determine the molar purity.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve ~10-15 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
For qNMR, add a precisely weighed amount of a suitable internal standard (e.g., maleic anhydride).
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance 400 MHz or higher.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse, a relaxation delay of 5 seconds (for quantitative analysis), and 16-32 scans.[14]
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (~1024 or more) and a longer relaxation delay are typically required.
-
Expected Spectral Features for Pure this compound:
-
¹H NMR (in CDCl₃):
-
A singlet at ~2.14 ppm corresponding to the six methyl protons (CH₃-C=O).
-
A triplet at ~2.42 ppm corresponding to the four protons alpha to the carbonyl groups (-(C=O)-CH₂-).
-
A multiplet around ~1.57 ppm for the four protons beta to the carbonyls.
-
A broad signal around ~1.2-1.4 ppm for the remaining sixteen methylene protons in the aliphatic chain.[22][23]
-
-
¹³C NMR (in CDCl₃):
-
A signal downfield at ~209 ppm for the two carbonyl carbons.
-
A signal around ~43.8 ppm for the two carbons alpha to the carbonyls.
-
A signal around ~29.9 ppm for the two methyl carbons.
-
A series of signals between ~23-30 ppm for the other methylene carbons in the chain.[22]
-
Impurities would manifest as additional signals. For example, unreacted hexadeca-5,11-diene-2,15-dione would show olefinic proton signals between 5-6 ppm. The purity can be calculated by integrating the signals of the main component and comparing them to the integrals of impurity signals or the internal standard.
Differential Scanning Calorimetry (DSC)
Causality of Experimental Choices: DSC is a powerful thermoanalytical technique for determining the purity of crystalline organic compounds.[24] It relies on the principle that impurities depress and broaden the melting point of a substance. By analyzing the shape of the melting endotherm, the mole percent purity can be calculated using the van't Hoff equation. A slow heating rate is chosen to ensure thermal equilibrium and improve the resolution of the melting transition.
Caption: Logical flow for purity determination using DSC.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the this compound into an aluminum DSC pan.
-
Hermetically seal the pan to prevent sublimation.
-
-
Instrumentation and Conditions:
-
DSC Instrument: TA Instruments DSC 2500 or equivalent.
-
Temperature Program:
-
Equilibrate at 50°C.
-
Ramp at 2°C/min to 100°C.
-
-
Purge Gas: Nitrogen at 50 mL/min.
-
Data Interpretation: A pure sample of this compound should exhibit a sharp melting endotherm with a melting point around 80-83°C. The presence of impurities will cause the onset of melting to shift to a lower temperature and the peak to broaden. The instrument's software can then be used to calculate the purity based on the shape of the endotherm.[25][26]
Conclusion: An Integrated Strategy for Unimpeachable Purity Assessment
No single analytical technique can provide a complete picture of the purity of a synthesized compound like this compound. A scientifically sound and defensible purity assessment relies on an orthogonal approach, as detailed in this guide. Chromatographic methods like GC-MS and HPLC are essential for separating and quantifying individual impurities, while spectroscopic analysis by NMR provides definitive structural confirmation and an independent measure of molar purity. Finally, DSC offers a robust determination of absolute purity for the bulk crystalline material.
By integrating these techniques, researchers and drug development professionals can build a comprehensive and self-validating purity profile for this compound, ensuring its quality and suitability for its intended use, in alignment with the principles outlined by regulatory bodies such as the ICH.[27][28][29][30]
References
- 1. benchchem.com [benchchem.com]
- 2. The hydrogenation of alkadienes, Part II. The hydrogenation of buta-1,3-diene catalysed by rhodium, palladium, iridium, and platinum wires - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. Khan Academy [khanacademy.org]
- 4. m.youtube.com [m.youtube.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Grignard Reactions in Imidazolium Ionic Liquids [organic-chemistry.org]
- 7. Grignard reactions in imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Developing HPLC Methods [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. agilent.com [agilent.com]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. starodub.nl [starodub.nl]
- 21. database.ich.org [database.ich.org]
- 22. bmse000487 1-Hexadecanol at BMRB [bmrb.io]
- 23. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 24. torontech.com [torontech.com]
- 25. researchgate.net [researchgate.net]
- 26. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 27. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 28. jpionline.org [jpionline.org]
- 29. database.ich.org [database.ich.org]
- 30. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Guide to 2,15-Hexadecanedione Synthesis: A Comparative Analysis of Theoretical and Experimental Yields
For researchers and professionals in drug development and specialized chemical synthesis, the efficient production of key intermediates is paramount. 2,15-Hexadecanedione is a valuable precursor, notably in the synthesis of macrocyclic compounds like muscone, a highly sought-after fragrance ingredient.[1][2] The economic and practical viability of any synthetic route hinges on its yield. This guide provides an in-depth comparison of common synthetic methodologies for this compound, critically examining the theoretical maximum yields against reported experimental outcomes. We will delve into the causality behind experimental choices, offering field-proven insights to bridge the gap between theory and practice.
Understanding Yield: The Cornerstone of Synthetic Efficiency
In chemical synthesis, the theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency with no loss of material. This is calculated based on the stoichiometry of the balanced chemical equation. The experimental yield , conversely, is the actual mass of the product isolated and purified in a laboratory setting. The ratio of these two values, expressed as a percentage, is the percent yield , a critical measure of a reaction's efficiency. Discrepancies between theoretical and experimental yields are inevitable and arise from a multitude of factors, including incomplete reactions, the formation of byproducts, and losses during product isolation and purification.[3]
Comparative Analysis of Synthetic Routes to this compound
We will now explore three distinct synthetic pathways to this compound, evaluating their theoretical and experimental yields.
Catalytic Hydrogenation of Hexadeca-5,11-diene-2,15-dione
This method involves the reduction of the carbon-carbon double bonds in a diene precursor to yield the saturated diketone.
Theoretical Yield Calculation:
The reaction is a straightforward addition of hydrogen across the double bonds. The stoichiometry is as follows:
-
Reactant: Hexadeca-5,11-diene-2,15-dione (C₁₆H₂₆O₂) - Molar Mass: ~250.38 g/mol
-
Product: this compound (C₁₆H₃₀O₂) - Molar Mass: ~254.41 g/mol [4]
For every one mole of the diene reacted, one mole of the dione is produced. Therefore, the theoretical yield is calculated based on a 1:1 molar ratio.
Experimental Yield and Protocol:
A documented procedure reports dissolving 38 g (0.152 moles) of hexadeca-5,11-diene-2,15-dione in 200 ml of ethyl acetate and hydrogenating the solution at 50°C using 1.9 g of 10% palladium on carbon (Pd/C) as a catalyst.[4] After recrystallization from petroleum ether, 25.8 g of this compound was obtained.[4]
-
Experimental Yield: 25.8 g
-
Theoretical Yield: 0.152 mol * 254.41 g/mol ≈ 38.67 g
-
Percent Yield: (25.8 g / 38.67 g) * 100% ≈ 66.7% (reported as 66% of theory)[4][5]
Step-by-Step Experimental Protocol:
-
Dissolution: Dissolve 38 g of hexadeca-5,11-diene-2,15-dione in 200 ml of ethyl acetate in a suitable reaction vessel.
-
Catalyst Addition: Carefully add 1.9 g of 10% Pd/C to the solution.
-
Hydrogenation: Place the reaction vessel in a hydrogenation apparatus, and pressurize with hydrogen gas. Heat the mixture to 50°C and stir until the reaction is complete (monitoring by techniques like TLC or GC-MS is recommended).
-
Filtration: Cool the reaction mixture and carefully filter off the Pd/C catalyst.
-
Concentration: Remove the ethyl acetate solvent under reduced pressure.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot petroleum ether and allow it to cool slowly to induce crystallization.
-
Isolation: Collect the purified crystals of this compound by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.[4][5]
Diagram of Experimental Workflow:
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Grignard Reagent-Based Synthesis
This approach utilizes a Grignard reagent to form the carbon skeleton of the diketone. A specific example involves the reaction of a methyl Grignard reagent with a 2,2'-dodecamethylene dibenzimidazole salt, followed by acidic hydrolysis.[6]
Theoretical Yield Calculation:
The stoichiometry of this multi-step process is more complex. The key transformation involves the reaction of two equivalents of a methyl Grignard reagent (CH₃MgX) with one equivalent of the dibenzimidazole salt to form the two ketone functionalities.
-
Reactants: 2,2'-dodecamethylenebisbenzimidazolium salt (e.g., iodide salt, C₂₆H₃₂N₄I₂ - Molar Mass: ~686.38 g/mol ), Methylmagnesium iodide (CH₃MgI - Molar Mass: ~166.25 g/mol )
-
Product: this compound (C₁₆H₃₀O₂) - Molar Mass: ~254.41 g/mol
Assuming the dibenzimidazole salt is the limiting reagent, the theoretical yield is based on a 1:1 molar ratio between the salt and the final diketone product.
Experimental Yield and Protocol:
A patent describes a procedure where 0.01 mol of 2,2'-dodecamethylenebisbenzimidazolium iodide salt is added to 0.03 mol of methylmagnesium iodide in tetrahydrofuran (THF).[6] The reaction is stirred for 28 hours at room temperature, followed by acidic hydrolysis. The product is then extracted and crystallized from 50% ethanol, yielding a white crystalline product with a reported yield of 70% .[6]
Step-by-Step Experimental Protocol (based on patent literature):
-
Grignard Reaction: To a solution of 0.03 mol of methylmagnesium iodide in 200 mL of anhydrous THF, add 0.01 mol of 2,2'-dodecamethylenebisbenzimidazolium iodide salt in portions under an inert atmosphere.
-
Reaction Time: Stir the mixture at room temperature for 28 hours.
-
Hydrolysis: Carefully add a 5% aqueous hydrochloric acid solution to the reaction mixture, maintaining the pH between 3 and 5 and the temperature between 50-60°C. Stir for 1.5 hours.
-
Solvent Removal: Evaporate the THF under reduced pressure.
-
Extraction: Extract the aqueous residue with chloroform (5 x 30 mL).
-
Crystallization: Combine the organic extracts and crystallize the product from 50% ethanol to obtain pure this compound.[6]
Synthesis from 10-Undecenoic Acid
Plausible Synthetic Pathway and Estimated Yield:
A likely pathway involves the conversion of 10-undecenoic acid into a suitable precursor for a coupling reaction, followed by transformations to introduce the ketone functionalities. The overall yield for such a multi-step synthesis is expected to be lower than the more direct methods. For instance, if a hypothetical three-step synthesis has individual yields of 80%, 70%, and 85%, the overall yield would be 0.80 * 0.70 * 0.85 = 47.6%.
Factors Influencing Experimental Yield: Bridging the Gap
The discrepancy between theoretical and experimental yields is a critical aspect of synthetic chemistry. Understanding the contributing factors allows for process optimization and improved efficiency.
| Factor | Hydrogenation Route | Grignard Route | Multi-step Routes (e.g., from 10-Undecenoic Acid) |
| Incomplete Reaction | Insufficient hydrogen pressure, catalyst deactivation, or short reaction time can lead to incomplete conversion of the diene.[9] | Steric hindrance, low reactivity of the Grignard reagent, or insufficient reaction time can result in unreacted starting material.[10] | Each step is a potential point of incomplete conversion, leading to a cumulative loss of yield. |
| Side Reactions | Isomerization of the double bonds or over-reduction of the ketone groups are possible side reactions with some catalysts.[9] | The Grignard reagent can act as a base, causing enolization of the starting material or product, leading to aldol condensation or other side reactions. Reaction with trace amounts of water will also quench the Grignard reagent.[11] | Each step will have its own characteristic side reactions, significantly impacting the overall yield. |
| Purification Losses | A portion of the product will inevitably remain dissolved in the mother liquor during recrystallization.[3][12] Multiple recrystallization steps to achieve high purity will further reduce the isolated yield. | Losses during aqueous work-up and extraction are common. Similar to the hydrogenation route, purification by recrystallization will lead to some product loss. | Cumulative losses during the purification of intermediates at each stage of the synthesis will substantially lower the final yield. |
Diagram of Factors Affecting Yield:
Caption: Interplay of factors causing deviations between theoretical and experimental yields.
Conclusion and Future Outlook
This guide has provided a comparative analysis of different synthetic routes to this compound, highlighting the critical interplay between theoretical and experimental yields. The catalytic hydrogenation of hexadeca-5,11-diene-2,15-dione offers a respectable yield of around 67%, while Grignard-based methods show promise for even higher efficiency, with reported yields of 70%. Multi-step syntheses, such as those starting from 10-undecenoic acid, are inherently more susceptible to cumulative yield losses.
For the practicing researcher, the choice of synthetic route will depend on a variety of factors including the availability and cost of starting materials, the required scale of the synthesis, and the desired purity of the final product. A thorough understanding of the reaction mechanism and potential side reactions is crucial for optimizing experimental conditions to maximize yield and bridge the gap between theoretical potential and practical reality. Future research may focus on developing more atom-economical and environmentally benign catalytic systems to further enhance the efficiency of this compound synthesis.
References
- 1. Alkyne Hydrogenation | Overview & Reaction Mechanism | Study.com [study.com]
- 2. researchgate.net [researchgate.net]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. orgosolver.com [orgosolver.com]
- 6. CN1207258C - Process for synthesizing 2,15-hexadecyl diketone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. journal.iisc.ac.in [journal.iisc.ac.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,15-Hexadecanedione for Laboratory Professionals
As a Senior Application Scientist, my objective extends beyond providing superior chemical reagents; it includes empowering our partners in research and development with the critical knowledge for safe and compliant laboratory operations. This guide provides an in-depth, procedural framework for the proper disposal of 2,15-Hexadecanedione, grounded in established safety protocols and regulatory principles. Our approach is not just to list steps, but to elucidate the scientific rationale behind them, ensuring every protocol is a self-validating system for safety and compliance.
Section 1: Hazard Assessment of this compound
Understanding the intrinsic properties of a chemical is the cornerstone of its safe management. While this compound is not as extensively characterized as some common laboratory reagents, we can construct a robust hazard profile based on its chemical structure—a long-chain aliphatic diketone—and data from analogous compounds.
1.1 Physicochemical Properties
A summary of the known properties of this compound is essential for assessing its potential physical hazards.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₀O₂ | PubChem[1] |
| Molecular Weight | 254.41 g/mol | PubChem[1] |
| CAS Number | 18650-13-0 | PubChem[1] |
| Physical State | Solid (at standard conditions) | TCI Chemicals |
| Melting Point | 33°C | TCI Chemicals[2] |
| Boiling Point | 188°C at 2.0 kPa | TCI Chemicals[2] |
1.2 Toxicological & Hazard Profile
Direct and comprehensive toxicological data for this compound is limited. Therefore, a conservative approach, treating it with the caution afforded to its chemical class, is warranted.
-
Aspiration Hazard (if in solution): Structurally similar long-chain alkanes, such as n-Hexadecane, are classified with an H304 hazard statement: "May be fatal if swallowed and enters airways".[3][4][5][6] If this compound is dissolved in a low-viscosity solvent, this risk must be considered. Ingestion could lead to aspiration into the lungs, causing severe chemical pneumonitis.
-
Skin and Eye Irritation: Many organic ketones and long-chain hydrocarbons can cause skin dryness, cracking, or irritation upon prolonged contact.[4][5][6] Direct contact with the eyes is likely to cause irritation.
-
Environmental Hazard: While specific ecotoxicity data is sparse, it is prudent to assume that, like many organic chemicals, it may cause long-lasting harmful effects to aquatic life and should be prevented from entering waterways.[6]
Section 2: Personal Protective Equipment (PPE) Protocol
The principle of causality in safety dictates that PPE is the final barrier between the researcher and a potential hazard. Its selection must directly counter the identified risks.
-
Eye Protection: Chemical splash goggles are mandatory at all times when handling this compound in either solid or solution form.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Given the potential for skin irritation, inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard flame-resistant laboratory coat should be worn and kept fully fastened.
-
Respiratory Protection: All handling of this compound powder or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Section 3: Waste Segregation and Collection
Proper segregation is a critical control point in the waste management lifecycle. Its purpose is to prevent dangerous chemical reactions, such as the generation of toxic gas, heat, or pressure, that can occur when incompatible waste streams are mixed.
3.1 Waste Stream Identification
This compound waste must be classified as Hazardous Chemical Waste . Specifically, it falls into the category of non-halogenated organic solids or, if dissolved, non-halogenated organic solvent waste.
3.2 Collection Protocol
-
Container Selection:
-
Use a designated hazardous waste container that is compatible with organic ketones and any solvents used. A high-density polyethylene (HDPE) or glass container is typically appropriate.[7]
-
Never use food-grade containers (e.g., milk jugs) for chemical storage or waste.[8]
-
The container must be in good condition, free of cracks or leaks, and have a secure, screw-top cap.[7][9]
-
-
Labeling:
-
The moment the first drop of waste enters the container, it must be labeled.
-
The label must clearly state "HAZARDOUS WASTE" .[7]
-
List all chemical constituents by their full names (e.g., "this compound," "Acetone") and their approximate percentage composition.[7] Avoid using abbreviations or chemical formulas.
-
-
Accumulation:
-
Keep the waste container tightly closed at all times, except when actively adding waste.[7][9] This minimizes the release of vapors and prevents spills.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from ignition sources and incompatible chemicals.
-
Segregate containers based on chemical compatibility (e.g., keep acids away from bases, and oxidizers away from organics).[7]
-
Section 4: Step-by-Step Disposal Protocol
This protocol outlines the complete workflow from waste generation to its ultimate disposal by trained professionals. Adherence to this sequence ensures regulatory compliance and safety.
-
Generation: As experiments are conducted, collect all waste containing this compound—including pure compound, reaction mixtures, contaminated solvents, and rinsate—directly into your properly labeled hazardous waste container.
-
Contaminated Materials: Any disposable items grossly contaminated with this compound (e.g., pipette tips, weigh boats, gloves) should also be placed in the designated hazardous waste container.
-
Container Full: Once the container is full (do not overfill; leave at least 10% headspace), ensure the cap is tightly secured. Double-check that the label is complete and accurate.
-
Request Pickup: Contact your institution's Environmental Health & Safety (EHS) or equivalent department (e.g., Research Safety, REM) to schedule a hazardous waste pickup.[8][10] Follow their specific procedures for submitting a pickup request.
-
Professional Disposal: Do not attempt to dispose of this chemical through any other means. It must not be poured down the drain or placed in the regular trash.[9][10] The EHS department will transport the waste for final disposal at a licensed hazardous waste facility, typically via high-temperature incineration.[11]
Section 5: Emergency Procedures for Spills
Preparedness is key to mitigating the impact of an accidental release.
-
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Ignition Sources: Extinguish any open flames and turn off nearby electronic equipment.
-
Containment (Small Spills): For minor spills inside a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad) to contain the spill.
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated waste bag or container. Wipe the area with a solvent-soaked cloth (e.g., acetone), and place the cloth in the waste container.
-
Label and Dispose: Seal the container, label it as "Hazardous Waste" with a full description of the contents (including the absorbent material), and request a pickup from EHS.
-
Large Spills: For large spills, spills outside of a fume hood, or any spill you are not comfortable cleaning, evacuate the area, close the doors, and contact your institution's emergency safety office immediately.
Section 6: Visualization of Disposal Workflow
The following diagram provides a clear, visual representation of the mandated disposal pathway for this compound.
Caption: Disposal Workflow for this compound Waste.
References
- 1. This compound | C16H30O2 | CID 458096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. westliberty.edu [westliberty.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. pfw.edu [pfw.edu]
- 9. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 10. vumc.org [vumc.org]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
A Comprehensive Guide to the Safe Handling of 2,15-Hexadecanedione
Navigating the landscape of laboratory research requires a steadfast commitment to safety, especially when working with chemical compounds where comprehensive toxicological data may be limited. This guide provides essential safety and logistical information for the handling of 2,15-Hexadecanedione, a long-chain diketone. While current data suggests a low hazard profile, this document is structured to foster a culture of caution and meticulous practice, ensuring the well-being of researchers and the integrity of experimental outcomes.
Hazard Assessment and Profile
This compound is a solid organic compound. A review of available Safety Data Sheets (SDS) indicates that it is not classified as a hazardous substance under the OSHA Hazard Communication Standard.[1] However, it is crucial to recognize that the absence of extensive toxicological data necessitates a cautious approach. As a matter of sound scientific practice, all chemicals should be handled as potentially hazardous until a comprehensive toxicological profile is established.
Known Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C16H30O2 | PubChem[2] |
| Molecular Weight | 254.41 g/mol | PubChem[2] |
| Appearance | Solid | TCI Chemicals[3] |
| Melting Point | 33°C (Freezing point) | TCI Chemicals[3] |
Due to its solid nature at room temperature, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to minimizing exposure. The following PPE is mandatory when handling this compound, with the rationale for each component explained to ensure a deep understanding of the protective measures.
-
Eye Protection: Chemical safety goggles are required at all times in the laboratory when handling chemicals.[5][6] They provide a crucial barrier against airborne particles and accidental splashes.
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.[4] Nitrile gloves are a suitable choice for handling solid organic compounds and provide good resistance to a variety of chemicals.[6][7] It is critical to inspect gloves for any signs of degradation or perforation before use and to remove them using the proper technique to avoid contaminating the skin.
-
Protective Clothing: A long-sleeved laboratory coat should be worn to protect the skin and clothing from potential contamination.[4][5] The lab coat should be fully buttoned to provide maximum coverage.
-
Footwear: Closed-toe shoes are a fundamental requirement in any laboratory setting to protect the feet from spills and falling objects.[6]
Experimental Workflow for Donning and Doffing PPE
Caption: A logical workflow for donning and doffing Personal Protective Equipment to minimize contamination.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a systematic operational plan is crucial for the safe handling of any chemical. The following steps provide a clear guide for working with this compound.
3.1. Preparation:
-
Designated Area: Conduct all handling of solid this compound in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation of dust particles.
-
Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weighing paper, and labeled containers, are within easy reach to avoid unnecessary movement with an open container of the chemical.
-
Consult SDS: Always have the Safety Data Sheet readily available for reference.
3.2. Weighing and Transfer:
-
Use a Spatula: Always use a clean spatula to transfer the solid chemical.[4] Never touch the chemical with your hands, even when wearing gloves.
-
Minimize Dust: When transferring the solid, do so carefully and close to the receiving container to minimize the generation of airborne dust.
-
Clean Up Spills Immediately: In the event of a small spill, carefully sweep up the solid material and place it in a designated waste container.
3.3. In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[1]
Logical Relationship for Safe Handling
Caption: A logical progression of steps for the safe handling of solid chemicals in a laboratory setting.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
4.1. Waste Characterization: Based on available information, this compound is considered a non-hazardous solid waste.[8][9][10] However, it is the responsibility of the waste generator to make a final determination.[9]
4.2. Disposal Procedure:
-
Solid Waste Container: Place solid this compound waste in a clearly labeled, sealed container designated for non-hazardous solid chemical waste.[8][9]
-
Labeling: The label should include the chemical name ("this compound") and be marked as "non-hazardous."[9]
-
Institutional Guidelines: Follow all institutional and local regulations for the final disposal of non-hazardous solid waste.[8][10][11] Do not dispose of solid chemicals in the regular trash unless explicitly permitted by your institution's environmental health and safety office.[8][12]
4.3. Empty Container Disposal: Empty containers that previously held this compound should be managed according to your institution's guidelines for empty chemical containers.[8] Generally, this involves defacing the original label and disposing of the container in the appropriate recycling or waste stream.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | C16H30O2 | CID 458096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. sfasu.edu [sfasu.edu]
- 9. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 10. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. sites.rowan.edu [sites.rowan.edu]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
